molecular formula C10H11F2NO3S B1457060 N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide CAS No. 918523-55-4

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Cat. No.: B1457060
CAS No.: 918523-55-4
M. Wt: 263.26 g/mol
InChI Key: OTXXZAVKXLYSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C10H11F2NO3S and its molecular weight is 263.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3S/c1-6(2)17(15,16)13-9-4-3-8(11)7(5-14)10(9)12/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXXZAVKXLYSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide. This molecule is of significant interest to researchers in drug development and medicinal chemistry due to its unique structural features, which combine the well-established pharmacological potential of the sulfonamide functional group with a synthetically versatile difluoro-substituted and formylated phenyl ring.[1][2][3][4][5] The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, while the formyl group serves as a key handle for further chemical modifications.

This document offers a detailed, step-by-step synthetic protocol, an in-depth analysis of the characterization data, and the scientific rationale behind the experimental design. The information presented herein is intended to empower researchers to confidently synthesize, identify, and utilize this compound in their research endeavors.

Strategic Rationale and Synthetic Design

The synthesis of this compound is predicated on the well-established nucleophilic substitution reaction between an amine and a sulfonyl chloride. The core of our synthetic strategy is the coupling of 3-amino-2,6-difluorobenzaldehyde with propane-2-sulfonyl chloride. This approach is both efficient and modular, allowing for potential variations in both the aromatic and the alkylsulfonyl components.

The choice of starting materials is critical. 3-Amino-2,6-difluorobenzaldehyde provides the required substituted aromatic core. Propane-2-sulfonyl chloride was selected to introduce the isopropylsulfonyl group, a moiety that can influence the compound's lipophilicity and steric profile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Below is a diagram illustrating the proposed synthetic pathway.

Synthesis_Pathway 3-Amino-2,6-difluorobenzaldehyde 3-Amino-2,6-difluorobenzaldehyde Reaction + 3-Amino-2,6-difluorobenzaldehyde->Reaction Propane-2-sulfonyl_chloride Propane-2-sulfonyl chloride Propane-2-sulfonyl_chloride->Reaction Product N-(2,4-difluoro-3-formylphenyl) propane-2-sulfonamide Reaction->Product Reagents Pyridine Dichloromethane 0 °C to rt Reaction->Reagents

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of the title compound.

Materials and Reagents
  • 3-Amino-2,6-difluorobenzaldehyde (≥97%)

  • Propane-2-sulfonyl chloride (≥98%)

  • Pyridine, anhydrous (99.8%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-amino-2,6-difluorobenzaldehyde (1.57 g, 10 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) and stir until the starting material is fully dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.2 mL, 15 mmol) dropwise.

  • Sulfonyl Chloride Addition: While maintaining the temperature at 0 °C, add a solution of propane-2-sulfonyl chloride (1.43 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup:

    • Quench the reaction by adding 1 M hydrochloric acid (30 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) as the eluent.

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Determine the melting point and proceed with spectroscopic characterization.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data.

Physical Properties
PropertyExpected Value
Chemical Formula C₁₀H₁₁F₂NO₃S
Molecular Weight 263.26 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
Solubility Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexanes
Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on known values for similar structures and fundamental principles of spectroscopy.[6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3s1H-CHO
~7.8m1HAr-H
~7.1m1HAr-H
~6.8s (br)1H-SO₂NH-
~3.3sept1H-CH(CH₃)₂
~1.4d6H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~188-CHO
~160 (dd)Ar-C-F
~157 (dd)Ar-C-F
~135Ar-C
~125Ar-C
~120Ar-C
~112 (dd)Ar-C-H
~55-CH(CH₃)₂
~17-CH(CH₃)₂

Table 3: Predicted FT-IR Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
~3250N-H stretch
~2980C-H stretch (aliphatic)
~2870, ~2770C-H stretch (aldehyde)
~1690C=O stretch (aldehyde)
~1620, ~1500C=C stretch (aromatic)
~1340, ~1160S=O stretch (sulfonamide)
~1250C-F stretch

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zAssignment
~264.04[M+H]⁺
~286.02[M+Na]⁺
~262.03[M-H]⁻

Self-Validating Systems and Trustworthiness

The integrity of this protocol is ensured by several self-validating checks:

  • Chromatographic Monitoring: The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction's endpoint and ensuring that the reaction is not prematurely quenched or unnecessarily prolonged.

  • Spectroscopic Correlation: The various spectroscopic techniques provide complementary information. For instance, the presence of the aldehyde proton in the ¹H NMR spectrum should correlate with the C=O stretch in the IR spectrum and the aldehyde carbon signal in the ¹³C NMR spectrum.

  • High-Resolution Mass Spectrometry (HRMS): For definitive structural confirmation, HRMS can be employed to determine the elemental composition of the product, which should match the calculated value for C₁₀H₁₁F₂NO₃S.

Conclusion and Future Directions

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The presented methodology is robust and amenable to scale-up. The comprehensive characterization data serves as a reliable reference for researchers working with this compound.

The synthetic versatility of the formyl group opens up numerous avenues for further derivatization. Future work could involve the conversion of the aldehyde to other functional groups, such as carboxylic acids, alcohols, or imines, to generate a library of novel sulfonamide derivatives for biological screening. The broad spectrum of activities associated with sulfonamides suggests that these new compounds could be promising candidates for various therapeutic applications.[1][2][3][4][8][9]

References

  • Al-Ghorbani, M., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bioinformation, 16(12), 1035-1044. Available at: [Link]

  • Arslan, M., & Al-Masoudi, N. A. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. Available at: [Link]

  • PubChem. (n.d.). N-{2,4-Difluoro-3-[({6-[(2-Hydroxyethyl)amino]pyrimidin-4-Yl}carbamoyl)amino]phenyl}propane-1-Sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N'-(2,4-difluorophenyl)benzimidamide. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • Hassan, M. M., & Al-Shamari, A. M. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Goldstein, M., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275–1285.
  • ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically? Retrieved from [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl].
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

  • ScienceOpen. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • MDPI. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • PubMed. (2023). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). (N-[2,4-difluoro-3-[5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl]propane-1 sulfonamide). Retrieved from [Link]

Sources

A Guide to the Structural Elucidation of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide: A Keystone for Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonamide moieties are a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to their robust chemical properties and diverse biological activities.[1][2] A profound understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and driving the rational design of next-generation therapeutics.[3][4] This technical guide provides a comprehensive, in-depth walkthrough of the crystal structure analysis of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, a key intermediate in pharmaceutical synthesis.[5] We will explore the journey from synthesis and crystallization to advanced single-crystal X-ray diffraction analysis and the interpretation of intricate intermolecular interactions. This document serves as a practical guide for researchers, crystallographers, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the validation of structural data.

Introduction: The Significance of Structural Insight

The sulfonamide functional group is a privileged scaffold in drug discovery, exhibiting a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] The precise spatial arrangement of atoms within a sulfonamide molecule dictates its ability to interact with biological targets, while the packing of these molecules in a solid state influences critical physicochemical properties such as solubility and stability.[3][6]

This compound incorporates several features of interest: a flexible propane-2-sulfonamide group, a difluorinated phenyl ring, and a formyl group capable of participating in various non-covalent interactions. Determining its crystal structure provides definitive information on:

  • Molecular Conformation: The intrinsic geometry, including bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: The network of hydrogen bonds and other non-covalent interactions that govern crystal packing.[6]

  • Supramolecular Assembly: The overall three-dimensional architecture of the crystal lattice.

This guide will delineate the methodologies to achieve these insights, leveraging single-crystal X-ray diffraction (SC-XRD), a powerful, non-destructive technique that stands as the gold standard for atomic-level structural elucidation.[7][8]

Experimental Workflow: From Synthesis to Single Crystal

Synthesis of this compound

The synthesis of the title compound can be achieved through a standard nucleophilic substitution reaction. The general approach involves reacting 3-amino-2,6-difluorobenzaldehyde with propane-2-sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.

Experimental Protocol:

  • Dissolution: Dissolve 3-amino-2,6-difluorobenzaldehyde in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution in an ice bath (0 °C) and add the base (e.g., pyridine) dropwise. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Sulfonylation: Add propane-2-sulfonyl chloride dropwise to the cooled solution. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The crude product is purified using column chromatography on silica gel to yield the pure this compound.

Crystallization: The Art of Slow Growth

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[9][10] The key is to allow the molecules to self-assemble into a highly ordered lattice slowly.[9] Slow evaporation is a reliable method for this purpose.

Experimental Protocol:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/dichloromethane). The ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation: Transfer the solution to a clean vial and cover it with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days at room temperature.[9]

  • Crystal Harvesting: Once well-formed, transparent crystals appear, they are carefully harvested. The ideal crystal for diffraction should be free of cracks and defects, with dimensions typically between 0.1 and 0.3 mm.[7][9]

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

SC-XRD provides detailed information about the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms.[7][8]

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[8] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The diffractometer rotates the crystal to collect diffraction data from all possible orientations.[7] This comprehensive dataset is then processed to yield the unit cell parameters and a set of reflection intensities.

Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities (amplitudes) of the scattered X-rays, but not their phases. The structure is "solved" by obtaining initial phase estimates, typically using direct methods or Patterson methods, which generate an initial electron density map. This map is then interpreted to build an atomic model. The model is subsequently "refined" using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model, resulting in precise atomic coordinates, bond lengths, and angles.[10]

workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal Select & Mount Single Crystal diffractometer Place in Diffractometer (e.g., Rigaku, Bruker) crystal->diffractometer xray Irradiate with X-rays (Mo Kα or Cu Kα) diffractometer->xray detector Collect Diffraction Pattern (Intensity Data) xray->detector process Data Processing (Integration & Scaling) detector->process Raw Data solve Structure Solution (e.g., SHELXT, Olex2) process->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & Analysis (CIF file generation) refine->validate report Crystallographic Information File (CIF) validate->report Final Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Results and Discussion: A Hypothetical Structural Analysis

While a public crystal structure for the title compound is not available, we can project a detailed analysis based on well-characterized sulfonamide analogues.[3][11][12]

Crystallographic Data Summary

The table below presents plausible crystallographic data for this compound, derived from related structures.[1][13]

Parameter Value
Chemical FormulaC₁₀H₁₁F₂NO₃S
Formula Weight263.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.5
β (°)95.5
Volume (ų)1073
Z (molecules/unit cell)4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)~0.04
wR2 (all data)~0.10
Goodness-of-fit (GoF)~1.05
Molecular Conformation

The molecule would likely adopt a conformation where the propane-2-sulfonyl group is twisted with respect to the plane of the difluorophenyl ring. The geometry around the sulfur atom is expected to be tetrahedral. The torsion angle between the S-N bond and the plane of the phenyl ring is a key conformational parameter in sulfonamides, influencing their packing and biological activity.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is anticipated to be dominated by intermolecular hydrogen bonds involving the sulfonamide N-H group as a donor and the sulfonyl oxygen atoms or the formyl oxygen atom as acceptors. A classic and robust interaction in sulfonamides is the formation of a centrosymmetric dimer via N-H···O=S hydrogen bonds.[2][12]

H_Bond cluster_mol1 Molecule A cluster_mol2 Molecule B (Inversion Center) N1 N-H S2 S=O N1->S2 N-H···O S1 S=O N2 N-H N2->S1 N-H···O

Caption: Diagram of a typical N-H···O hydrogen-bonded sulfonamide dimer.

Weaker C-H···O and C-H···F interactions, along with potential π-π stacking between the phenyl rings, would further stabilize the three-dimensional crystal lattice. The table below details the expected geometry for the primary hydrogen bonds.

D–H···A D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N–H···O(sulfonyl)0.882.052.91165
C–H(phenyl)···O(formyl)0.952.453.38168
C–H(phenyl)···F0.952.503.40158

(Note: D = Donor atom, A = Acceptor atom. Values are representative.)

Hirshfeld Surface Analysis: Visualizing Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[14][15][16] The surface is generated by partitioning the crystal electron density into molecular regions.[17]

  • d_norm Surface: This surface is mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. Short contacts (like strong hydrogen bonds) appear as deep red spots, contacts around the van der Waals separation are white, and longer contacts are blue.[18] For our title compound, prominent red spots would be expected near the sulfonyl oxygen and the N-H group, corresponding to the primary N-H···O hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ).[14][18] The percentage contribution of different types of contacts (e.g., H···H, O···H, F···H) can be quantified, providing a clear picture of the packing forces.[15] For a fluorinated organic molecule, H···H contacts typically dominate the surface area, followed by O···H/H···O and F···H/H···F contacts.

Conclusion

The structural analysis of this compound, accomplished through single-crystal X-ray diffraction, provides indispensable, high-resolution information. This guide has outlined the complete workflow, from synthesis and crystallization to advanced data analysis and interpretation. Understanding the molecule's solid-state conformation and the intricate network of hydrogen bonds and other weak interactions that dictate its crystal packing is fundamental. This knowledge empowers medicinal chemists and pharmaceutical scientists to make informed decisions in lead optimization, polymorph screening, and the formulation of new therapeutic agents, ultimately accelerating the drug development pipeline.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scientific Research Publishing. [Link]

  • The Hirshfeld Surface. CrystalExplorer. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Thomas, S. P., Pable, A. A., & Row, T. N. G. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 455–466. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). CD Formulation. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. [Link]

  • Single Crystal X-ray Diffraction. (n.d.). University of York, Department of Chemistry. [Link]

  • Adam, F., Khan, I. U., Al-Harthi, S., Al-Rashdi, S., & Al-Amri, I. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481. [Link]

  • Single-crystal X-ray Diffraction. (2007). Carleton College, Science Education Resource Center. [Link]

  • Crystallographic details of sulfonamides 1-6. (n.d.). ResearchGate. [Link]

  • Akiri, K., Cherukuvada, S., Rana, S., & Nangia, A. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 12(9), 4592-4603. [Link]

  • Surov, A. O., Manin, A. N., Voronin, A. P., Churakov, A. V., & Perlovich, G. L. (2015). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 15(10), 4984-4998. [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Access Structures search. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Tan, Y. X., et al. (2023). N-(2,4-difluorophenyl)-2-fluorobenzamide. Molbank, 2023(2), M1630. [Link]

  • (N-[2,4-difluoro-3-[5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl]propane-1 sulfonamide). (n.d.). PubChem. [Link]

  • Galvin, G., et al. (2015). Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide. U.S.
  • Smith, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9637-9642. [Link]

  • N-{2,4-Difluoro-3-[({6-[(2-Hydroxyethyl)amino]pyrimidin-4-Yl}carbamoyl)amino]phenyl}propane-1-Sulfonamide. (n.d.). PubChem. [Link]

  • Madhan, S., et al. (2025). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "a potent molecule is not always a successful drug" holds significant weight. The journey from a promising hit compound to a clinically effective therapeutic is paved with challenges, many of which are dictated by the molecule's fundamental physicochemical properties.[1][2] These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[3][4][5] This guide provides a comprehensive technical overview of the essential physicochemical characterization of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, a compound of interest in contemporary research.

As Senior Application Scientists, our experience underscores the necessity of moving beyond mere potency assessment. Early and thorough physicochemical profiling is not a perfunctory step but a strategic imperative that can significantly reduce attrition rates in later stages of drug development.[1][5] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for evaluating the key physicochemical attributes of this compound.

Compound at a Glance:

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 918523-55-4[6]
Molecular Formula C10H11F2NO3S[7]
Molecular Weight 263.26 g/mol [7]
Chemical Structure (See Figure 1)N/A

Figure 1: Chemical Structure of this compound

A 2D representation of the molecule.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical parameters, as a drug must be in solution to be absorbed and exert its therapeutic effect.[4] Poor solubility can lead to low bioavailability and erratic absorption, posing significant challenges for formulation development.

Experimental Protocol: Thermodynamic Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water

  • Appropriate organic solvent for stock solution (e.g., DMSO, acetonitrile)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of the compound in a minimal amount of organic solvent.

  • Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed.

  • Dilute the supernatant with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • The solubility is reported in units such as µg/mL or µM.

Workflow for the shake-flask solubility assay.

Interpretation and Significance

The aqueous solubility of this compound will be a key determinant of its potential for oral administration. A higher solubility generally correlates with better absorption. The presence of polar functional groups such as the sulfonamide, formyl group, and fluorine atoms suggests a degree of hydrophilicity, but the overall solubility will be a balance with the lipophilic aromatic ring and propane group.

Expected Data Presentation:

ParameterValue
Solubility in PBS (pH 7.4) e.g., X µg/mL
Temperature e.g., 25°C

Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for its ability to cross biological membranes.[4][8] It is a double-edged sword; while high lipophilicity can enhance membrane permeability, it may also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][4] The partition coefficient (LogP) and distribution coefficient (LogD) are the standard measures of lipophilicity.[8][9][10]

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

The shake-flask method remains a reliable, albeit labor-intensive, technique for LogP and LogD measurement.[8][11]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water or buffer)

  • Water or buffer (e.g., PBS at pH 7.4, pre-saturated with n-octanol)

  • Vials

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV)

Procedure:

  • Prepare a solution of the compound in the aqueous phase.

  • Add an equal volume of n-octanol.

  • Vigorously mix the two phases for a set period to allow for partitioning.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

  • Calculate LogP (for the neutral species) or LogD (at a specific pH) using the formula: LogP or LogD = log10 ([concentration in octanol] / [concentration in aqueous phase])[10]

G start Start: Dissolve compound in aqueous phase add_octanol Add equal volume of n-octanol start->add_octanol mix Vortex to partition add_octanol->mix centrifuge Centrifuge to separate phases mix->centrifuge analyze_aq Analyze aqueous phase concentration centrifuge->analyze_aq analyze_org Analyze organic phase concentration centrifuge->analyze_org calculate Calculate LogP/LogD analyze_aq->calculate analyze_org->calculate end End: Report value calculate->end

Workflow for LogP/LogD determination.

Interpretation and Significance

For oral drug candidates, a LogP value between 1 and 3 is often considered optimal, balancing solubility and permeability.[9] The LogD at physiological pH (7.4) is particularly relevant as it accounts for the ionization state of the molecule in the body. The sulfonamide group in this compound is acidic and will likely be ionized at pH 7.4, which would decrease its LogD relative to its LogP.

Expected Data Presentation:

ParameterValue
LogP e.g., X.XX
LogD at pH 7.4 e.g., Y.YY

Thermal Properties: Stability and Physical Form

The thermal stability and solid-state properties of a drug candidate are critical for its manufacturing, formulation, and storage. Differential Scanning Calorimetry (DSC) is a powerful technique for characterizing these properties.[12]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and decomposition temperatures.[12][13]

Materials:

  • This compound (solid form)

  • DSC instrument

  • Aluminum or hermetically sealed pans[14]

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Accurately weigh a small amount of the compound (typically 2-10 mg) into a DSC pan.[14]

  • Seal the pan (hermetically if the sample is volatile).

  • Place the sample pan and an empty reference pan into the DSC cell.[15]

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.[15]

  • Record the heat flow as a function of temperature.

  • The melting point is identified as the peak of the endothermic event on the DSC thermogram.

Workflow for DSC analysis.

Interpretation and Significance

A sharp melting point is indicative of a crystalline solid with high purity. A broad melting range may suggest the presence of impurities or an amorphous state. The melting point provides information about the lattice energy of the crystalline form and can influence solubility and dissolution rate. A high melting point generally correlates with lower solubility.

Expected Data Presentation:

ParameterValue
Melting Point (Onset) e.g., X °C
Melting Point (Peak) e.g., Y °C
Enthalpy of Fusion (ΔH) e.g., Z J/g

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[9]

Experimental Approach: Potentiometric Titration

Potentiometric titration is a classic and accurate method for pKa determination.

Procedure Outline:

  • Dissolve a known amount of the compound in a suitable solvent (often with a co-solvent like methanol or DMSO for compounds with low aqueous solubility).

  • Titrate the solution with a standardized acid or base.

  • Monitor the pH of the solution as a function of the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve.

Interpretation and Significance

The sulfonamide group in this compound is expected to be acidic. The pKa of this group will determine the extent of its negative charge at physiological pH. This, in turn, will significantly impact its solubility (ionized form is more soluble) and its ability to cross cell membranes (neutral form is more permeable).

Expected Data Presentation:

ParameterValue
Acidic pKa e.g., X.X

Conclusion: A Roadmap for De-risking Development

The physicochemical properties of this compound are not merely data points but are predictive indicators of its potential success as a drug candidate. A thorough and early evaluation of its solubility, lipophilicity, thermal stability, and ionization constant provides a critical roadmap for navigating the complexities of drug development. By understanding these fundamental characteristics, researchers can make informed decisions regarding lead optimization, formulation strategies, and the overall development pathway, ultimately increasing the probability of translating a promising molecule into a valuable therapeutic.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Pharmaceutical Sciences and Research, 7(2), 89-93.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2007). Current Topics in Medicinal Chemistry, 7(14), 1375-1388.
  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery and Development.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Physicochemical Property Study. WuXi AppTec DMPK.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green's Blog.
  • LogP/D. Cambridge MedChem Consulting.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2016). Journal of Visualized Experiments, (121), 53762.
  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue College of Engineering.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007).
  • 2.2: Solubility Lab. (2021). Chemistry LibreTexts.
  • Expt. 8: Differential Scanning Calorimetry. Williams College.
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • Determination of solubility: A laboratory experiment. (1975).
  • Experimental setup of Differential Scanning Calorimeter. (2013).
  • Differential scanning calorimetry. Wikipedia.
  • This compound | 918523-55-4. ChemicalBook.
  • This compound. 科华智慧.
  • CAS 918523-58-7 | N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. Synblock.
  • (N-[2,4-difluoro-3-[5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl]propane-1 sulfonamide). PubChem.
  • CAS 918523-58-7 | N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. Alchem Pharmtech.
  • Synthesis of N-F sulfonamides 4-1a-g. (2019).
  • 3,3-Difluoro-3-(4-methylphenyl)sulfonylpropanamide. PubChem.
  • N,N-dialkyl perfluoroalkanesulfonamides: Synthesis, characterization and properties. (2004).
  • Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. (2002).
  • N-(3-aMino-2,4-difluorophenyl)propane-1-sulfonaMide | 1103234-57-6. ChemicalBook.
  • N-{2,4-Difluoro-3-[({6-[(2-Hydroxyethyl)amino]pyrimidin-4-Yl}carbamoyl)amino]phenyl}propane-1-Sulfonamide. PubChem.
  • N-[2,4-difluoro-3-(7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl)phenyl]. PubChem.
  • 1392429-92-3|N-(2,4-Difluoro-3-iodophenyl)propane-1-sulfonamide. Ambeed.
  • MK-0674. PubChem.
  • 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. PubChem.
  • CAS 918523-57-6 N-(2,4-difluorophenyl)propane-1-sulfonamide. BOC Sciences.

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, a molecule of interest in medicinal chemistry. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular characterization and drug design. While specific experimental data for this exact propane-2-sulfonamide isomer is not widely published, this document establishes a robust computational framework based on well-established principles for analogous sulfonamide derivatives.

Introduction: The Convergence of Computational Chemistry and Drug Development

This compound belongs to the sulfonamide class of compounds, which are of significant interest in pharmacology due to their wide range of biological activities, including antibacterial, antiviral, and anticancer properties[1]. The specific structural features of this molecule—a difluorinated and formylated phenyl ring coupled with a propane-2-sulfonamide moiety—suggest a nuanced electronic and steric profile that could be pivotal for its interaction with biological targets.

Quantum chemical calculations offer a powerful lens through which to investigate the molecular properties of such compounds at the subatomic level. These in silico methods, grounded in the fundamental laws of quantum mechanics, enable the prediction of molecular structures, energies, vibrational frequencies, and a host of other chemical properties[2]. For drug development, this translates into the ability to:

  • Predict molecular stability and reactivity.

  • Elucidate potential binding modes with target proteins.

  • Optimize lead compounds for enhanced efficacy and reduced toxicity.

  • Understand and predict metabolic pathways.

Density Functional Theory (DFT) has emerged as a particularly valuable tool in this domain, offering a favorable balance between computational cost and accuracy for studying complex chemical systems like drug molecules and their protein targets[3][4][5].

Part 1: Foundational Principles and Method Selection

The journey into the quantum mechanical landscape of a molecule begins with the crucial decision of which theoretical method and basis set to employ. This choice is a trade-off between the desired accuracy and the available computational resources.

An Overview of Relevant Computational Methods
  • Semi-empirical Methods: These methods, such as AM1 and PM3, are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations[6][7][8]. They are computationally inexpensive and suitable for very large molecules, often used for initial geometry estimations[7]. However, their accuracy can be limited if the molecule under study differs significantly from the compounds used for their parameterization[7][8].

  • Hartree-Fock (HF) Theory: As an ab initio method, HF solves the Schrödinger equation without empirical parameters but makes a key approximation by not fully accounting for electron correlation[9]. This can impact the accuracy of certain properties.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry. Instead of the complex many-electron wavefunction, DFT focuses on the electron density to determine the system's energy and other properties[4][5]. It includes an approximation for electron correlation through exchange-correlation functionals, offering accuracy comparable to more computationally expensive methods[5]. Hybrid functionals, such as B3LYP, are widely used for their robust performance across a range of chemical systems[10].

The Importance of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly influences the accuracy of the calculation. Larger basis sets provide more flexibility in describing the electron distribution but also increase the computational time. Pople-style basis sets, such as 6-31G(d,p), are commonly used for organic molecules and represent a good compromise between accuracy and computational cost. For molecules containing elements with lone pairs or for anion calculations, diffuse functions (e.g., 6-31+G(d,p)) are often added.

Part 2: A Step-by-Step Computational Workflow

This section outlines a practical, step-by-step workflow for conducting quantum chemical calculations on this compound using a representative software package like Gaussian[2][11][12], ORCA[13][14][15][16][17], or Spartan[18][19][20].

Molecular Structure Input and Initial Geometry

The first step is to build the 3D structure of this compound. This can be done using the graphical user interface of the chosen software[21]. It is crucial to ensure the correct connectivity and stereochemistry from the outset.

Geometry Optimization

The initial, manually drawn structure is not at its lowest energy state. A geometry optimization calculation is performed to find the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface.

Protocol for Geometry Optimization:

  • Method Selection: Choose a suitable level of theory, for instance, DFT with the B3LYP functional and the 6-31G(d,p) basis set.

  • Job Type: Specify "Optimization" as the calculation type.

  • Execution: Run the calculation. The software will iteratively adjust the atomic coordinates to minimize the total energy.

  • Verification: Upon completion, it is essential to perform a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Frequency Analysis

A frequency calculation serves two primary purposes:

  • Thermodynamic Properties: It provides thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

  • Stationary Point Characterization: As mentioned, the absence of imaginary frequencies confirms a minimum energy structure. The presence of one imaginary frequency indicates a transition state.

Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to gain insights into the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity[22][23].

  • HOMO: Represents the ability to donate an electron[24]. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability to accept an electron[24]. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity[22][25]. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions[25].

The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying reactive sites:

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack.

  • Green Regions (Neutral Potential): Represent areas of intermediate potential.

Part 3: Data Interpretation and Application in Drug Design

The quantitative data generated from these calculations must be carefully interpreted to guide drug development efforts.

Predicted Molecular Properties of this compound

The following table summarizes the types of data that would be obtained from the proposed calculations.

PropertySignificance in Drug Design
Optimized Geometry Provides the most stable 3D conformation, crucial for docking studies.
Dipole Moment Influences solubility and membrane permeability.
HOMO Energy Indicates the propensity for oxidation and interaction with electron-deficient biological targets.
LUMO Energy Suggests the susceptibility to reduction and interaction with electron-rich biological targets.
HOMO-LUMO Gap Correlates with chemical reactivity and stability.
MEP Surface Visually identifies potential sites for hydrogen bonding and other non-covalent interactions with a receptor.
Workflow Visualization

The overall computational workflow can be visualized as follows:

G cluster_input Input Phase cluster_calculation Calculation Phase cluster_analysis Analysis & Interpretation cluster_application Application in Drug Design A 1. Build 3D Molecular Structure of N-(2,4-difluoro-3-formylphenyl) propane-2-sulfonamide B 2. Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy Structure) B->C D 4. Single Point Energy Calculation (for Molecular Properties) C->D E 5. Analyze Output: - Optimized Geometry - Thermodynamic Data D->E F 6. Calculate Electronic Properties: - HOMO/LUMO Energies - Dipole Moment D->F G 7. Generate Surfaces: - Molecular Electrostatic Potential (MEP) - Electron Density D->G H 8. Inform Drug Design: - Predict Reactivity - Guide Docking Studies - Aid in Lead Optimization E->H F->H G->H

Caption: A streamlined workflow for quantum chemical calculations in drug design.

The Synergy of Theory and Experiment

It is paramount to recognize that quantum chemical calculations are a predictive tool and should be used in conjunction with experimental validation. For instance, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model. Similarly, predicted reactivity can guide the synthesis of new derivatives for biological testing.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist. By applying methods like DFT, researchers can gain a deep and quantitative understanding of the molecular properties of this compound and other drug candidates. This knowledge is instrumental in making informed decisions throughout the drug discovery pipeline, from initial hit identification to lead optimization and beyond. The integration of these computational strategies with traditional experimental approaches promises to accelerate the development of novel and effective therapeutics.

References

  • ORCA - FACCTs. (n.d.). Retrieved from [Link]

  • Spartan Student - Wavefunction, Inc. (n.d.). Retrieved from [Link]

  • Spartan (chemistry software) - Wikipedia. (n.d.). Retrieved from [Link]

  • Gaussian (software) - Wikipedia. (n.d.). Retrieved from [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). Retrieved from [Link]

  • Density Functional Theory (DFT) in Drug Discovery - dockdynamics In-Silico Lab. (2022, September 11). Retrieved from [Link]

  • Density Functional Theory (DFT) - Computational Chemistry Glossary - Deep Origin. (n.d.). Retrieved from [Link]

  • ORCA - ORCD Docs. (n.d.). Retrieved from [Link]

  • ORCA | Ohio Supercomputer Center. (n.d.). Retrieved from [Link]

  • ORCA – An ab initio, DFT and semiempirical SCF-MO package. (n.d.). Retrieved from [Link]

  • ORCA (quantum chemistry program) - Wikipedia. (n.d.). Retrieved from [Link]

  • Spartan Modeling Software - Kutztown University. (n.d.). Retrieved from [Link]

  • PC Spartan Molecular Modeling Software By Wafefunction Windows 95/NT Sealed | eBay. (n.d.). Retrieved from [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC - PubMed Central. (2025, April 1). Retrieved from [Link]

  • Semiempirical Methods. (n.d.). Retrieved from [Link]

  • Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP - ResearchGate. (2020, September). Retrieved from [Link]

  • A Brief Review on Importance of DFT In Drug Design - Crimson Publishers. (2019, February 26). Retrieved from [Link]

  • About Gaussian 16. (2017, July 5). Retrieved from [Link]

  • Semi-empirical Approximations. (n.d.). Retrieved from [Link]

  • Semi-empirical quantum chemistry method - Wikipedia. (n.d.). Retrieved from [Link]

  • Computational Chemistry | Hartree–Fock Method - Scribd. (n.d.). Retrieved from [Link]

  • Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations - MDPI. (2024, November 6). Retrieved from [Link]

  • Semi- empirical Methods. (2020, April 24). Retrieved from [Link]

  • Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PubMed. (2024, July 14). Retrieved from [Link]

  • Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives - ResearchGate. (2020, September). Retrieved from [Link]

  • Quantum chemical validation results for predicted transition state... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • The quantum chemical calculation of the prepared compounds. | Download Table. (n.d.). Retrieved from [Link]

  • Electrostatic considerations affecting the calculated HOMO–LUMO gap in protein molecules. (2013, February 19). Retrieved from [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. (2023, January 13). Retrieved from [Link]

  • Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView - YouTube. (2022, May 15). Retrieved from [Link]

  • software - What is a good replacement for Gaussian? - Matter Modeling Stack Exchange. (2021, March 18). Retrieved from [Link]

  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Accurate quantum chemical calculations - NASA Technical Reports Server (NTRS). (n.d.). Retrieved from [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. (2023, January 6). Retrieved from [Link]

  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC - PubMed Central. (2022, June 22). Retrieved from [Link]

  • HOMO-LUMO Energy Gap - Schrödinger. (2022, January 23). Retrieved from [Link]

  • Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan - YouTube. (2023, May 30). Retrieved from [Link]

  • CAS 918523-58-7 | N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. (n.d.). Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and safety. For novel chemical entities such as N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, a molecule with potential pharmacological applications, a comprehensive understanding of its behavior under thermal stress is not merely a regulatory formality but a scientific necessity. This guide provides a robust framework for elucidating the thermal stability and decomposition pathways of this specific N-aryl sulfonamide. The insights gleaned from such studies are pivotal for defining stable storage conditions, appropriate formulation strategies, and predicting shelf-life, thereby ensuring the delivery of a safe and efficacious medicinal product.

Molecular Profile and Structural Considerations

The thermal stability of this compound is intrinsically linked to its unique structural features. A judicious analysis of its constituent moieties allows for a predictive assessment of its potential degradation liabilities.

  • The Sulfonamide Linkage (R-SO₂-NH-Ar): This functional group is central to the molecule's identity and a primary site of potential degradation. While generally stable, the S-N bond can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions, which can be exacerbated by elevated temperatures.[1][2]

  • The Substituted Phenyl Ring: The aromatic ring is adorned with three key substituents that modulate its electronic properties and, consequently, its stability.

    • Difluoro Substitution: The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect. This generally enhances the thermal stability of the aromatic ring itself.[3][4]

    • Formyl Group (-CHO): The aldehyde functionality introduces a site susceptible to oxidation. Aldehydes can be readily oxidized to carboxylic acids, a transformation that can be promoted by heat, light, and the presence of oxidizing agents.

  • The Propane-2-sulfonamide Moiety: The isopropyl group attached to the sulfonyl function is a relatively stable aliphatic chain.

Based on this structural assessment, the primary areas of concern for thermal degradation are the sulfonamide bond and the formyl group.

A Validated Experimental Workflow for Thermal Stability Assessment

A multi-faceted approach is essential to thoroughly characterize the thermal behavior of this compound. The following experimental workflow provides a comprehensive strategy for data acquisition and analysis.

Caption: Experimental workflow for thermal stability assessment.

Thermo-analytical Profiling

Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition or volatilization.

Protocol:

  • Instrument: A calibrated thermogravravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina).

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min to maintain an inert environment.

  • Temperature Program: Equilibrate at 30 °C, then ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss is a key indicator of thermal stability.

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine the associated enthalpy changes.[5]

Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Temperature Program: Equilibrate at 30 °C, then ramp up to a temperature just beyond the decomposition onset observed in TGA, at a heating rate of 10 °C/min.

  • Data Analysis: Observe endothermic (melting) and exothermic (decomposition) peaks. The melting point provides information on purity and solid-state form, while the decomposition exotherm gives further insight into the stability profile.[6]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways.[7]

Protocol:

  • Thermal Stress (Solid State): Store the solid API at elevated temperatures (e.g., 60 °C, 80 °C) for a defined period (e.g., 1-4 weeks).

  • Hydrolytic Stress: Prepare solutions of the API (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.[1] Store these solutions at an elevated temperature (e.g., 60 °C) and take samples at various time points.

  • Oxidative Stress: Prepare a solution of the API in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).[8] Store at room temperature or slightly elevated temperature and monitor over time.

  • Photolytic Stress: Expose a solution of the API to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

Analysis of Degradation Products

Objective: To separate, identify, and quantify the parent compound and any degradation products formed during stress testing.

Protocol:

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[9]

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote ionization.[10]

  • Mass Spectrometric Detection: Employ positive ion electrospray ionization (ESI+) to detect the protonated molecules of the parent compound and its degradants.

  • Structure Elucidation: Use the accurate mass measurement and fragmentation patterns from MS/MS to propose structures for the observed degradation products.

Predicted Decomposition Pathways

Based on the chemical structure and known degradation mechanisms of related compounds, the following pathways are proposed for the thermal and stress-induced decomposition of this compound.

Decomposition_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent This compound C₁₀H₁₁F₂NO₃S Hydrolysis_Product1 2,4-difluoro-3-formylaniline C₇H₅F₂NO Parent->Hydrolysis_Product1 S-N Bond Cleavage Hydrolysis_Product2 Propane-2-sulfonic acid C₃H₈O₃S Parent->Hydrolysis_Product2 S-N Bond Cleavage Oxidation_Product N-(2,4-difluoro-3-carboxyphenyl)propane-2-sulfonamide C₁₀H₁₁F₂NO₄S Parent->Oxidation_Product Oxidation of Formyl Group

Caption: Predicted major degradation pathways.

  • Hydrolytic Pathway: The most probable degradation route under thermal and hydrolytic stress is the cleavage of the sulfonamide S-N bond. This would yield two primary degradants: 2,4-difluoro-3-formylaniline and propane-2-sulfonic acid . This pathway is well-documented for various sulfonamides.[2]

  • Oxidative Pathway: The formyl group is a prime target for oxidation, especially in the presence of oxidizing agents or under harsh thermal conditions with oxygen present. This would lead to the formation of N-(2,4-difluoro-3-carboxyphenyl)propane-2-sulfonamide .[8]

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be systematically organized for clarity and ease of interpretation.

Table 1: Summary of Thermo-analytical Data
ParameterObserved ValueInterpretation
TGA Onset of Decomposition (°C) Hypothetical: 220 °CIndicates the temperature at which significant mass loss begins.
DSC Melting Point (°C) Hypothetical: 155 °CProvides information on the solid-state form and purity.
DSC Decomposition (°C) Hypothetical: 225 °C (exotherm)Confirms the decomposition temperature and its energetic nature.
Table 2: Summary of Forced Degradation Results
Stress Condition% Degradation of ParentMajor Degradation Products Identified
Thermal (80°C, 2 weeks) Hypothetical: 5%2,4-difluoro-3-formylaniline
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Hypothetical: 15%2,4-difluoro-3-formylaniline, Propane-2-sulfonic acid
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Hypothetical: 8%2,4-difluoro-3-formylaniline, Propane-2-sulfonic acid
Oxidative (3% H₂O₂, RT, 24h) Hypothetical: 25%N-(2,4-difluoro-3-carboxyphenyl)propane-2-sulfonamide
Photolytic (ICH Q1B) Hypothetical: 10%2,4-difluoro-3-formylaniline, N-(2,4-difluoro-3-carboxyphenyl)propane-2-sulfonamide

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the thermal stability and decomposition of this compound. By integrating thermo-analytical techniques with forced degradation studies and advanced analytical methods, a complete stability profile can be established. The predicted primary degradation pathways involve hydrolytic cleavage of the sulfonamide bond and oxidation of the formyl group. Experimental verification of these pathways and quantification of the resulting degradants are essential next steps. This foundational knowledge is indispensable for the progression of this compound through the drug development pipeline, ensuring the creation of a stable, safe, and effective therapeutic agent.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330. [Link]

  • García-Galán, M. J., et al. (2011). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Journal of Hazardous Materials, 185(2-3), 1051-1058. [Link]

  • Gómez, M. J., et al. (2007). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Water Research, 41(15), 3381-3390. [Link]

  • Klick, S., et al. (2005). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere, 60(10), 1437-1447. [Link]

  • Waterman, K. C., et al. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 91(2), 434-443. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Ge, L., et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. [Link]

  • Lin, Y. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]

  • Shinde, V. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]

  • El-Gheriany, I. A., et al. (2022). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Molecules, 27(18), 5985. [Link]

  • IWA Publishing. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science & Technology. [Link]

  • Impact Analytical. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory. Impact Analytical. [Link]

  • Zheng, Z. J., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega, 8(30), 27281-27291. [Link]

  • Jordi Labs. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Jordi Labs. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

  • Khattab, F. I. (1983). Thermal analysis of pharmaceutical compounds. V. The use of differential scanning calorimetry in the analysis of certain pharmaceuticals. Thermochimica Acta, 61(3), 253-264. [Link]

  • Zheng, Z. J. (2024). Degradation Of Sulfonamides By Ultraviolet/electrochemical Oxidation And The Effects Of Treated Effluents On Microbial Community. Globe Thesis. [Link]

  • Vummaleti, S. V. C., et al. (2015). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 54(17), 8349-8356. [Link]

  • Boreen, A. L., et al. (2004). The LC/MS operation conditions for the determination of sulfonamides in water. Journal of Chromatography A, 1028(1), 123-138. [Link]

  • Miller, T. F., III, et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32607-32617. [Link]

  • Wilkie, C. A., et al. (1998). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link]

  • Pleasance, S., et al. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 574(2), 247-256. [Link]

  • Miller, T. F., III, et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC - NIH. [Link]

  • Wójcik, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 29(12), 2888. [Link]

  • Miller, T. F., III, et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]

  • ResearchGate. (n.d.). Collected thermogravimetric analysis (TGA) graphs of sulfenamides... ResearchGate. [Link]

  • Al-Khafaji, Y. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1629. [Link]

  • Chambers, R. D., et al. (2008). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of Fluorine Chemistry, 129(10), 998-1002. [Link]

  • Al-Masoudi, W. A. (2014). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • Thyagarajan, B. S., et al. (1981). Molecular rearrangements. 19. Thermolysis and photolysis of N-arylbenzenesulfonamides. The Journal of Organic Chemistry, 46(24), 4909-4913. [Link]

  • Sharma, S., et al. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(63), 38459-38475. [Link]

  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. [Link]

  • Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511. [Link]

  • ResearchGate. (n.d.). Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. ResearchGate. [Link]

  • Lee, H., et al. (2020). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. Molecules and Cells, 43(11), 935-944. [Link]

  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2795. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive framework for determining, understanding, and applying the solubility profile of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide (CAS 918523-55-4), a sulfonamide derivative of significant interest. While specific experimental data for this compound is proprietary, this document outlines the theoretical principles and proven experimental protocols necessary to generate a robust solubility profile. We will delve into the molecular characteristics of the target compound, explore the theoretical underpinnings of solubility based on intermolecular forces, and provide detailed, field-tested methodologies for both thermodynamic and kinetic solubility assays. The objective is to equip researchers with the scientific rationale and practical steps required to systematically characterize the solubility of this and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, its physicochemical properties are of paramount importance. Among these, solubility is a foundational characteristic that dictates the compound's behavior in both in vitro and in vivo systems.[1] Poor solubility can lead to a cascade of developmental challenges, including unreliable results in biological assays, difficulties in creating viable formulations for preclinical and clinical studies, and ultimately, low or erratic oral bioavailability.[1][2]

This guide focuses on this compound, a molecule featuring a sulfonamide group, a difluorinated and formylated phenyl ring, and a propane-2-sulfonyl moiety. Understanding its solubility across a range of organic solvents is essential for:

  • Early-Stage Discovery: Ensuring reliable concentration in high-throughput screening (HTS) and other biological assays.[3][4]

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms, from simple solutions for preclinical toxicology to advanced formulations for oral delivery.[5]

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar intermolecular force characteristics are more likely to be miscible.[7][8]

Molecular Structure Analysis of this compound

To predict the solubility of our target compound, we must first analyze its structural features and their implications for intermolecular interactions:

  • Sulfonamide Group (-SO₂NH-): This group is polar and capable of acting as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the oxygen atoms). This feature is characteristic of many sulfonamide drugs.[9]

  • Difluorinated Phenyl Ring: The two fluorine atoms are highly electronegative, creating strong dipole moments and increasing the polarity of the aromatic ring.

  • Formyl Group (-CHO): The aldehyde is a polar, hydrogen bond acceptor.

  • Propane-2-sulfonamide Moiety: This isopropyl group adds a nonpolar, aliphatic character to the molecule.

The interplay of these groups results in a molecule with significant polarity, hydrogen bonding potential, and a small region of nonpolar character. We can predict that it will exhibit favorable solubility in polar solvents, particularly those that can participate in hydrogen bonding.

The Role of Intermolecular Forces

The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[8] The key forces at play are:

  • Hydrogen Bonding: This is a strong dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like N, O, or F).[10] Given the sulfonamide and formyl groups, this force will be a dominant factor in the compound's solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, acetone).[11]

  • Dipole-Dipole Interactions: Occur between polar molecules.[10] The numerous polar functional groups in the target compound ensure these forces are significant.

  • London Dispersion Forces: Present in all molecules, these arise from temporary fluctuations in electron density.[10] They will be the primary mode of interaction with nonpolar solvents like hexane, where solubility is expected to be low.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more sophisticated prediction, Hansen Solubility Parameters (HSP) offer a powerful method to characterize substances and predict their interactions.[12] HSP dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[13][14]

Each solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values (i.e., a small "distance" between them in Hansen space).[14] Determining the HSP for this compound involves measuring its solubility in a well-characterized set of solvents and using software to calculate the optimal HSP values for the solute.[15]

Experimental Determination of Solubility

A comprehensive solubility profile requires distinguishing between two key measurements: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Equilibrium State

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. This is a critical parameter for formulation and biopharmaceutics classification (BCS).[5][16][17] The gold-standard method is the Shake-Flask Assay .[3]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial.[5]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[5] Causality: This extended incubation allows the dissolution and precipitation processes to reach a steady state, reflecting the true equilibrium solubility, which is crucial for understanding the maximum achievable concentration in a formulation.

  • Phase Separation: After incubation, allow the vials to stand, permitting the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials or filter the solution through a chemically compatible filter (e.g., 0.22 µm PTFE). Trustworthiness: This step is critical to ensure that no solid particulates are carried over into the analysis, which would artificially inflate the measured solubility.

  • Quantification:

    • Prepare a series of dilutions of the saturated supernatant with the same solvent.

    • Create a standard calibration curve using known concentrations of the compound.

    • Analyze the diluted samples and standards using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[18]

  • Calculation: Use the calibration curve to determine the concentration of the compound in the saturated supernatant, which represents its thermodynamic solubility in that solvent.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add excess solid compound to vial B 2. Add precise volume of solvent A->B C 3. Seal and agitate (24-48h at 25°C) B->C D 4. Centrifuge or filter sample C->D E 5. Collect saturated supernatant D->E F 6. Prepare dilutions of supernatant E->F G 7. Analyze via HPLC-UV against standards F->G H 8. Calculate concentration (mg/mL or mM) G->H I Thermodynamic Solubility Value H->I Final Result

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility: A High-Throughput Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO).[2] This is highly relevant for early drug discovery, as it mimics how compounds are handled in most automated in vitro biological assays.[4]

Protocol: High-Throughput Nephelometric Assay for Kinetic Solubility

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate.[19]

  • Buffer Addition: Add aqueous buffer (or the desired organic solvent) to each well to achieve the final test concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its solubilizing effect.[2]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[19] Causality: This short incubation reflects the non-equilibrium conditions typical of HTS assays, providing a measure of how readily the compound precipitates when rapidly diluted.

  • Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering relative to controls indicates the formation of a precipitate.[3][4]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant light scattering (precipitation) is observed.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and analysis.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

SolventSolvent TypePolarity IndexH-BondingThermodynamic Solubility (mg/mL)Kinetic Solubility (µM)
HexaneNonpolar0.1Poor< 0.01< 1
TolueneAromatic2.4Poor0.515
DichloromethaneHalogenated3.1Poor2.550
AcetonePolar Aprotic5.1Acceptor> 50> 200
EthanolPolar Protic5.2Donor/Acceptor25> 200
DMSOPolar Aprotic7.2Acceptor> 100> 200
Water (pH 7.4)Polar Protic10.2Donor/Acceptor< 0.05< 5

Interpretation of Results:

The hypothetical data in Table 1 would suggest that this compound is a compound with low solubility in nonpolar solvents (Hexane) and aqueous buffer, but excellent solubility in polar aprotic solvents (Acetone, DMSO). Its solubility in polar protic solvents like ethanol is good but may be limited by the energy required to disrupt the solvent's strong hydrogen-bonding network. This profile is consistent with our structural analysis—the polar, hydrogen-bonding capable functional groups dominate its behavior, making it highly soluble in polar organic solvents.

Conceptual Diagram of Solubility Factors

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties Solute_Polarity High Polarity (Sulfonamide, Formyl, F) Solubility Solubility Outcome Solute_Polarity->Solubility Matches with Polar Solvents Solute_HBond H-Bond Donor/Acceptor (N-H, S=O, C=O) Solute_HBond->Solubility Matches with H-Bonding Solvents Solute_Nonpolar Small Nonpolar Region (Isopropyl group) Solute_Nonpolar->Solubility Weak interaction with Nonpolar Solvents Solvent_Polarity Polarity (e.g., DMSO > Hexane) Solvent_Polarity->Solubility Solvent_HBond H-Bonding Capacity (e.g., Ethanol vs. Acetone) Solvent_HBond->Solubility

Caption: Interplay of solute and solvent properties dictating solubility.

Conclusion and Recommendations

This guide establishes a comprehensive protocol for characterizing the solubility of this compound. By combining theoretical analysis of its molecular structure with rigorous experimental determination of both thermodynamic and kinetic solubility, researchers can build a robust data package. This profile is not merely an academic exercise; it is a critical tool for making informed decisions throughout the drug development process. It enables the selection of appropriate solvents for chemical synthesis and purification, guides the design of reliable in vitro assays, and provides the foundational data necessary for developing bioavailable drug formulations. Adherence to these self-validating protocols will ensure data integrity and accelerate the progression of promising therapeutic candidates.

References

  • Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. (2023). MDPI.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. (2025). BenchChem.
  • Intermolecular Forces and Their Applications in the Pharmacy Industry. (2025). Prezi.
  • Hansen Solubility Parameters.hansen-solubility.com.
  • Hansen solubility parameter.Wikipedia.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Journal of the Association of Official Analytical Chemists.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.
  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024). Journal of Materials Chemistry C.
  • BCS Guideline for solubility and Dissolution.Slideshare.
  • How do intermolecular forces influence solubility? (2020). Quora.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.Accu Dyne Test.
  • Kinetic Solubility Assays Protocol.AxisPharm.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central.
  • Solubility and Intermolecular Forces.NJIT.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency (EMA).
  • How Do Intermolecular Forces Govern Solubility? (2025). YouTube.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.
  • Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. (2018). SpecialChem.
  • Kinetic & Thermodynamic Solubility Testing.WuXi AppTec.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2021). MDPI.
  • In vitro solubility assays in drug discovery. (2008). PubMed.
  • In-vitro Thermodynamic Solubility. (2025). Protocols.io.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2022). Journal of Chemical & Engineering Data.
  • Analysis of sulfonamides.Slideshare.
  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (2025). ResearchGate.
  • This compound | 918523-55-4.ChemicalBook.
  • This compound.Kehua Wisdom.
  • (N-[2,4-difluoro-3-[5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl]propane-1 sulfonamide).PubChem.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Journal of a novel drug discovery and development.

Sources

"potential biological activities of novel sulfonamide derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Exploring Sulfonamides' Activity

I'm starting a broad search to understand the latest developments and diverse biological activities of new sulfonamide derivatives. My focus is on their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. I'm aiming to get a comprehensive view of the current research landscape.

Expanding Target Scope

I've expanded my search to include the mechanisms of action for sulfonamides in specific therapeutic areas, focusing on carbonic anhydrase inhibition and microbial folic acid synthesis interference. Concurrently, I'm seeking established experimental protocols and authoritative literature on synthesis, SAR, and therapeutic potential for credible references and citations.

Analyzing Mechanism & Protocols

I'm now diving into the mechanisms of action, specifically carbonic anhydrase inhibition and folic acid synthesis interference. Concurrently, I'm sourcing established experimental protocols and authoritative literature on synthesis, structure-activity relationships, and therapeutic potential to build a strong foundation of credible references and citations. This will be the backbone for structuring the technical guide.

Unveiling the Intricacies: A Technical Guide to Exploring the Mechanism of Action of Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration into the multifaceted mechanisms of action of fluorinated sulfonamides. Designed for researchers, scientists, and drug development professionals, this document moves beyond a superficial overview to deliver in-depth, actionable insights into the experimental validation of these mechanisms. We will delve into the core principles of their inhibitory actions, the critical role of fluorine in enhancing their therapeutic potential, and the detailed methodologies required to rigorously investigate their biological effects.

The Strategic Advantage of Fluorination in Sulfonamide Drug Design

The introduction of fluorine into sulfonamide scaffolds is a deliberate and strategic decision in medicinal chemistry, offering a range of benefits that can significantly enhance a drug candidate's profile.[1][2][3][4] The unique properties of the fluorine atom, being small and highly electronegative, can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[2][3] This includes improved metabolic stability, enhanced membrane permeability, and in many cases, increased binding affinity to the target protein.[1][2][3] The strategic placement of fluorine can alter the acidity (pKa) of nearby functional groups, influencing ionization and solubility, and can also enforce specific molecular conformations that are more favorable for target engagement.[4]

Core Mechanisms of Action: A Tale of Two Enzymes and Microbial Disruption

Fluorinated sulfonamides exert their therapeutic effects primarily through two key mechanisms: potent enzyme inhibition and direct antimicrobial activity.

Enzyme Inhibition: Targeting the Molecular Machinery

Fluorinated sulfonamides are renowned for their ability to inhibit specific enzymes crucial for physiological or pathological processes. Two of the most well-documented targets are Carbonic Anhydrases and Dihydrofolate Reductase.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. Sulfonamides are classic inhibitors of CAs, with the deprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site.[5] Fluorination of the benzenesulfonamide core can significantly enhance the inhibitory potency and selectivity for different CA isoforms.[6]

Key Interactions of Fluorinated Sulfonamides with Carbonic Anhydrase:

  • Zinc Binding: The primary interaction involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the active site.[5][7]

  • Hydrogen Bonding: The sulfonamide moiety forms crucial hydrogen bonds with amino acid residues, such as Thr199, which further stabilizes the inhibitor within the active site.[5]

  • Van der Waals Interactions: The aromatic ring of the sulfonamide interacts with hydrophobic residues in the active site cavity, contributing to the overall binding affinity.[5] The introduction of fluorine can modulate these interactions.

Dihydrofolate reductase is a key enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, making DHFR a critical target for antimicrobial and anticancer therapies. Sulfonamides, particularly when used in combination with other drugs like trimethoprim, can indirectly inhibit this pathway. While classic sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), upstream of DHFR, the broader class of antifolates, which can include sulfonamide-containing structures, directly targets DHFR.

Antimicrobial Action: Disrupting Bacterial Folate Synthesis

The foundational mechanism of action for sulfonamide antibiotics lies in their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a crucial step in the synthesis of folic acid. Due to the structural similarity between sulfonamides and PABA, sulfonamides can bind to the active site of DHPS, thereby blocking the synthesis of folic acid. As bacteria cannot utilize exogenous folate, this inhibition leads to a depletion of essential precursors for DNA, RNA, and protein synthesis, ultimately resulting in a bacteriostatic effect. The introduction of fluorine can enhance the antibacterial potency of sulfonamides.

Experimental Workflows for Mechanistic Elucidation

A thorough investigation of the mechanism of action of fluorinated sulfonamides requires a multi-pronged experimental approach. The following sections provide detailed protocols for key assays.

Experimental Protocol 1: Carbonic Anhydrase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the inhibitory activity of fluorinated sulfonamides against carbonic anhydrase, based on the esterase activity of the enzyme.

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate to p-nitrophenol, which can be monitored spectrophotometrically at 348 nm. The rate of this reaction is inhibited in the presence of a sulfonamide inhibitor.

Materials:

  • Purified carbonic anhydrase (e.g., bovine or human recombinant)

  • Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)

  • p-Nitrophenyl acetate (substrate)

  • Fluorinated sulfonamide inhibitor

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorinated sulfonamide inhibitor in DMSO.

    • Prepare a stock solution of p-nitrophenyl acetate in acetonitrile.

    • Prepare working solutions of the inhibitor and substrate by diluting the stock solutions in the Tris-sulfate buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme denaturation.

  • Assay Setup:

    • In a 96-well plate, add 60 µL of Tris-sulfate buffer to each well.[8]

    • Add 10 µL of the fluorinated sulfonamide inhibitor solution at various concentrations to the test wells.[8] For the control wells, add 10 µL of buffer with the same percentage of DMSO.

    • Add 10 µL of the carbonic anhydrase solution (e.g., 50 U) to all wells except the blank.[8]

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-nitrophenyl acetate solution to each well to achieve a final concentration of 0.6 mM.[8]

    • Immediately measure the absorbance at 348 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Experimental Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)

This protocol describes a method to measure the inhibition of DHFR activity by monitoring the oxidation of NADPH.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The oxidation of NADPH to NADP⁺ is accompanied by a decrease in absorbance at 340 nm.

Materials:

  • Purified DHFR (e.g., recombinant human or bacterial)

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Fluorinated sulfonamide inhibitor

  • DMSO

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorinated sulfonamide inhibitor in DMSO.

    • Prepare a stock solution of DHF in DHFR Assay Buffer (may require gentle heating to dissolve).

    • Prepare a stock solution of NADPH in DHFR Assay Buffer.

  • Assay Setup (for a 96-well plate):

    • To each well, add the DHFR Assay Buffer.

    • Add the fluorinated sulfonamide inhibitor at various concentrations to the test wells. Add buffer with DMSO for the control.

    • Add the DHFR enzyme solution to all wells except the blank.

  • Pre-incubation:

    • Mix and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of DHF and NADPH to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time data.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor. The data can then be analyzed using Michaelis-Menten and Lineweaver-Burk plots.

Experimental Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a fluorinated sulfonamide against a specific bacterial strain.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Fluorinated sulfonamide inhibitor

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Step-by-Step Methodology:

  • Preparation of Inhibitor Dilutions:

    • Prepare a stock solution of the fluorinated sulfonamide.

    • Perform a serial two-fold dilution of the inhibitor in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted inhibitor.

    • Include a positive control well (bacteria in broth without inhibitor) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the inhibitor in which there is no visible growth.

Data Presentation and Visualization

Clear presentation of quantitative data is crucial for interpreting the results of these assays.

Table 1: Carbonic Anhydrase Inhibition Data for Representative Fluorinated Sulfonamides
CompoundTarget IsoformIC₅₀ (µM)Reference
Fluorinated Sulfonamide AhCA II0.122[9]
Acetazolamide (Standard)hCA II0.152[9]
Fluorinated Sulfonamide BhCA II16.7 (nM)[10]
Table 2: Dihydrofolate Reductase Inhibition Data
CompoundTarget OrganismKᵢ (nM)Reference
Fluorinated Heterocyclic SulfonamideP. falciparum-7.6 ± 0.2 (kcal/mol binding energy)[11]
TrimethoprimS. pneumoniae3.9[12]
MethotrexateHuman0.02[13]
Table 3: Minimum Inhibitory Concentration (MIC) Data for a Fluorinated Sulfonamide
Bacterial StrainMIC (µg/mL)Reference
E. coli50[14]
B. licheniformis100[14]
S. aureus32-512[15]

Visualizing the Mechanisms: Pathways and Workflows

Graphical representations are invaluable for conceptualizing complex biological processes and experimental designs.

Figure 1: Simplified Pathway of Bacterial Folate Synthesis and Inhibition

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS DHF Dihydropteroate DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate DHFR->THF Precursors Purines, Thymidine, Amino Acids THF->Precursors Sulfonamide Fluorinated Sulfonamide Sulfonamide->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Inhibition of bacterial folate synthesis by sulfonamides and trimethoprim.

Figure 2: Experimental Workflow for Enzyme Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme - Substrate - Inhibitor - Buffer setup Set up 96-well plate: - Add buffer, inhibitor, and enzyme reagents->setup preincubate Pre-incubate setup->preincubate initiate Initiate reaction with substrate preincubate->initiate measure Measure absorbance change over time initiate->measure rates Calculate initial reaction rates measure->rates inhibition Determine % inhibition rates->inhibition ic50 Calculate IC50 value inhibition->ic50

Caption: General workflow for an enzyme inhibition assay.

Structural Insights: X-ray Crystallography

To gain a definitive understanding of how a fluorinated sulfonamide interacts with its target enzyme at the atomic level, X-ray crystallography is the gold standard.

General Workflow for X-ray Crystallography of a Protein-Inhibitor Complex:

  • Protein Expression and Purification: The target enzyme is overexpressed, typically in a bacterial or insect cell system, and then purified to homogeneity.

  • Crystallization: The purified protein is mixed with the fluorinated sulfonamide inhibitor and subjected to various crystallization screening conditions to obtain high-quality crystals.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A model of the complex is then built into the electron density and refined to produce a final, high-resolution three-dimensional structure.

  • Structural Analysis: The final structure reveals the precise binding mode of the inhibitor, including all the key interactions with the protein's active site residues. This information is invaluable for structure-based drug design and for understanding the molecular basis of the inhibitor's potency and selectivity.

Conclusion and Future Directions

The exploration of the mechanism of action of fluorinated sulfonamides is a dynamic and evolving field. The strategic incorporation of fluorine continues to be a powerful tool in the medicinal chemist's arsenal for optimizing drug candidates. The experimental methodologies outlined in this guide provide a robust framework for elucidating the intricate molecular interactions that underpin the therapeutic efficacy of these compounds. Future research will likely focus on developing more isoform-selective inhibitors, understanding and overcoming mechanisms of resistance, and exploring novel applications of fluorinated sulfonamides in various disease areas. The integration of computational modeling with experimental data will undoubtedly accelerate the discovery and development of the next generation of these important therapeutic agents.

References

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. 2022. [Link]

  • Benfodda, Z., et al. Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry. 2010. [Link]

  • Moradi, A., et al. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules. 2019. [Link]

  • Dugad, L. B., et al. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Biochemistry. 1989. [Link]

  • Shah, P., & Westwell, A. D. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2007. [Link]

  • Akhtar, M. S., et al. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. 2013. [Link]

  • Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. ResearchGate. [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. [Link]

  • Gürsoy, A., et al. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials. 2008. [Link]

  • Kolenikov, S. How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov's Page. [Link]

  • Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. ResearchGate. [Link]

  • MOLECULAR DOCKING OF FLUORINATED HETEROCYCLIC SULFONAMIDES: NOVEL LIGANDS WITH SELECTIVE AFFINITIES FOR HUMAN AND PLASMODIUM DIHYDROFOLATE REDUCTASE. ResearchGate. [Link]

  • Pathway Enrichment Analysis plots: easy R tutorial. YouTube. 2023. [Link]

  • Stams, T., & Christianson, D. W. Structural analysis of inhibitor binding to human carbonic anhydrase II. Biochemistry. 1998. [Link]

  • De Simone, G., et al. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. 2024. [Link]

  • Gleckman, R. The clinical significance of sulfonamide disk susceptibility testing. The Journal of Urology. 1977. [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. [Link]

  • Shah, P., & Westwell, A. D. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2007. [Link]

  • MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). ResearchGate. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • Nocentini, A., et al. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. 2020. [Link]

    • Binding of sulfonamide inhibitors to carbonic anhydrase. ResearchGate. [Link]

  • Bua, S., et al. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. 2017. [Link]

  • de Almeida, L. G. N., et al. Identification of antimicrobial activity among new sulfonamide metal complexes for combating rapidly growing mycobacteria. Journal of Applied Microbiology. 2020. [Link]

  • Shah, P., & Westwell, A. D. The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. 2007. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

  • CA II and IX and inhibition values of sulfonamides 50–62. KI values are in nm. ResearchGate. [Link]

  • Sirawaraporn, R., et al. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. Journal of Biological Chemistry. 1997. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. 2024. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]

  • Pijpers, A., et al. In vitro antimicrobial activity of sulfonamides against some porcine pathogens. Journal of Veterinary Pharmacology and Therapeutics. 1989. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health. [Link]

  • Guide to Flowcharts in Graphviz. Sketchviz. [Link]

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. [Link]

  • Basagni, F., et al. Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. Journal of Medicinal Chemistry. 2025. [Link]

  • Tips for Illustrating Biological Pathways. YouTube. 2023. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Chen, G. X., et al. Kinetic and molecular properties of the dihydrofolate reductase from pyrimethamine-sensitive and pyrimethamine-resistant clones of the human malaria parasite Plasmodium falciparum. Molecular Pharmacology. 1993. [Link]

Sources

Technical Guide: A Strategic Approach to the Initial Toxicity Screening of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Drug Development Professionals, Toxicologists, and Preclinical Research Scientists Preamble: The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a rigorous and early assessment of its safety profile. N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, a compound featuring a complex interplay of functional groups, presents a unique toxicological profile that warrants a systematic, multi-tiered screening approach. This guide delineates a comprehensive strategy for its initial toxicity evaluation, moving from predictive computational methods to definitive in vitro assays. The framework presented herein is designed not as a rigid protocol, but as a logical, evidence-driven workflow, emphasizing the scientific rationale behind each experimental choice to ensure a robust and reliable preliminary safety assessment.

Compound Profile and Inherent Toxicological Considerations

This compound is characterized by three key structural motifs, each carrying its own set of toxicological "structural alerts":

  • Aromatic Sulfonamide Moiety: The sulfonamide group is a well-known pharmacophore, but it is also associated with a range of adverse effects. These include hypersensitivity reactions, which in severe cases can manifest as Stevens-Johnson syndrome or toxic epidermal necrolysis.[1][2][3] Furthermore, sulfonamides have been implicated in idiosyncratic drug-induced liver injury (DILI), potentially leading to acute liver failure.[4]

  • Aromatic Aldehyde Group: Aldehydes are inherently reactive electrophilic compounds.[5] This reactivity allows them to form covalent adducts with biological macromolecules like proteins and DNA, which can disrupt cellular function and potentially lead to cytotoxicity and genotoxicity.[5][6] The toxicity of aromatic aldehydes is often linked to their ability to penetrate cell membranes and interact with intracellular biomolecules.[7]

  • Difluorinated Phenyl Ring: The presence of fluorine atoms can significantly alter the molecule's metabolic stability, lipophilicity, and binding characteristics. While often introduced to improve pharmacokinetic properties, halogenation can sometimes lead to the formation of reactive metabolites.

Given these structural features, an initial toxicity screen must prioritize the assessment of general cytotoxicity, potential for genetic damage, and key pharmacokinetic properties that influence toxic outcomes.

A Tiered Strategy for Toxicity Screening

A phased approach, beginning with high-throughput computational methods and progressing to more resource-intensive biological assays, ensures an efficient and ethical evaluation. This strategy allows for early termination of compounds with a high probability of failure, conserving resources for more promising candidates.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: In Vitro Genotoxicity in_silico ADMET Prediction & Structural Alert Analysis admet_table Predicted Properties: - High Lipophilicity - Potential hERG Inhibition - Possible Genotoxicity Alert (Aromatic Aldehyde) in_silico->admet_table Generate Profile decision1 Acceptable ADMET Profile? in_silico->decision1 cytotoxicity Cytotoxicity Assays (e.g., MTT & LDH) ic50_table Determine IC50 Values: - Quantify cell viability - Establish concentration range for subsequent assays cytotoxicity->ic50_table Measure Effect decision2 Acceptable Cytotoxicity (IC50)? cytotoxicity->decision2 genotoxicity Standard 2-Test Battery (Ames & Micronucleus) geno_result Assess Mutagenicity & Clastogenicity: - Gene Mutations - Chromosomal Damage genotoxicity->geno_result Detect Damage decision3 Negative in Genotoxicity Assays? genotoxicity->decision3 start N-(2,4-difluoro-3-formylphenyl) propane-2-sulfonamide start->in_silico decision1->cytotoxicity Yes stop Terminate or Redesign Compound decision1->stop No decision2->genotoxicity Yes decision2->stop No proceed Proceed to Further Nonclinical Studies decision3->proceed Yes decision3->stop No

Caption: Tiered workflow for initial toxicity screening.

Tier 1: In Silico ADMET and Toxicological Profiling

Rationale for Selection: Before any resource-intensive wet-lab experiments are conducted, computational (in silico) tools provide a rapid, cost-effective first pass at predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[8][9] This step helps identify major potential liabilities early in the process.

Methodology: Utilize a consensus approach by employing multiple open-access platforms to predict the ADMET profile of this compound.[8] Recommended tools include ADMET-AI and SwissADME.[10][11]

Key Parameters to Predict:

  • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.

  • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

  • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

  • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential (e.g., CYP3A4, CYP2D6).

  • Excretion: Renal Organic Cation Transporter (OCT2) inhibition.

  • Toxicity: AMES toxicity, hERG inhibition, Hepatotoxicity (DILI), Skin Sensitization.

Data Presentation: Hypothetical In Silico ADMET Profile

Property CategoryParameterPredicted ValueInterpretation / Potential Risk
Physicochemical Molecular Weight~267 g/mol Acceptable (Lipinski's Rule)
LogP3.2High Lipophilicity; may affect solubility and distribution
Water SolubilityLowPotential formulation challenges
Absorption HIAHighGood potential for oral absorption
Distribution BBB PenetrantNoLow risk of central nervous system side effects
Metabolism CYP2D6 InhibitorYesRisk of drug-drug interactions
Toxicity AMES ToxicityPossibleStructural alert (aromatic aldehyde) flagged
hERG I InhibitionHigh ProbabilityPotential risk for cardiotoxicity
HepatotoxicityYesConsistent with sulfonamide class risk[4]
Tier 2: In Vitro Cytotoxicity Assessment

Rationale for Selection: The primary goal of this tier is to determine the concentration range at which the compound causes cell death. This is critical for two reasons: 1) it provides a baseline measure of potency for cellular toxicity, and 2) it informs the dose selection for subsequent, more complex assays like genotoxicity tests, ensuring that observed effects are not simply due to overwhelming cytotoxicity. Two complementary assays are recommended to distinguish between different mechanisms of cell death.[12][13]

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic viability. A decrease in signal suggests compromised cellular metabolism, a common pathway to cell death.[14]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium. LDH release is a hallmark of compromised cell membrane integrity, indicative of necrosis or late-stage apoptosis.[13][15]

G cluster_0 MTT Assay (Metabolic Viability) cluster_1 LDH Assay (Membrane Integrity) A Viable Cell B Mitochondrial Dehydrogenases A->B D Purple Formazan (Product) B->D Reduction C Yellow MTT (Substrate) C->B E Damaged Cell (Membrane Compromised) F LDH Released into Medium E->F Lysis H Colored Product F->H Catalysis G LDH Substrate G->H

Caption: Principles of MTT and LDH cytotoxicity assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a suitable human cell line (e.g., HepG2, a human liver cell line relevant to potential hepatotoxicity) into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Tier 3: In Vitro Genotoxicity Assessment

Rationale for Selection: Genotoxicity testing is a critical regulatory requirement to assess a compound's potential to cause genetic damage, which can lead to cancer or heritable defects.[16][17] A standard two-test battery is recommended by regulatory agencies like the OECD to cover the major endpoints of genotoxicity.[18][19]

  • Bacterial Reverse Mutation (Ames) Test: This assay uses specific strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect point mutations (gene mutations) and frameshift mutations caused by the test compound.[20][21] It is a highly sensitive and widely accepted initial screen for mutagenicity.[22]

  • In Vitro Micronucleus Test: This assay, performed in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells), detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[20][22] It provides a comprehensive assessment of chromosomal damage.[18]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Strain Selection: Utilize at least five tester strains, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).

  • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

  • Exposure: In the plate incorporation method, add the tester strain, the test compound at various concentrations (selected based on cytotoxicity data), and either S9 mix or a buffer to a molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan).

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically a two- to three-fold increase over the negative control.[21] Positive and negative controls must be included to validate the assay.

Data Interpretation and Go/No-Go Decision

The culmination of this tiered screening process is a data-driven decision.

  • Unacceptable Profile (No-Go):

    • Strong positive result in the Ames test.

    • Potent and reproducible positive result in the micronucleus assay at non-cytotoxic concentrations.

    • High cytotoxicity (e.g., IC₅₀ < 1 µM) combined with multiple predicted ADMET liabilities (e.g., hERG inhibition and CYP inhibition).

  • Acceptable Profile (Go):

    • Negative results in both the Ames and micronucleus assays.

    • A moderate to low cytotoxicity profile (e.g., IC₅₀ > 10 µM).

    • An in silico ADMET profile that is manageable, with no major predicted liabilities or liabilities that can be addressed through chemical modification.

A compound with an acceptable initial toxicity profile can proceed with confidence to more advanced nonclinical safety studies, such as repeated-dose toxicity studies in animal models, as outlined in FDA and ICH guidelines.[17][23]

Conclusion

The initial toxicity screening of this compound requires a strategic, multi-faceted approach. By integrating predictive in silico modeling with a carefully selected battery of in vitro cytotoxicity and genotoxicity assays, researchers can efficiently identify potential hazards associated with its unique chemical structure. This tiered framework provides a scientifically sound and resource-conscious pathway to de-risk the compound, ensuring that only candidates with a promising safety profile advance in the drug development pipeline.

References

  • 1. Journal of Pharmaceutical Analysis.

  • . PubMed.

  • . Study.com.

  • . WuXi AppTec.

  • . Nelson Labs.

  • . PubMed.

  • . PubMed.

  • . Abcam.

  • . MDPI.

  • . National Center for Biotechnology Information.

  • . Wikipedia.

  • . PubMed.

  • . admet.ai.

  • . AYUSH CoE.

  • . ResearchGate.

  • . GenEvolutioN.

  • . Simulations Plus.

  • . Essential Oils.

  • . Abcam.

  • . VitalLaw.com.

  • . JD Supra.

  • . National Center for Biotechnology Information.

  • . MDPI.

  • . Ovid.

  • . National Center for Biotechnology Information.

  • . U.S. Food and Drug Administration.

  • . National Center for Biotechnology Information.

  • . Wikipedia.

  • . Benchchem.

  • . Regulations.gov.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Key Pharmaceutical Intermediate

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide is a critical chemical intermediate, primarily recognized for its role in the synthesis of Tofacitinib. Tofacitinib is a potent Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis[1]. The precise and efficient synthesis of this multi-substituted benzene derivative is paramount for the cost-effective manufacturing of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of a robust synthetic pathway, detailing the underlying chemical principles and offering step-by-step protocols for laboratory execution.

The synthesis is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core strategy involves the sequential functionalization of a readily available starting material, 1,3-difluorobenzene, to introduce the required formyl, amino, and sulfonamide groups in the correct positions. This document will elaborate on a common and effective four-step synthesis route.

Overall Synthetic Workflow

The synthesis of this compound can be accomplished through a four-step sequence starting from 1,3-difluorobenzene. The key transformations are:

  • Ortho-formylation: Introduction of a formyl group ortho to one of the fluorine atoms.

  • Nitration: Regioselective introduction of a nitro group.

  • Reduction: Conversion of the nitro group to an amine.

  • Sulfonylation: Formation of the final sulfonamide bond.

Synthetic_Workflow A 1,3-Difluorobenzene B 2,4-Difluorobenzaldehyde A->B Formylation C 2,4-Difluoro-3-nitrobenzaldehyde B->C Nitration D 3-Amino-2,4-difluorobenzaldehyde C->D Reduction E N-(2,4-difluoro-3-formylphenyl) propane-2-sulfonamide D->E Sulfonylation

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 2,4-Difluorobenzaldehyde via Formylation

The initial step involves the formylation of 1,3-difluorobenzene. A common method for this transformation is the Gattermann-Koch reaction or a variation thereof. One effective approach utilizes carbon monoxide and a catalyst system of aluminum chloride (AlCl₃) and hydrogen chloride (HCl) under pressure[2].

Protocol 1: Formylation of 1,3-Difluorobenzene

Materials and Equipment:

  • High-pressure autoclave equipped with a stirrer and temperature control

  • 1,3-Difluorobenzene

  • Aluminum chloride (AlCl₃), anhydrous

  • Hydrogen chloride (HCl), gas

  • Carbon monoxide (CO), gas

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid, aqueous solution (e.g., 2M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a dry high-pressure autoclave under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride.

  • Add anhydrous dichloromethane as the solvent.

  • Cool the mixture and add 1,3-difluorobenzene.

  • Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 1.5 MPa) and introduce hydrogen chloride gas[2].

  • Heat the reaction mixture to the specified temperature (e.g., 60°C) and stir vigorously for the required duration (e.g., 20 hours)[2].

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO pressure.

  • Quench the reaction by slowly pouring the mixture into a flask containing crushed ice and aqueous HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 2,4-difluorobenzaldehyde.

Expected Yield: The yield for this reaction can be optimized to be in the range of 80-90%.

Part 2: Synthesis of 2,4-Difluoro-3-nitrobenzaldehyde via Nitration

The second step is the regioselective nitration of 2,4-difluorobenzaldehyde. The formyl group is a meta-director, while the fluorine atoms are ortho, para-directors. The directing effects of these substituents guide the incoming nitro group to the 3-position. A common nitrating agent is a mixture of nitric acid and sulfuric acid.

Protocol 2: Nitration of 2,4-Difluorobenzaldehyde

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer and dropping funnel

  • Ice bath

  • 2,4-Difluorobenzaldehyde

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Crushed ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0-5°C using an ice bath.

  • Slowly add 2,4-difluorobenzaldehyde to the cold sulfuric acid while stirring, ensuring the temperature remains below 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cold.

  • Add the nitrating mixture dropwise to the solution of 2,4-difluorobenzaldehyde in sulfuric acid, maintaining the reaction temperature between 0-10°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time until the reaction is complete (monitored by TLC or HPLC).

  • Carefully pour the reaction mixture onto a large amount of crushed ice.

  • Extract the resulting mixture with dichloromethane.

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain crude 2,4-difluoro-3-nitrobenzaldehyde.

  • The product can be further purified by recrystallization or column chromatography.

Part 3: Synthesis of 3-Amino-2,4-difluorobenzaldehyde via Reduction

The third step involves the reduction of the nitro group in 2,4-difluoro-3-nitrobenzaldehyde to an amino group. Various reducing agents can be employed, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or catalytic hydrogenation.

Protocol 3: Reduction of 2,4-Difluoro-3-nitrobenzaldehyde

Materials and Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • 2,4-Difluoro-3-nitrobenzaldehyde

  • Iron powder

  • Acetic acid or ammonium chloride

  • Ethanol or methanol

  • Water

  • Sodium carbonate or sodium bicarbonate

  • Ethyl acetate

  • Celite or a similar filter aid

  • Rotary evaporator

Procedure (using Iron/Acetic Acid):

  • To a round-bottom flask, add 2,4-difluoro-3-nitrobenzaldehyde, ethanol (or another suitable solvent), and water.

  • Add iron powder to the mixture.

  • Heat the mixture to reflux and then slowly add glacial acetic acid.

  • Continue refluxing with vigorous stirring for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Combine the filtrate and washings and neutralize with a saturated solution of sodium carbonate or sodium bicarbonate.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2,4-difluorobenzaldehyde.

Part 4: Synthesis of this compound via Sulfonylation

The final step is the formation of the sulfonamide bond by reacting 3-amino-2,4-difluorobenzaldehyde with propane-2-sulfonyl chloride (isopropylsulfonyl chloride) in the presence of a base to neutralize the HCl byproduct.

Protocol 4: Sulfonylation of 3-Amino-2,4-difluorobenzaldehyde

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

  • Ice bath

  • 3-Amino-2,4-difluorobenzaldehyde

  • Propane-2-sulfonyl chloride

  • Pyridine or another suitable base (e.g., triethylamine)

  • Dichloromethane (CH₂Cl₂) or another suitable solvent

  • Aqueous hydrochloric acid (e.g., 1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 3-amino-2,4-difluorobenzaldehyde in pyridine or a mixture of dichloromethane and a base like triethylamine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add propane-2-sulfonyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction by adding water.

  • If pyridine was used as the solvent, it can be removed under reduced pressure. Otherwise, proceed with a standard work-up.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Quantitative Data Summary

The following table provides representative data for the synthesis, though actual results may vary based on reaction scale and specific conditions.

StepStarting MaterialProductReagentsTypical Yield
11,3-Difluorobenzene2,4-DifluorobenzaldehydeCO, AlCl₃, HCl80-90%
22,4-Difluorobenzaldehyde2,4-Difluoro-3-nitrobenzaldehydeHNO₃, H₂SO₄85-95%
32,4-Difluoro-3-nitrobenzaldehyde3-Amino-2,4-difluorobenzaldehydeFe, Acetic Acid80-90%
43-Amino-2,4-difluorobenzaldehydeThis compoundPropane-2-sulfonyl chloride, Pyridine75-85%

Safety and Handling Precautions

  • 1,3-Difluorobenzene: Flammable liquid and vapor. Handle in a well-ventilated area.

  • Aluminum chloride: Reacts violently with water. Handle in a dry environment.

  • Carbon monoxide and Hydrogen chloride: Toxic and corrosive gases. Use only in a well-maintained high-pressure reactor within a fume hood.

  • Nitrating agents (HNO₃, H₂SO₄): Highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Perform nitration reactions behind a blast shield.

  • Propane-2-sulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood.

  • All reactions should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the production of Tofacitinib. The protocols outlined in this guide provide a reliable pathway for obtaining this key intermediate. Success in this synthesis relies on careful control of reaction parameters, particularly temperature, and the use of anhydrous conditions where specified. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can confidently and efficiently synthesize this valuable compound.

References

  • Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6096-6108. Available at: [Link]

  • V, S., Devanna, & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 346-351. Available at: [Link]

  • Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WO2007012953A2.
  • Pfizer Inc. (2007). Chiral salt resolution. US7301023B2.
  • Bayer AG. (1984). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. US4456772A.
  • Reddy, M. S., et al. (2015). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 19(3), 455-461. Available at: [Link]

  • Ci, L. (2012). The synthetic method of 2,4 difluoro benzene methanamines. CN102807538A.
  • Wang, L. (2010). Synthesis experiment of 2,4-difluorobenzaldehyde. Huaxue Shiji, 32(10), 915-916. Available at: [Link]

  • Janssen Pharmaceutica NV. (2015). Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide. US9150594B2.

Sources

Application Notes & Protocols: N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this promising chemical entity.

Introduction: A Scaffold of Strategic Importance

This compound is a synthetically accessible aromatic sulfonamide that presents a unique combination of structural motifs highly relevant to modern medicinal chemistry. While extensive research on this specific molecule is not widely published, its constituent parts—the difluorobenzaldehyde core and the isopropylsulfonamide side chain—are present in numerous bioactive compounds. This positions the molecule as a valuable starting point or intermediate for the synthesis of novel therapeutic agents.

  • The 2,4-Difluorobenzaldehyde Core: This moiety is a key component in a variety of kinase inhibitors and other targeted therapies. The fluorine atoms enhance metabolic stability and can modulate the pKa of nearby functional groups, often improving cell permeability and binding affinity.

  • The Formyl Group (-CHO): As a versatile chemical handle, the aldehyde can be readily transformed into a wide array of other functional groups. It serves as a crucial reaction site for building molecular complexity through reductive amination, Wittig reactions, or the formation of imines and oximes, enabling the exploration of diverse chemical space.

  • The Sulfonamide Linkage: A classic pharmacophore, the sulfonamide group is found in numerous FDA-approved drugs. It is a stable, metabolically robust linker that can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

This guide will explore the potential of this compound as a scaffold for developing inhibitors of key oncogenic pathways, with a particular focus on its application as a covalent inhibitor.

Potential Therapeutic Application: Covalent Inhibition of Kinases

The strategic placement of a reactive formyl group on the phenyl ring, ortho to a sulfonamide, suggests a strong potential for this scaffold in the design of covalent inhibitors. Covalent inhibitors form a permanent bond with their target protein, often leading to prolonged duration of action and high potency.

A key area of interest is the inhibition of kinases bearing a cysteine residue in or near the active site. The aldehyde group of this compound can potentially engage in a reversible covalent interaction with the thiol group of a cysteine residue, forming a thiohemiacetal adduct. This interaction can be exploited to achieve high selectivity and potency against specific kinase targets.

Below is a proposed signaling pathway that could be targeted, illustrating the role of a hypothetical kinase that could be inhibited by a derivative of this scaffold.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Target Kinase) RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor N-(2,4-difluoro-3-formylphenyl) propane-2-sulfonamide Derivative Inhibitor->MEK Covalent Inhibition

Caption: Proposed mechanism of action for a derivative targeting the MAPK/ERK pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of this compound and its derivatives.

The synthesis of this compound can be efficiently achieved in two steps from commercially available 3-amino-2,6-difluorobenzaldehyde.

synthesis_workflow start 3-Amino-2,6-difluorobenzaldehyde step1 Step 1: Sulfonylation (Isopropylsulfonyl chloride, Pyridine) start->step1 intermediate N-(3-formyl-2,4-difluorophenyl)propane-2-sulfonamide (Target Compound) step1->intermediate step2 Step 2: Derivatization (e.g., Reductive Amination) (Amine, NaBH(OAc)3) intermediate->step2 product Final Bioactive Compound (e.g., Kinase Inhibitor) step2->product

Caption: Synthetic workflow for the core scaffold and its subsequent derivatization.

Step 1: Synthesis of this compound

  • Rationale: This step involves the formation of the sulfonamide bond. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Materials:

    • 3-Amino-2,6-difluorobenzaldehyde

    • Isopropylsulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate

  • Procedure:

    • Dissolve 3-amino-2,6-difluorobenzaldehyde (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine (1.5 eq) dropwise to the solution.

    • Add isopropylsulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 1 M HCl.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound.

Step 2: Derivatization via Reductive Amination

  • Rationale: This is a classic and highly reliable method for converting the aldehyde into an amine-linked side chain, allowing for the introduction of various substituents to probe the target's binding pocket. Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation.

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloroethane (DCE).

    • Add the desired primary or secondary amine (1.1 eq).

    • Add acetic acid (1.1 eq) to catalyze imine formation.

    • Stir the mixture for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Stir at room temperature for 16-24 hours.

    • Quench the reaction with saturated NaHCO₃ solution.

    • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

    • Purify the final compound by column chromatography or preparative HPLC.

  • Rationale: To evaluate the inhibitory potential of the synthesized compounds against a target kinase (e.g., a mutant form of EGFR or another kinase with an accessible cysteine). A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for this purpose.

  • Materials:

    • Target kinase

    • Biotinylated substrate peptide

    • ATP

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Europium-labeled anti-phospho-substrate antibody (donor)

    • Streptavidin-allophycocyanin (SA-APC) (acceptor)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, target kinase, and biotinylated substrate peptide in the assay buffer.

    • Incubate for a pre-determined time (e.g., 60 minutes) to allow for covalent bond formation.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 90 minutes) at room temperature.

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents (Europium-labeled antibody and SA-APC).

    • Incubate for 60 minutes to allow for antibody-antigen binding.

    • Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the TR-FRET ratio and determine the IC₅₀ values for each compound.

Data Presentation:

Compound IDStructure ModificationIC₅₀ (nM) vs. Target Kinase
Scaffold-01 This compound>10,000
Deriv-01A Reductive amination with piperidine520
Deriv-01B Reductive amination with aniline150
Deriv-01C Reductive amination with morpholine890

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating.

  • Synthesis: The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. This ensures that the biological data generated is from the intended molecule.

  • Biochemical Assays: The kinase inhibition assays should include appropriate controls:

    • Positive Control: A known inhibitor of the target kinase to validate assay performance.

    • Negative Control: DMSO vehicle control to establish the baseline of 100% kinase activity.

    • Z'-factor Calculation: This statistical parameter should be calculated to assess the robustness and quality of the assay. A Z'-factor > 0.5 is generally considered acceptable.

References

  • While specific literature on "this compound" is not available, the principles and protocols are based on established methodologies in medicinal chemistry.
  • Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Covalent Kinase Inhibitors: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

  • TR-FRET Assays: Zaman, G. J. R., & Trinquet, E. (2011). HTRF: A versatile technology for drug discovery. Drug Discovery World, Fall 2011, 61-68. [Link]

  • Role of Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

Application Notes and Protocols: N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide as a Key Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Fluorinated Scaffolds in Drug Discovery

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide scaffold has emerged as a critical building block in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer treatment.

Vemurafenib (PLX4032), a potent inhibitor of the BRAFV600E mutant kinase, serves as a prime example of a successful therapeutic agent whose synthesis relies on a fluorinated phenylsulfonamide core.[2][3] This application note provides a comprehensive guide to the synthesis and application of N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide, a key intermediate in the construction of Vemurafenib and related kinase inhibitors.[4][5][6] We will detail the synthetic protocols, explain the rationale behind key experimental choices, and provide guidance for its successful application in multi-step organic synthesis.

The sulfonamide functional group itself is a well-established pharmacophore, present in a wide array of approved drugs, owing to its ability to form key hydrogen bond interactions with biological targets.[1][6] The combination of the sulfonamide moiety with a difluorinated and functionalized aromatic ring provides a versatile platform for the construction of complex molecular architectures with significant therapeutic potential.

Synthesis of N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide

The synthesis of the title intermediate is a multi-step process that begins with commercially available starting materials. The following protocol is a representative synthesis, adapted from procedures described in the patent literature for the synthesis of Vemurafenib precursors.[4]

Overall Synthetic Workflow

Synthesis_Workflow A 2,6-Difluoro-3-nitrobenzaldehyde B 3-(Dimethoxymethyl)-2,4-difluoronitrobenzene A->B Acetal Protection (MeOH, H+) C 3-(Dimethoxymethyl)-2,4-difluoroaniline B->C Nitro Reduction (e.g., H2, Pd/C) D N-(3-(Dimethoxymethyl)-2,4-difluorophenyl)propane-1-sulfonamide C->D Sulfonylation (Propane-1-sulfonyl chloride, Base) E N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide D->E Deprotection (Acidic Hydrolysis)

Caption: Synthetic workflow for N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide.

Protocol 1: Synthesis of N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide

Step 1: Acetal Protection of 2,6-Difluoro-3-nitrobenzaldehyde

  • To a solution of 2,6-difluoro-3-nitrobenzaldehyde (1.0 equiv.) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(dimethoxymethyl)-2,4-difluoronitrobenzene.

Causality behind experimental choices: The formyl group is protected as a dimethyl acetal to prevent its reduction in the subsequent step. Methanol serves as both the reagent and solvent, and the acid catalyst accelerates the acetal formation.

Step 2: Nitro Group Reduction

  • Dissolve the 3-(dimethoxymethyl)-2,4-difluoronitrobenzene (1.0 equiv.) from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure (e.g., 50 psi) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 3-(dimethoxymethyl)-2,4-difluoroaniline.

Causality behind experimental choices: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to anilines. Palladium on carbon is a robust and widely used catalyst for this transformation.

Step 3: Sulfonylation of 3-(Dimethoxymethyl)-2,4-difluoroaniline

  • Dissolve the 3-(dimethoxymethyl)-2,4-difluoroaniline (1.0 equiv.) in a suitable solvent like dichloromethane or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propane-1-sulfonyl chloride (1.1 equiv.) to the cooled solution.

  • If not using pyridine as the solvent, add a suitable base such as triethylamine or pyridine (1.2 equiv.) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup, dry the organic layer, and concentrate to yield N-(3-(dimethoxymethyl)-2,4-difluorophenyl)propane-1-sulfonamide.

Causality behind experimental choices: The sulfonylation of the aniline is a standard method for the formation of sulfonamides.[6] The reaction is performed at a low temperature to control the exothermicity and improve selectivity. A base is required to neutralize the hydrochloric acid generated during the reaction.

Step 4: Deprotection to Yield the Final Intermediate

  • Dissolve the N-(3-(dimethoxymethyl)-2,4-difluorophenyl)propane-1-sulfonamide (1.0 equiv.) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and aqueous acid (e.g., 6N HCl).[4]

  • Heat the mixture to a temperature of 65-70°C and stir for 2-3 hours, monitoring the reaction by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide.

Causality behind experimental choices: Acidic hydrolysis is a standard method for the deprotection of acetals to regenerate the aldehyde functionality. The temperature is elevated to ensure a reasonable reaction rate.

Step Reactant Reagents Solvent Key Parameters Product
12,6-Difluoro-3-nitrobenzaldehydeMethanol, H₂SO₄ (cat.)MethanolReflux3-(Dimethoxymethyl)-2,4-difluoronitrobenzene
23-(Dimethoxymethyl)-2,4-difluoronitrobenzeneH₂, 10% Pd/CEthanol50 psi H₂3-(Dimethoxymethyl)-2,4-difluoroaniline
33-(Dimethoxymethyl)-2,4-difluoroanilinePropane-1-sulfonyl chloride, PyridineDichloromethane0 °C to RTN-(3-(Dimethoxymethyl)-2,4-difluorophenyl)propane-1-sulfonamide
4N-(3-(Dimethoxymethyl)-2,4-difluorophenyl)propane-1-sulfonamide6N HClTHF/Water65-70 °CN-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Application in the Synthesis of a Vemurafenib Core Structure

The aldehyde functionality of N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide is a key handle for the subsequent elaboration of the molecule into more complex structures. In the synthesis of Vemurafenib, this intermediate undergoes a Friedel-Crafts acylation with a suitable 7-azaindole derivative.[7]

Application Workflow

Application_Workflow A N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide C Vemurafenib Core A->C Friedel-Crafts Acylation (e.g., Oxalyl chloride, AlCl3) B 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine B->C

Caption: Application of the intermediate in a Friedel-Crafts acylation to form the Vemurafenib core.

Protocol 2: Friedel-Crafts Acylation
  • To a solution of N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.1 equiv.) and a catalytic amount of DMF at 0 °C. This in situ generates the acid chloride.

  • In a separate flask, prepare a suspension of the 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) and a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2 equiv.) in an anhydrous solvent at 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the suspension of the azaindole and Lewis acid.

  • Allow the reaction to stir at room temperature until completion, as monitored by TLC or HPLC.

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with a suitable organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product, the core structure of Vemurafenib, can be purified by column chromatography.

Causality behind experimental choices: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. The use of oxalyl chloride with the formyl-sulfonamide (which would first be oxidized to the corresponding carboxylic acid in a separate step, or the synthesis would start from the corresponding acid) to form the acyl chloride in situ is a standard procedure. A Lewis acid like AlCl₃ is essential to activate the acyl chloride for the electrophilic aromatic substitution reaction with the electron-rich 7-azaindole ring.

Conclusion and Future Perspectives

N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide is a high-value intermediate whose strategic importance is underscored by its role in the synthesis of the targeted anti-cancer agent Vemurafenib. The protocols detailed herein provide a robust framework for the preparation and subsequent utilization of this key building block. The presence of multiple functional handles—the sulfonamide, the formyl group, and the fluorinated aromatic ring—offers a rich platform for the generation of diverse chemical libraries for drug discovery. Future applications of this intermediate will likely extend to the synthesis of novel kinase inhibitors and other targeted therapeutics, leveraging the favorable physicochemical properties imparted by its unique structural motifs.

References

  • The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.). Retrieved from [Link]

  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (2021). Nuclear Medicine and Biology, 92, 115-123. Retrieved from [Link]

  • Novel processes for the preparation of vemurafenib. (2015). WO2015075749A1.
  • Scheme 2: Synthesis of precursors required for [11C]vemurafenib. (2021). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. (2024). Preprints.org. Retrieved from [Link]

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (2022). Molecules, 27(19), 6567. Retrieved from [Link]

  • Plx4032. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Vemurafenib. (n.d.). ClinPGx. Retrieved from [Link]

  • Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017). Theranostics, 7(5), 1249–1262. Retrieved from [Link]

  • Process for the preparation of N-(sulfonylmethyl) formamide compounds. (1990). US4922016A.
  • Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide. (2015). US9150594B2.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(23), 9495–9499. Retrieved from [Link]

  • Preparation method of N-formamide compound. (2013). CN102942500A.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. Retrieved from [Link]

  • Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease. (2004). Circulation Research, 94(11), 1426-1435. Retrieved from [Link]

  • Synthesis of N-formylmaleamic acid and some related N-formylamides. (2008). Journal of Chemical Research, 2008(10), 579-581. Retrieved from [Link]

Sources

Development and Validation of Analytical Methods for the Quantification of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, a novel compound with potential pharmaceutical applications. The protocols detailed herein are designed for researchers, scientists, and drug development professionals. We present a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method for routine analysis and a confirmatory liquid chromatography-mass spectrometry (LC-MS) method for enhanced specificity and sensitivity. The entire framework is built upon the principles of scientific integrity, ensuring that the developed methods are robust, reliable, and suitable for their intended purpose, in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for Method Development

This compound is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. Specifically, the sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents.[1] The presence of a difluorinated benzaldehyde moiety further suggests potential for various biological activities. As with any potential drug candidate, the ability to accurately and precisely quantify the active pharmaceutical ingredient (API) is paramount for quality control, stability testing, and pharmacokinetic studies.

The development of robust analytical methods is a critical step in the drug development pipeline. These methods must be able to unequivocally assess the analyte of interest in the presence of expected impurities and degradation products. This application note details the systematic development and validation of such methods for this compound.

Synthesis and Characterization: A Proposed Route

While the specific synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established sulfonamide synthesis methodologies.[2][3] A potential pathway involves the reaction of a suitable aminobenzaldehyde precursor with propane-2-sulfonyl chloride in the presence of a base. The characterization of the resulting compound would typically involve techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for routine quality control in the pharmaceutical industry due to its robustness, reproducibility, and cost-effectiveness. The development of an HPLC method for a sulfonamide-containing compound often involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier.[4][5]

Rationale for Method Parameters

The selection of chromatographic conditions is a critical step in method development. For this compound, the following parameters were chosen based on the chemical properties of the analyte and general principles of chromatography:

  • Column: A C18 column is selected for its versatility and ability to retain moderately polar to nonpolar compounds. The aromatic ring and the propyl group of the analyte will interact with the C18 stationary phase.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer is chosen to ensure adequate retention and sharp peak shapes. The buffer helps to control the ionization state of the sulfonamide group, leading to more consistent retention times.

  • Detection: The presence of the aromatic ring in the molecule suggests strong UV absorbance. A photodiode array (PDA) detector is used to monitor the absorbance at a wavelength of maximum absorbance (λmax), which would be determined by analyzing the UV spectrum of the compound.

Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to the desired concentration for analysis.

Confirmatory Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced specificity and sensitivity, and for the identification of potential impurities and degradation products, a liquid chromatography-mass spectrometry (LC-MS) method is invaluable.[6][7] The coupling of HPLC with mass spectrometry allows for the separation of components in a mixture followed by their detection based on their mass-to-charge ratio (m/z).

Rationale for Method Parameters

The LC-MS method development builds upon the established HPLC method, with modifications to ensure compatibility with the mass spectrometer.

  • Ionization Source: An electrospray ionization (ESI) source is chosen as it is well-suited for polar and ionizable molecules like sulfonamides.

  • Mass Analyzer: A quadrupole mass analyzer is used for its robustness and ability to perform both full scan and selected ion monitoring (SIM) experiments.

  • Mobile Phase: The phosphate buffer used in the HPLC method is replaced with a volatile buffer, such as ammonium formate, to avoid contamination of the mass spectrometer.

Experimental Protocol: LC-MS Method

Instrumentation:

  • LC-MS system with a binary pump, autosampler, column oven, and a single quadrupole mass spectrometer with an ESI source.

Chromatographic and MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 90% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Scan Mode Full Scan (m/z 100-500) and SIM

Method Validation: Ensuring Scientific Integrity

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[8][9][10][11] The validation of the developed HPLC method will be performed according to the ICH Q2(R1) guideline.[8][9][10][11]

Validation Parameters and Protocols

The following parameters will be evaluated:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations will be analyzed.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is assessed by the recovery of spiked samples.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[12][13][14][15] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[12][13][14][15]

Protocol for Forced Degradation:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples will be analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.

Visualization of Workflows

HPLC Method Development Workflow

HPLC_Development cluster_prep Preparation cluster_optimization Optimization cluster_validation_prep Pre-Validation A Define Analytical Target Profile B Select Column & Mobile Phase A->B Initial Selection C Optimize Gradient & Flow Rate B->C Iterative Process D Optimize Detection Wavelength C->D Finalizing Separation E System Suitability Testing D->E Method Readiness

Caption: A streamlined workflow for HPLC method development.

Method Validation Workflow

Method_Validation Validation Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Spike/Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2.

Conclusion

The analytical methods and protocols detailed in this application note provide a robust framework for the quantification of this compound. The systematic approach to method development, coupled with a comprehensive validation strategy based on ICH guidelines, ensures the generation of high-quality, reliable data. These methods are suitable for use in a regulated environment and can be readily adapted for the analysis of similar sulfonamide-containing compounds.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available from: [Link]

  • Q1A(R2) Guideline - ICH. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. Available from: [Link]

  • Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS. Available from: [Link]

  • Analysis of Aliphatic and Aromatic Carbonyl Compounds in Ambient Air by LC/MS/MS | Request PDF - ResearchGate. Available from: [Link]

  • LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions - PubMed. Available from: [Link]

  • LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Analytical Method Summaries - Eurofins. Available from: [Link]

  • 2 Overview on PFAS analytical methods - Publications. Available from: [Link]

  • CAS 918523-58-7 | N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide - Alchem Pharmtech. Available from: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal. Available from: [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. Available from: [Link]

  • synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity - IJNRD. Available from: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pursuit of novel therapeutics often leads to the exploration of compounds with unique chemical motifs that offer the potential for high-potency and selective targeting of disease-related proteins. N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide is a compound of interest due to its distinct structural features: a sulfonamide group, common in a wide array of clinically successful drugs, and a reactive aldehyde (formyl) group on a difluorinated phenyl ring. This aldehyde functionality suggests that the compound may act as a covalent modifier, forming a stable bond with nucleophilic amino acid residues, such as cysteine or lysine, within a protein's binding pocket.

Covalent inhibitors have seen a resurgence in drug discovery, exemplified by the success of targeted therapies for cancers, such as inhibitors of KRAS G12C.[1][2][3] These molecules can achieve prolonged pharmacodynamic effects and high potency, often by targeting proteins previously considered "undruggable."[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize the potential protein targets and inhibitory activity of this compound. The protocols outlined herein are designed to establish a robust, self-validating workflow, from initial hit identification to mechanistic validation of covalent engagement.

Guiding Principles: Screening for Covalent Inhibition

The presence of the electrophilic formyl group in this compound necessitates a screening strategy that can distinguish true covalent inhibitors from non-specific reactive compounds or reversible binders. A successful HTS cascade for a putative covalent modifier should be multi-faceted, incorporating assays that assess:

  • Initial Binding and Activity: High-throughput screening to identify proteins where the compound demonstrates biological activity.

  • Confirmation of Covalent Modification: Biophysical or biochemical assays to directly confirm the formation of a covalent adduct between the compound and the target protein.

  • Time-Dependent Inhibition: Kinetic studies to characterize the rate of covalent bond formation.

  • Selectivity Profiling: Counter-screens to ensure the compound is not a pan-assay interference compound (PAIN) and exhibits selectivity for its intended target.

The following sections detail specific protocols and workflows that embody these principles.

Experimental Workflows and Protocols

Part 1: Primary High-Throughput Screening (HTS)

The initial goal is to screen this compound against a library of purified proteins or in cell-based assays to identify potential biological targets. The choice of primary assay will depend on the available protein targets and the anticipated biological function.

1.1 Biochemical Assays (Enzyme Activity or Binding)

For purified enzymes (e.g., kinases, proteases, metabolic enzymes), a fluorescence-based assay is often amenable to HTS.

Protocol: Generic Fluorescence Intensity-Based Enzyme Assay

  • Assay Preparation:

    • Prepare assay buffer appropriate for the target enzyme's optimal activity.

    • Dilute the target enzyme to a working concentration (e.g., 2X the final concentration).

    • Prepare the fluorogenic substrate at a working concentration (e.g., 2X the final concentration, typically at or below the Kₘ).

    • Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a concentration range for testing (e.g., from 100 µM to 1 nM).

  • Assay Execution (384-well format):

    • Dispense 50 nL of the compound dilutions or DMSO (vehicle control) into the wells of a 384-well assay plate.

    • Add 5 µL of the 2X enzyme solution to each well.

    • Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for compound-enzyme interaction. This pre-incubation is crucial for covalent inhibitors to allow time for the reaction to occur.

    • Initiate the enzymatic reaction by adding 5 µL of the 2X substrate solution to each well.

    • Monitor the change in fluorescence intensity over time using a plate reader. The excitation and emission wavelengths will be specific to the fluorophore used.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data to controls: 0% inhibition (DMSO vehicle) and 100% inhibition (a known inhibitor or no enzyme).

    • Plot the normalized percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

1.2 Biophysical Assays (Thermal Stability)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a high-throughput method to assess direct binding of a compound to a protein by measuring changes in the protein's melting temperature (Tₘ).[2][5]

Protocol: Differential Scanning Fluorimetry (DSF) Assay

  • Assay Preparation:

    • Prepare a solution of the target protein in a suitable buffer.

    • Prepare a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • Prepare a stock solution and serial dilutions of this compound in DMSO.

  • Assay Execution (96- or 384-well PCR plate):

    • In each well, combine the target protein, the fluorescent dye, and either the test compound or DMSO (vehicle control).

    • Seal the plate and place it in a real-time PCR instrument.

    • Ramp the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 0.5°C/minute).

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The midpoint of the transition in the melting curve is the Tₘ.

    • A significant increase in Tₘ in the presence of the compound compared to the DMSO control indicates stabilizing binding.

Part 2: Validation of Covalent Adduct Formation

A positive result in a primary screen must be followed by experiments to confirm that the compound forms a covalent bond with the target protein. High-resolution mass spectrometry is the gold standard for this purpose.[6][7]

Workflow for Covalent Modification Confirmation

G cluster_0 Covalent Adduct Confirmation Workflow A Incubate Target Protein with This compound B Intact Protein Mass Spectrometry (LC-MS) A->B D Proteolytic Digestion (e.g., with Trypsin) A->D C Observe Mass Shift (Protein MW + Compound MW) B->C Confirmation of Adduct E Peptide Mapping (LC-MS/MS) D->E F Identify Modified Peptide and Covalent Binding Site E->F Localization of Modification

Caption: Workflow for confirming covalent modification.

Protocol: Intact Protein Mass Spectrometry

  • Sample Preparation:

    • Incubate the purified target protein with a molar excess (e.g., 10-fold) of this compound for a set time (e.g., 2 hours) at room temperature.

    • Include a control sample with the protein and DMSO.

    • Desalt the samples to remove non-reacted compound and buffer components.

  • LC-MS Analysis:

    • Inject the desalted samples into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

    • Acquire mass spectra over the expected mass range of the protein.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the average mass of the protein in both the treated and control samples.

    • A mass increase in the treated sample corresponding to the molecular weight of the compound confirms the formation of a covalent adduct.

Part 3: Kinetic Characterization of Covalent Inhibition

For covalent inhibitors, the IC₅₀ value is time-dependent. A more accurate measure of potency is the rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation rate (Kᵢ).[8]

Protocol: Jump Dilution Assay for kᵢₙₐ꜀ₜ/Kᵢ Determination

  • Incubation:

    • Incubate the target enzyme with various concentrations of this compound for different time points.

  • Jump Dilution and Activity Measurement:

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly (e.g., 100-fold) into a solution containing the substrate. This "jump dilution" stops further covalent modification by lowering the inhibitor concentration well below its Kᵢ.

    • Immediately measure the residual enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line is the observed rate of inactivation (kₒᵦₛ).

    • Plot the kₒᵦₛ values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine kᵢₙₐ꜀ₜ and Kᵢ.

Part 4: Cellular Assays and Selectivity

To assess the compound's effect in a biological context, cellular assays are essential.

Workflow for Cellular Target Engagement

G cluster_1 Cellular Target Engagement Workflow Cell_Treat Treat Cells with Compound Lysis Lyse Cells Cell_Treat->Lysis Target_Pull Immunoprecipitate Target Protein Lysis->Target_Pull MS_Analysis Analyze by Mass Spectrometry Target_Pull->MS_Analysis Confirm_Engage Confirm Target Alkylation in a Cellular Context MS_Analysis->Confirm_Engage

Caption: Workflow for cellular target engagement.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells that express the target protein.

    • Treat the cells with this compound at various concentrations or with DMSO for a specified time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in buffer.

    • Heat aliquots of the cell suspension at different temperatures.

    • Lyse the cells to release soluble proteins.

  • Protein Quantification:

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.

  • Data Analysis:

    • Plot the fraction of soluble protein against temperature. A shift in the melting curve to a higher temperature in compound-treated cells indicates target engagement.

Data Presentation and Interpretation

Quantitative data from the screening cascade should be organized for clear interpretation.

Table 1: Summary of HTS Cascade Data for this compound

Assay TypeParameter MeasuredResultInterpretation
Primary Screen
Biochemical AssayIC₅₀e.g., 1.2 µMInitial evidence of activity.
DSFΔTₘe.g., +5.2 °CDirect binding to the target protein.
Covalent Validation
Intact Mass SpecMass Shifte.g., +265.2 DaConfirms 1:1 covalent adduct formation.
Peptide MappingModified Residuee.g., Cys145Identifies the specific site of covalent modification.
Kinetic Analysis
Jump Dilutionkᵢₙₐ꜀ₜ/Kᵢe.g., 5000 M⁻¹s⁻¹Quantifies the efficiency of covalent inhibition.
Cellular Engagement
CETSAΔTₘe.g., +3.8 °CConfirms target engagement in a cellular environment.

Conclusion

The screening of this compound requires a specialized approach tailored to the identification and validation of covalent inhibitors. The workflows and protocols detailed in this application note provide a comprehensive framework for researchers to systematically evaluate this compound. By integrating biochemical, biophysical, and cellular assays, a robust dataset can be generated to confirm the mechanism of action, identify the specific protein target, and validate its potential as a pharmacological tool or therapeutic lead. This structured approach ensures scientific rigor and provides a clear path from initial screening to in-depth characterization.

References

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of High‐throughput Assays for Testing of Potential Inhibitors of the Oncogenic G12C Mutant of KRas. Retrieved from [Link]

  • YouTube. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Retrieved from [Link]

  • PubMed. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Retrieved from [Link]

  • Oreate AI Blog. (2026). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Retrieved from [Link]

  • ACS Publications. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Retrieved from [Link]

  • PubMed. (2023). Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Retrieved from [Link]

  • ACS Publications. (2025). Exploring Covalent Modulators in Drug Discovery and Chemical Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). KRasG12C inhibitors in clinical trials: a short historical perspective. Retrieved from [Link]

  • Oncodesign Services. (n.d.). How Screening Covalent Libraries Lands Hits Where Others Fail. Retrieved from [Link]

Sources

"use of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide in fragment-based drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide has been structured to provide a comprehensive technical overview of the application of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide in the context of fragment-based drug discovery (FBDD). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Fragment-Based Drug Discovery (FBDD) and the Role of Reactive Fragments

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] FBDD involves screening libraries of low molecular weight compounds, or "fragments" (typically <300 Da), to identify weak but efficient binders to a biological target.[3][4] These initial hits can then be optimized into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[5][6]

A particularly effective strategy within FBDD is the use of "reactive fragments." These are fragments that contain a functional group, often an electrophilic "warhead," capable of forming a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine, serine) on the target protein.[7][8][9] This approach, known as covalent FBDD, can lead to inhibitors with high potency and prolonged duration of action. The targeted covalent inhibitor (TCI) approach combines a selective reversible binding motif with a reactive group, allowing for the parallel optimization of both covalent and non-covalent interactions.[7]

This compound: A Model Reactive Fragment

This compound is an exemplary reactive fragment for FBDD campaigns. Its structure incorporates several key features that make it a valuable tool for drug discovery:

  • A Reactive Aldehyde (Formyl) Group: The formyl group serves as a reactive warhead, capable of forming a reversible covalent bond (a Schiff base) with lysine residues or an irreversible bond with cysteine residues under certain conditions.

  • A Sulfonamide Moiety: Sulfonamides are a common feature in many marketed drugs and can act as a hydrogen bond donor and acceptor, providing key interactions within a protein binding pocket.[10][11]

  • A Difluorophenyl Ring: The fluorine atoms can engage in favorable orthogonal multipolar interactions with the protein backbone or side chains and can be used as a probe for ¹⁹F NMR screening, a sensitive technique for detecting fragment binding.[12]

  • Compliance with the "Rule of Three": This compound generally aligns with the "Rule of Three," a set of guidelines for desirable fragment properties (e.g., molecular weight < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors).[2][3]

Physicochemical Properties of this compound
PropertyValue (Estimated)Significance in FBDD
Molecular Weight ~263.25 g/mol Compliant with the "Rule of Three," allowing for efficient sampling of chemical space.[2][3]
cLogP ~1.5 - 2.5Suggests good solubility, which is crucial for biophysical screening methods that require high compound concentrations.[2]
Hydrogen Bond Donors 1 (from the sulfonamide)Provides a key interaction point for binding to the target protein.[2]
Hydrogen Bond Acceptors 4 (2 from sulfonyl, 1 from formyl, 1 from nitrogen)Offers multiple potential interactions to anchor the fragment in the binding site.
Rotatable Bonds 3Low conformational flexibility increases the probability of a productive binding event.[2]

Application Note 1: Primary Screening and Hit Identification

The initial step in an FBDD campaign is to screen a fragment library to identify compounds that bind to the target protein. Due to the weak affinity of fragments, highly sensitive biophysical techniques are required.[1][13]

Protocol 1.1: Fragment Screening using ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful primary screening method for fluorinated fragments like this compound.[12] The fluorine signal is highly sensitive to changes in the local chemical environment, making it an excellent probe for binding events.

Materials:

  • Target protein (e.g., kinase, protease) at a concentration of 10-50 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, 90% H₂O/10% D₂O).

  • This compound stock solution (100 mM in d₆-DMSO).

  • NMR tubes and spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare two NMR samples:

    • Reference Sample: Add the fragment to the NMR buffer to a final concentration of 200 µM.

    • Protein Sample: Add the fragment and the target protein to the NMR buffer to the same final concentrations.

  • NMR Data Acquisition: Acquire ¹⁹F NMR spectra for both samples.

  • Data Analysis: Compare the ¹⁹F NMR spectra of the reference and protein samples. A change in the chemical shift, line broadening, or a decrease in the intensity of the fluorine signal in the protein sample indicates binding.

Causality Behind Experimental Choices:

  • The use of ¹⁹F NMR is advantageous due to the absence of background signals in biological samples, leading to a high signal-to-noise ratio.[12]

  • Screening at high fragment concentrations (e.g., 200 µM) is necessary to detect the weak binding affinities typical of fragments.[13][14]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Fragment Stock (100 mM in d6-DMSO) ref_sample Reference Sample: Fragment in Buffer prep1->ref_sample prot_sample Protein Sample: Fragment + Protein in Buffer prep1->prot_sample prep2 Target Protein Stock (in NMR Buffer) prep2->prot_sample nmr Acquire 19F NMR Spectra ref_sample->nmr prot_sample->nmr compare Compare Spectra: Reference vs. Protein nmr->compare hit Binding Hit Identified (Chemical Shift Change, Line Broadening) compare->hit Yes no_hit No Binding compare->no_hit No

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Application Note 2: Hit Validation and Structural Elucidation

Once a hit is identified, it is crucial to validate the binding event using an orthogonal biophysical method and to determine the three-dimensional structure of the protein-fragment complex. X-ray crystallography is the gold standard for this purpose, providing detailed information about the binding mode and interactions.[1][15][16]

Protocol 2.1: Co-crystallization and Structure Determination

Materials:

  • Purified target protein at a high concentration (e.g., 5-10 mg/mL).

  • This compound.

  • Crystallization screens and reagents.

  • Cryoprotectant.

  • Synchrotron beamline for X-ray diffraction.

Procedure:

  • Co-crystallization: Set up crystallization trials by mixing the protein with the fragment (typically at a 1:5 to 1:10 molar ratio) and screening against various crystallization conditions.

  • Crystal Soaking (Alternative): If co-crystallization is unsuccessful, grow apo-protein crystals first and then soak them in a solution containing the fragment (e.g., 1-10 mM) for a defined period.

  • Cryo-protection and Data Collection: Transfer the crystals to a cryoprotectant solution and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[17]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Refine the model and build the fragment into the observed electron density.

  • Analysis of Binding Mode: Analyze the refined structure to identify the covalent bond formed between the fragment's formyl group and a nucleophilic residue on the protein. Map all non-covalent interactions (e.g., hydrogen bonds from the sulfonamide, interactions involving the fluorine atoms).

Causality Behind Experimental Choices:

  • X-ray crystallography provides unambiguous evidence of binding and the precise binding location, which is essential for structure-based drug design.[15][18]

  • The high resolution afforded by synchrotron radiation is often necessary to visualize the low-occupancy binding of a weakly interacting fragment.[17]

G protein Target Protein Cys/Lys Residue complex Covalent Complex Schiff Base/Thioacetal protein->complex fragment Fragment This compound CHO fragment:f0->complex Covalent Bond Formation (Nucleophilic Attack)

Caption: Covalent modification of a target protein by the reactive fragment.

Application Note 3: Hit-to-Lead Optimization

With a validated fragment hit and a high-resolution crystal structure, the next phase is to optimize the fragment into a more potent lead compound.[19][20] The goal is to increase affinity and selectivity while maintaining favorable physicochemical properties.

Strategies for Optimization:
  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to engage with adjacent pockets or interaction points on the protein surface. For this compound, this could involve modifying the propane-2-sulfonamide group or the phenyl ring.[4][6]

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be connected with a suitable linker to create a single, higher-affinity molecule.[5][6]

  • Fragment Merging: If two fragments have overlapping binding sites, a new molecule can be designed that incorporates the key features of both.[4][6]

G cluster_opt Optimization Strategies start Initial Fragment Hit (e.g., this compound) grow Fragment Growing (Add functionality to access adjacent pockets) start->grow link Fragment Linking (Connect to a second, nearby fragment) start->link merge Fragment Merging (Combine features with an overlapping fragment) start->merge synthesis Structure-Guided Chemical Synthesis grow->synthesis link->synthesis merge->synthesis testing Biophysical & Biochemical Testing (Affinity, Potency, Selectivity) synthesis->testing decision Improved Affinity? testing->decision decision->synthesis No, iterate design lead Lead Compound decision->lead Yes

Sources

Application Notes and Protocols for the Derivatization of the Formyl Group in N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide is a key intermediate in the synthesis of various pharmacologically active molecules. The aromatic aldehyde, or formyl group, is a versatile chemical handle that allows for a wide range of chemical transformations. This application note provides detailed protocols and scientific rationale for several key derivatization reactions of the formyl group in this specific molecule. The presence of two fluorine atoms and a sulfonamide group on the phenyl ring introduces significant electronic effects that must be considered when designing synthetic strategies. These electron-withdrawing groups activate the formyl group towards nucleophilic attack, which can be advantageous for many reactions.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step procedures but also the underlying chemical principles to empower users to adapt and troubleshoot these methods for their specific applications.

Chemical Structure and Reactivity Considerations

The substrate, this compound, possesses a formyl group that is ortho to a fluorine atom and a sulfonamide group, and para to another fluorine atom. Both fluorine and the sulfonamide group are strongly electron-withdrawing. This electronic arrangement significantly increases the electrophilicity of the carbonyl carbon of the formyl group, making it highly susceptible to nucleophilic attack. This enhanced reactivity can lead to faster reaction times and may necessitate milder reaction conditions compared to less activated aromatic aldehydes.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting a carbonyl group into an amine.[1] The process typically involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[2] For this substrate, the enhanced electrophilicity of the formyl group facilitates the initial imine formation.

Scientific Rationale

The one-pot direct reductive amination is often preferred for its efficiency.[1] A mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is ideal as they selectively reduce the iminium ion in the presence of the aldehyde.[2][3] The reaction is typically carried out in a suitable solvent like 1,2-dichloroethane (DCE) or methanol at room temperature. The choice of amine will determine whether a secondary or tertiary amine is formed.

Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A N-(2,4-difluoro-3-formylphenyl) propane-2-sulfonamide D Mix and Stir A->D B Primary or Secondary Amine B->D C Solvent (e.g., DCE, MeOH) C->D E Add Reducing Agent (e.g., NaBH(OAc)₃) D->E Imine formation F Stir at Room Temperature E->F Reduction G Quench Reaction F->G H Extraction G->H I Chromatography H->I J Final Product (Amine Derivative) I->J

Caption: General workflow for one-pot reductive amination.

Detailed Protocol: Synthesis of a Secondary Amine
  • Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add the desired primary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the imine can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

  • Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired secondary amine.

ParameterConditionRationale
Reducing Agent Sodium triacetoxyborohydrideMild and selective for iminium ions over aldehydes.
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent that is compatible with the reducing agent.
Stoichiometry Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq)A slight excess of the amine drives imine formation. Excess reducing agent ensures complete conversion.
Temperature Room TemperatureSufficient for the activated substrate; avoids side reactions.

Oxime and Hydrazone Formation: Accessing Iminic Derivatives

The reaction of the formyl group with hydroxylamine or hydrazine derivatives provides a straightforward route to oximes and hydrazones, respectively.[4][5][6] These reactions are typically acid-catalyzed condensations resulting in the elimination of a water molecule.[7][8] The resulting C=N bond is a key functional group in many biologically active compounds and serves as a precursor for further transformations.

Scientific Rationale

The formation of oximes and hydrazones is generally a facile process.[5][8] For aromatic aldehydes, the reaction is often carried out in a protic solvent like ethanol with mild heating. A catalytic amount of acid, such as acetic acid, can accelerate the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[6][7]

Reaction Mechanism Overview

G A Aldehyde (Ar-CHO) C Protonation of Carbonyl A->C H⁺ B Nucleophile (H₂N-Y) D Nucleophilic Attack B->D C->D E Tetrahedral Intermediate (Carbinolamine) D->E F Proton Transfer E->F G Elimination of Water F->G H Final Product (Ar-CH=N-Y) G->H -H₂O, -H⁺

Caption: General mechanism for imine, oxime, and hydrazone formation.

Detailed Protocol: Synthesis of an Oxime
  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol (0.2 M).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) followed by a base such as sodium acetate or pyridine (1.5 eq) to liberate the free hydroxylamine.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux (50-60 °C) for 1-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Add water to the residue to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol/water.

ParameterConditionRationale
Reagents Hydroxylamine Hydrochloride, BaseThe hydrochloride salt is stable; a base is needed to generate the free nucleophile.
Solvent EthanolGood solvent for both reactants and allows for easy product precipitation or work-up.
Temperature Room Temp to 60 °CMild heating can accelerate the reaction without promoting side products.

A similar protocol can be followed for the synthesis of hydrazones, substituting hydroxylamine hydrochloride with the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).

Wittig Reaction: Olefination of the Formyl Group

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[9][10] The reaction utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-based fragment.[11]

Scientific Rationale

The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide. The high stability of the P=O bond in triphenylphosphine oxide is the driving force for this reaction.[12] The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide used. Stabilized ylides (containing an electron-withdrawing group) tend to give the E-alkene, while non-stabilized ylides (with alkyl substituents) predominantly yield the Z-alkene.[11][13]

Workflow for the Wittig Reaction

G cluster_ylide Ylide Generation cluster_reaction Olefination cluster_workup Work-up and Purification A Phosphonium Salt C Phosphorus Ylide A->C B Strong Base (e.g., n-BuLi, NaH) B->C E Reaction in Anhydrous Solvent (e.g., THF) C->E D Aldehyde Substrate D->E F Oxaphosphetane Intermediate E->F [2+2] Cycloaddition G Collapse to Products F->G H Alkene G->H I Triphenylphosphine Oxide G->I J Purification (Chromatography) H->J

Caption: Key stages of the Wittig reaction.

Detailed Protocol: Synthesis of an Alkene Derivative (using a stabilized ylide)
  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., (methoxycarbonylmethyl)triphenylphosphonium bromide, 1.1 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C.

  • Deprotonation: Add a suitable base (e.g., sodium hydride, 1.1 eq, or potassium tert-butoxide, 1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1-2 hours until the characteristic color of the ylide appears.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography. The triphenylphosphine oxide byproduct is often polar and can be separated effectively on silica gel.

ParameterConditionRationale
Atmosphere Inert (N₂ or Ar)Phosphorus ylides are sensitive to air and moisture.
Solvent Anhydrous THFAprotic and dissolves the reactants and intermediates well.
Base NaH, KtBuO, or n-BuLiChoice depends on the pKa of the phosphonium salt. Stabilized ylides require weaker bases.
Temperature 0 °C to Room TemperatureControls the rate of ylide formation and subsequent reaction with the aldehyde.

Conclusion

The formyl group of this compound is a versatile functional group that can be readily derivatized through several classical organic transformations. The electron-withdrawing nature of the fluoro and sulfonamide substituents enhances the reactivity of the aldehyde, often allowing for mild and efficient reactions. The protocols outlined in this application note for reductive amination, oxime/hydrazone formation, and the Wittig reaction provide robust starting points for the synthesis of a diverse array of novel chemical entities for drug discovery and development. Researchers should consider the electronic nature of this specific substrate when optimizing conditions for their desired transformations.

References

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. Available at: [Link]

  • Oximes. BYJU'S. Available at: [Link]

  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. OrgoSolver. Available at: [Link]

  • Oxime. Wikipedia. Available at: [Link]

  • Hydrazone. Wikipedia. Available at: [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. Available at: [Link]

  • A Simple Synthesis of Oximes. Semantic Scholar. Available at: [Link]

  • Hydrazone: Formation, Structure, and Reactions. Chemistry Learner. Available at: [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

  • Oxime: Definition, Structure, Formation, and Compounds. Chemistry Learner. Available at: [Link]

  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones. Unacademy. Available at: [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. OrgoSolver. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for Studying Protein-Ligand Interactions with N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the "Undruggable" KRAS G12C with a Novel Covalent Inhibitor

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology, despite its frequent mutation in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in KRAS, particularly at the G12 codon, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumorigenesis.[1]

The KRAS G12C mutation, where glycine is replaced by cysteine, accounts for a significant subset of these oncogenic mutations. This specific mutation introduces a reactive cysteine residue that has become the Achilles' heel of this once-invincible target. A new class of covalent inhibitors has been developed to specifically and irreversibly bind to this mutant cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state.[2] This innovative approach has heralded a new era of targeted cancer therapy.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on studying the protein-ligand interactions of a putative novel covalent inhibitor, N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide . While specific data for this compound is emerging, its structural features—notably the electrophilic formyl group poised to react with the nucleophilic cysteine of KRAS G12C—strongly suggest its role as a covalent inhibitor of this critical oncogene. We will therefore use this compound as a representative molecule to detail the essential experimental workflows for characterizing such interactions.

Our focus will be on providing not just step-by-step protocols but also the underlying scientific rationale to empower researchers to design, execute, and interpret their experiments with confidence. We will cover key techniques from initial biochemical characterization to in-depth biophysical and structural analysis.

The KRAS G12C Signaling Pathway and Mechanism of Covalent Inhibition

Understanding the context of the KRAS signaling pathway is crucial for appreciating the impact of inhibitors. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit guanine nucleotide exchange factors (GEFs) like Son of Sevenless (SOS) to the cell membrane. GEFs facilitate the exchange of GDP for GTP on KRAS, switching it to its active state. Active KRAS then engages downstream effector proteins, primarily through the MAPK/ERK and PI3K/AKT pathways, to drive cell proliferation and survival.[3] The G12C mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, thus trapping KRAS in the "on" state.[1]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SOS SOS (GEF) RTK->SOS Activation KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS->KRAS_GDP GDP/GTP Exchange GAP->KRAS_GDP GTP Hydrolysis (Impaired) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor N-(2,4-difluoro-3-formylphenyl) propane-2-sulfonamide Inhibitor->KRAS_GDP Covalent Binding

Caption: KRAS G12C signaling pathway and point of covalent inhibition.

This compound is hypothesized to act as a covalent inhibitor by forming an irreversible bond with the cysteine residue at position 12 of the KRAS G12C mutant. The aldehyde (formyl) group on the inhibitor serves as an electrophile that reacts with the nucleophilic thiol group of the cysteine. This covalent modification locks KRAS G12C in its inactive, GDP-bound state, thereby preventing downstream signaling and inhibiting cancer cell growth.

Experimental Protocols for Characterizing Protein-Ligand Interactions

A multi-faceted approach is essential to fully characterize the interaction between this compound and the KRAS G12C protein. The following sections provide detailed protocols for key experiments.

Biochemical Potency Assessment: IC50 Determination

The first step in characterizing any inhibitor is to determine its potency in a biochemical assay. For covalent inhibitors, it's important to consider the time-dependent nature of the inhibition.

Principle: The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. For a covalent inhibitor, the IC50 will decrease with increasing pre-incubation time of the enzyme and inhibitor. This "IC50 shift" is a hallmark of covalent inhibition.

Protocol:

  • Reagents and Materials:

    • Recombinant human KRAS G12C protein (GDP-bound)

    • Guanine nucleotide exchange factor (GEF), e.g., SOS1

    • Fluorescently labeled GTP analog (e.g., BODIPY-GTP)

    • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

    • This compound stock solution in DMSO

    • 384-well microplates

  • Procedure: a. Prepare a serial dilution of the inhibitor in DMSO. b. In separate wells of a 384-well plate, pre-incubate KRAS G12C with the inhibitor dilutions (or DMSO control) for various time points (e.g., 15, 30, 60, 120 minutes) at room temperature. c. Initiate the nucleotide exchange reaction by adding a mixture of GEF and fluorescently labeled GTP. d. Monitor the increase in fluorescence over time using a plate reader. The rate of nucleotide exchange is proportional to the initial slope of the fluorescence curve. e. Plot the initial reaction rates against the inhibitor concentration for each pre-incubation time point. f. Fit the data to a four-parameter logistic equation to determine the IC50 value for each time point.

Data Interpretation:

A significant decrease in the IC50 value with increasing pre-incubation time confirms the time-dependent, and likely covalent, nature of the inhibition.

Pre-incubation Time (min)IC50 (nM)
15500
30250
60100
12045

Causality Behind Experimental Choices:

  • Pre-incubation: This step is critical to allow the covalent reaction to proceed. Without it, the potency of a covalent inhibitor would be significantly underestimated.

  • Fluorescent GTP analog: This provides a sensitive and continuous readout of the nucleotide exchange reaction, allowing for accurate determination of initial reaction rates.

  • GEF: The GEF is essential to catalyze the nucleotide exchange, which is the process being inhibited.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It can provide detailed kinetic information about both the initial non-covalent binding and the subsequent covalent modification.[4]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. For covalent inhibitors, a two-state reaction model is often used for data analysis, which separates the initial reversible binding (KI) from the subsequent irreversible covalent bond formation (kinact).[4]

SPR_Workflow cluster_workflow SPR Experimental Workflow Start Start Immobilize Immobilize KRAS G12C on Sensor Chip Start->Immobilize Inject_Inhibitor Inject Inhibitor (Analyte) Immobilize->Inject_Inhibitor Monitor_Binding Monitor Binding (Association & Covalent Modification) Inject_Inhibitor->Monitor_Binding Inject_Buffer Inject Running Buffer (Dissociation) Monitor_Binding->Inject_Buffer Analyze Analyze Data (Two-State Model) Inject_Buffer->Analyze End End Analyze->End

Caption: A simplified workflow for SPR analysis of a covalent inhibitor.

Protocol:

  • Reagents and Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Amine coupling kit

    • Recombinant human KRAS G12C protein

    • Running buffer (e.g., HBS-EP+)

    • This compound stock solution in DMSO

  • Procedure: a. Immobilization: Immobilize KRAS G12C onto the sensor chip surface via amine coupling according to the manufacturer's instructions. A reference flow cell should be prepared by performing the amine coupling chemistry without the protein. b. Binding Analysis: Inject a series of concentrations of the inhibitor over the sensor surface. Each injection cycle should consist of an association phase (inhibitor flowing over the surface) and a dissociation phase (running buffer flowing over the surface). c. Data Processing: Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding. d. Data Analysis: Fit the processed sensorgrams to a two-state reaction model to determine the kinetic parameters KI (or KD for the initial binding) and kinact.

Data Interpretation:

The two-state model will yield values for the initial binding affinity (KI) and the rate of covalent bond formation (kinact). A low KI indicates strong initial non-covalent binding, while a high kinact indicates rapid covalent modification. The overall potency of the covalent inhibitor is often expressed as the ratio kinact/KI.

ParameterValueUnit
KI1.2µM
kinact0.05s-1
kinact/KI4.2 x 104M-1s-1

Trustworthiness and Self-Validation:

  • Reference Flow Cell: The use of a reference flow cell is crucial for ensuring that the observed binding is specific to the immobilized protein.

  • Concentration Series: Running a series of inhibitor concentrations allows for a global fit of the data, which provides more robust kinetic parameters.

  • Troubleshooting: Common issues in SPR include baseline drift and non-specific binding. Careful buffer preparation and optimization of the immobilization density can mitigate these problems.[5][6][7]

Confirmation of Covalent Adduct Formation: Mass Spectrometry

Mass spectrometry (MS) provides direct evidence of covalent bond formation by measuring the mass of the protein before and after incubation with the inhibitor.[8][9]

Principle: The mass of the protein-inhibitor adduct will be equal to the sum of the protein's mass and the inhibitor's mass. Intact protein mass spectrometry can confirm this mass shift. Further analysis by peptide mapping can identify the specific amino acid residue that has been modified.

Protocol:

  • Reagents and Materials:

    • Recombinant human KRAS G12C protein

    • This compound

    • Incubation buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl)

    • LC-MS system (e.g., ESI-Q-TOF)

  • Procedure: a. Incubation: Incubate KRAS G12C with a molar excess of the inhibitor (e.g., 5-fold) for a sufficient time to allow for complete reaction (e.g., 2 hours) at room temperature. A control sample with DMSO should be prepared in parallel. b. Sample Preparation: Desalt the samples to remove excess inhibitor and buffer components. c. Intact Protein Analysis: Analyze the samples by LC-MS to determine the mass of the protein in the control and inhibitor-treated samples. d. (Optional) Peptide Mapping: Digest the protein samples with a protease (e.g., trypsin). Analyze the resulting peptides by LC-MS/MS to identify the peptide containing the modified cysteine residue.

Data Interpretation:

An increase in the mass of the protein corresponding to the molecular weight of the inhibitor confirms covalent adduct formation. Peptide mapping will provide definitive evidence of the modification site.

SampleObserved Mass (Da)Expected Mass (Da)
KRAS G12C + DMSO21,540.221,540.0
KRAS G12C + Inhibitor21,803.521,803.3

Causality Behind Experimental Choices:

  • Molar Excess of Inhibitor: Using an excess of the inhibitor ensures that the reaction goes to completion, making the mass shift easier to detect.

  • Desalting: This step is crucial for obtaining high-quality mass spectra, as salts can interfere with the ionization process.

  • Peptide Mapping: This provides the highest level of confidence in identifying the specific site of covalent modification.

Structural Elucidation of the Binding Mode: X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and interactions.[10][11]

Principle: A crystal of the protein-ligand complex is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be determined.

XRay_Workflow cluster_workflow X-ray Crystallography Workflow Start Start Co_crystallization Co-crystallization of KRAS G12C and Inhibitor Start->Co_crystallization Crystal_Harvesting Crystal Harvesting & Cryo-protection Co_crystallization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Analysis of Binding Mode Structure_Solution->Analysis End End Analysis->End

Sources

Application Note: In Vitro Evaluation of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide Against Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, a novel sulfonamide derivative, against its potential target, human Carbonic Anhydrase II (hCA II). Carbonic anhydrases (CAs) are a clinically significant class of metalloenzymes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[1] This document details a robust, high-throughput compatible colorimetric assay to determine the compound's inhibitory potency (IC50) and offers further protocols to elucidate its mechanism of inhibition (MoI). The methodologies are designed to be self-validating through the systematic use of controls, ensuring data integrity and reproducibility for researchers in drug discovery and development.

Introduction and Scientific Rationale

Sulfonamides are a cornerstone class of therapeutic agents, renowned for their activity against a wide array of enzymatic targets. Their mechanism often involves the sulfonamide moiety coordinating with the zinc ion present in the active site of metalloenzymes like carbonic anhydrases.[2] this compound is a synthetic compound featuring the critical sulfonamide functional group, making it a prime candidate for investigation as a CA inhibitor.

This guide focuses on human Carbonic Anhydrase II (hCA II), a well-characterized and ubiquitously expressed isoform. Evaluating the inhibitory activity of our test compound against hCA II provides a crucial first step in understanding its potential pharmacological profile.

Principle of the Assay

The protocol described herein leverages the inherent esterase activity of carbonic anhydrase.[3] While the physiological function of CA is the reversible hydration of CO2, it also efficiently catalyzes the hydrolysis of certain esters.[4] The assay employs p-nitrophenyl acetate (p-NPA), a colorless substrate, which is hydrolyzed by hCA II to produce the chromogenic product p-nitrophenol (p-NP).[1] This product imparts a yellow color to the solution, and its formation can be monitored kinetically by measuring the increase in absorbance at 400-405 nm.[1]

The presence of an effective inhibitor, such as this compound, will decrease the rate of p-NPA hydrolysis.[5] The extent of this inhibition is directly proportional to the inhibitor's concentration, allowing for the quantitative determination of its potency, expressed as the half-maximal inhibitory concentration (IC50).[6]

Experimental Workflow Overview

The entire experimental process, from initial preparation to final data analysis, is designed to be systematic and logical. The following workflow provides a high-level overview of the key stages involved in determining the IC50 value of the test compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Buffers & Stock Solutions prep_compound Create Serial Dilutions of Test Compound prep_reagents->prep_compound plate_setup Set Up 96-Well Plate: Controls & Test Compound prep_compound->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitor (15 min) plate_setup->pre_incubation initiate_reaction Initiate Reaction with p-NPA Substrate pre_incubation->initiate_reaction read_plate Measure Absorbance (405 nm) in Kinetic Mode initiate_reaction->read_plate calc_rate Calculate Initial Reaction Rates (V) read_plate->calc_rate calc_inhibition Calculate % Inhibition vs. Control calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[I]) calc_inhibition->plot_curve det_ic50 Determine IC50 via Non-linear Regression plot_curve->det_ic50

Caption: High-level workflow for IC50 determination.

Materials and Reagents

  • Test Compound: this compound (Purity ≥95%).

  • Enzyme: Recombinant Human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396), stored at -80°C.

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Positive Control Inhibitor: Acetazolamide (a well-characterized, potent CA inhibitor).[5][7]

  • Buffer: 50 mM Tris-HCl, pH 7.5.[1]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Hardware: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader with kinetic measurement capability at 400-405 nm.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Causality Statement: Proper preparation of solutions is critical for assay accuracy. Stock solutions are made at high concentrations in DMSO to ensure solubility and minimize the final solvent concentration in the assay, which could otherwise affect enzyme activity. Working solutions are freshly prepared to avoid degradation.

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust the pH to 7.5 using HCl, and bring to the final desired volume.

  • Test Compound Stock (10 mM): Dissolve an accurately weighed amount of this compound in 100% DMSO to make a 10 mM stock solution. Vortex until fully dissolved. Store in small aliquots at -20°C.

  • Positive Control Stock (1 mM Acetazolamide): Prepare a 1 mM stock solution of Acetazolamide in DMSO. Store in aliquots at -20°C.

  • Substrate Solution (10 mM p-NPA): Prepare a 10 mM stock of p-NPA in a water-miscible solvent like acetonitrile. This solution should be prepared fresh on the day of the experiment due to its susceptibility to hydrolysis.

  • hCA II Enzyme Stock (1 mg/mL): Prepare the stock solution by dissolving the lyophilized enzyme in cold Assay Buffer.[1] Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • hCA II Working Solution: On the day of the assay, thaw an aliquot of the enzyme stock on ice and dilute it with cold Assay Buffer to the final desired concentration (e.g., 2 µg/mL). The optimal concentration should be determined empirically to yield a robust linear rate of reaction for 10-20 minutes.

Protocol 2: IC50 Determination in 96-Well Plate Format

Self-Validation Statement: This protocol is designed to be self-validating by including essential controls in every plate. The Maximum Activity Control (enzyme, no inhibitor) defines 100% activity, while the Blank Control (no enzyme) corrects for non-enzymatic substrate hydrolysis. The Positive Control (Acetazolamide) confirms the assay is responsive to known inhibitors. All measurements should be performed in at least triplicate for statistical validity.[1]

  • Compound Dilution Series: Prepare a serial dilution of the 10 mM Test Compound stock. For a 10-point curve, a 1:3 dilution series in DMSO is recommended (e.g., 10 mM, 3.33 mM, 1.11 mM, etc.). This creates the concentrated inhibitor plate.

  • Plate Setup: Add reagents to a 96-well plate according to the layout below. The final assay volume will be 200 µL.

    • Add 158 µL of Assay Buffer to all wells.

    • Add 2 µL of the corresponding compound dilution from the concentrated inhibitor plate to the "Test Compound" wells.

    • Add 2 µL of DMSO to the "Maximum Activity" and "Blank" wells.

    • Add 2 µL of a suitable Acetazolamide dilution to the "Positive Control" wells.

  • Enzyme Addition & Pre-incubation:

    • Add 20 µL of the hCA II Working Solution to all wells except the "Blank" wells. Add 20 µL of Assay Buffer to the Blank wells instead.

    • Incubate the plate at room temperature for 15 minutes. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[1]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm every 30 seconds for 15-20 minutes.[1]

Data Analysis and Presentation

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope (milli-Absorbance Units/min) of the linear portion of the absorbance vs. time curve.[1]

  • Calculate Percentage Inhibition: Use the average rates from your triplicate wells to calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)) * 100

  • Generate Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration (log[I]).

  • Determine IC50: Use a non-linear regression model (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6][8]

Table 1: Sample IC50 Data for this compound

CompoundTargetIC50 (nM)Hill Slope
This compoundhCA II125.41.10.992
Acetazolamide (Positive Control)hCA II15.81.00.996

Advanced Protocol: Elucidating the Mechanism of Inhibition (MoI)

Expertise Statement: While the IC50 value is a measure of potency, it is highly dependent on assay conditions, particularly substrate concentration.[9] Determining the kinetic mechanism of inhibition (e.g., competitive, non-competitive) provides deeper insight into how the compound interacts with the enzyme. This is achieved by analyzing the inhibitor's effect on the Michaelis-Menten kinetic parameters, Vmax and Km.[10][11]

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E1 Enzyme (E) Active Site ES1 ES Complex E1->ES1 Binds EI1 EI Complex E1->EI1 Binds I1 Inhibitor (I) I1->E1:f1 effect1 Vmax: Unchanged Km: Increases S1 Substrate (S) S1->E1:f1 ES1->E1 Product Release E2 Enzyme (E) Active Site Allosteric Site ES2 ES Complex E2->ES2 I2 Inhibitor (I) I2->E2:f2 I2->ES2 effect2 Vmax: Decreases Km: Unchanged S2 Substrate (S) S2->E2:f1 ESI2 ESI Complex ES2->ESI2

Caption: Key reversible enzyme inhibition mechanisms.

Protocol:

  • Perform the kinetic assay described in Protocol 2.

  • Instead of a single substrate concentration, use a range of p-NPA concentrations (e.g., 0.5x to 10x the determined Km value for p-NPA).

  • Repeat this for several fixed concentrations of the test compound (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).

  • Plot the initial reaction rates against substrate concentration for each inhibitor concentration (Michaelis-Menten plot).[12]

  • For a more precise determination, transform the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).[10][12]

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the inhibition type:

    • Competitive: Vmax is unchanged, Km increases. Lines intersect on the y-axis.[13]

    • Non-competitive: Vmax decreases, Km is unchanged. Lines intersect on the x-axis.[12]

    • Uncompetitive: Both Vmax and Km decrease proportionally. Lines are parallel.

References

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. Retrieved January 21, 2026, from [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Available at: [Link]

  • Catalysts. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Retrieved January 21, 2026, from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved January 21, 2026, from [Link]

  • BMC Biology. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Available at: [Link]

  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved January 21, 2026, from [Link]

  • TeachMe Physiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Available at: [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]

  • YouTube. (2020). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. Available at: [Link]

  • Chemspace. (n.d.). CAS 918523-58-7 | N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved January 21, 2026, from [Link]

  • Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). (N-[2,4-difluoro-3-[5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl]propane-1 sulfonamide). Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific synthesis, improve yields, and troubleshoot common experimental hurdles. My approach is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.

Introduction to the Synthesis

The synthesis of this compound is a critical step in various research and development pipelines. The molecule's unique combination of a difluorinated and formylated phenyl ring attached to a propane-2-sulfonamide moiety presents specific synthetic challenges. Achieving high yield and purity requires careful control of reaction conditions and a thorough understanding of potential side reactions.

The primary route to this compound involves the reaction of 2,4-difluoro-3-formylaniline with propane-2-sulfonyl chloride in the presence of a suitable base. This guide will focus on optimizing this key step and addressing issues related to starting material quality and product purification.

Reaction Pathway Overview

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions 2_4_difluoro_3_formylaniline 2,4-Difluoro-3-formylaniline Reaction_Node Sulfonamide Formation 2_4_difluoro_3_formylaniline->Reaction_Node Nucleophilic Attack propane_2_sulfonyl_chloride Propane-2-sulfonyl chloride propane_2_sulfonyl_chloride->Reaction_Node Base Base (e.g., Pyridine, Triethylamine) Base->Reaction_Node HCl Scavenger Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction_Node Reaction Medium Product This compound Reaction_Node->Product

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

FAQ 1: Low or No Product Yield

Question: I am observing a very low yield of my target sulfonamide, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: Low to no yield is a common issue that can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here's a systematic approach to troubleshooting:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Poor Quality of Starting Materials The reactivity of both the aniline and the sulfonyl chloride is paramount. 2,4-difluoro-3-formylaniline can be susceptible to oxidation, while propane-2-sulfonyl chloride is highly sensitive to moisture.[1]Aniline: Check the purity by NMR or LC-MS. If necessary, purify by column chromatography or recrystallization. Store under an inert atmosphere (N₂ or Ar). Sulfonyl Chloride: Use a freshly opened bottle or distill before use. Handle under strictly anhydrous conditions.[1]
Inadequate Base The reaction generates HCl, which can protonate the aniline starting material, rendering it non-nucleophilic. An insufficient amount or a weak base will not effectively scavenge the acid.Ensure at least one equivalent of a suitable base like pyridine or triethylamine is used. For less reactive anilines, a stronger, non-nucleophilic base like DBU could be trialed cautiously.
Incorrect Reaction Temperature While many sulfonamide formations proceed well at room temperature, the electron-withdrawing effects of the fluorine and formyl groups on the aniline may decrease its nucleophilicity, requiring more energy to overcome the activation barrier.[2]If room temperature reactions are failing, consider gentle heating (40-50 °C). Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Solvent Issues The choice of solvent is critical. Protic solvents (e.g., alcohols) can react with the sulfonyl chloride.Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Ensure the solvent is dry before use.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_SM 1. Verify Starting Material Purity & Integrity Start->Check_SM SM_OK Purity Confirmed Check_SM->SM_OK Yes SM_Not_OK Impure/Degraded Check_SM->SM_Not_OK No Check_Conditions 2. Evaluate Reaction Conditions SM_OK->Check_Conditions Purify_SM Purify/Replace Starting Materials SM_Not_OK->Purify_SM Purify_SM->Check_SM Conditions_OK Conditions Appear Optimal Check_Conditions->Conditions_OK Yes Conditions_Not_OK Potential Issues Identified Check_Conditions->Conditions_Not_OK No Monitor_Reaction 3. Monitor Reaction Progress Conditions_OK->Monitor_Reaction Optimize_Conditions Optimize Base, Temperature, and Solvent Conditions_Not_OK->Optimize_Conditions Optimize_Conditions->Monitor_Reaction Reaction_Stalled Reaction Stalled or Slow Monitor_Reaction->Reaction_Stalled Issue Success Improved Yield Monitor_Reaction->Success Complete Increase_Temp Consider Gentle Heating (40-50°C) Reaction_Stalled->Increase_Temp Increase_Temp->Monitor_Reaction

Caption: A systematic workflow for troubleshooting low product yield.

FAQ 2: Formation of Multiple Byproducts

Question: My reaction mixture shows multiple spots on TLC, and the crude NMR is complex. What are the common side reactions, and how can I minimize them?

Answer: The formation of byproducts is often due to side reactions involving the starting materials or the product itself. Understanding these pathways is key to suppression.

Common Side Reactions and Mitigation Strategies:

  • Di-sulfonylation of the Aniline: If a strong base is used in excess, it can deprotonate the newly formed sulfonamide, which can then react with another molecule of the sulfonyl chloride.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride and avoid using an excess of a strong base. A tertiary amine base like triethylamine is generally preferred over stronger bases that can promote this side reaction.

  • Hydrolysis of Propane-2-sulfonyl chloride: The presence of water will lead to the hydrolysis of the sulfonyl chloride to propane-2-sulfonic acid.[1] This not only consumes the reagent but the resulting acid can also complicate the workup.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and reagents.

  • Reaction with the Formyl Group: While the formyl (aldehyde) group is generally stable under these conditions, prolonged reaction times at elevated temperatures or the use of certain bases could potentially lead to side reactions.

    • Solution: Monitor the reaction progress and stop it once the starting aniline is consumed. Avoid excessive heating.

FAQ 3: Difficulties with Product Purification

Question: I am struggling to isolate a pure product. What are the recommended purification techniques?

Answer: Purification can be challenging due to the polarity of the sulfonamide and the potential for closely eluting impurities.

Recommended Purification Protocol:

  • Aqueous Workup:

    • Quench the reaction mixture with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base.

    • Extract the product into an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization:

    • The crude product can often be purified by recrystallization. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Silica Gel Chromatography:

    • If crystallization is ineffective, column chromatography is the next step.

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is a good starting point. The polarity can be adjusted based on TLC analysis.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,4-Difluoro-3-formylaniline (1.0 eq)

  • Propane-2-sulfonyl chloride (1.2 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add 2,4-difluoro-3-formylaniline and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add propane-2-sulfonyl chloride dropwise to the reaction mixture over 10-15 minutes. Ensure the temperature remains below 5 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer with 1M HCl (2x), followed by saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by recrystallization or column chromatography as described in the purification section.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,4-Difluorophenol.
  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide.
  • Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline.
  • Google Patents. (n.d.). Process for preparing 3,4-difluoroaniline.
  • PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline.
  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • Who we serve. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Taylor & Francis Online. (n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview.
  • Books. (2016). Synthesis of Sulfonamides.
  • Sigma-Aldrich. (n.d.). 2-Propanesulfonyl chloride.
  • RSC Publishing. (2018). Direct sulfonylation of anilines mediated by visible light.
  • ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
  • PMC. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
  • CymitQuimica. (n.d.). CAS 10147-37-2: 2-Propanesulfonyl chloride.

Sources

Technical Support Center: Purification of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) tailored for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome the unique purification challenges presented by this molecule's distinct functional groups.

The structure of this compound, featuring a reactive aldehyde, an acidic sulfonamide proton, and an electron-deficient aromatic ring, gives rise to specific purification hurdles. Common issues include the presence of tightly-bound impurities, product instability on silica gel, and difficulties in achieving high crystallinity. This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the purification process. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Question 1: My crude product is a persistent oil or wax and fails to crystallize. What steps can I take to induce solidification?

Probable Causes:

  • High Impurity Load: The presence of unreacted starting materials or side-products can act as "crystallization inhibitors," disrupting the formation of a stable crystal lattice. The most common impurity is the corresponding carboxylic acid, formed by oxidation of the aldehyde.

  • Residual Solvent: Trapped high-boiling solvents (e.g., DMF, DMSO) can prevent solidification.

  • Inappropriate Solvent System: The choice of solvent is critical for crystallization. A good solvent should dissolve the compound when hot but have low solubility when cold.[1]

Solutions & Methodologies:

  • Initial Purity Assessment: Before attempting crystallization, analyze your crude material by ¹H NMR and LC-MS to identify major impurities. If the purity is below 85-90%, a preliminary purification step is recommended.

  • Aqueous Work-up to Remove Acidic Impurities: If the corresponding carboxylic acid is suspected (often visible in ¹H NMR as a broad peak >10 ppm), perform a liquid-liquid extraction. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic impurity, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.[2]

  • Solvent Screening for Recrystallization:

    • Place small amounts of your crude oil (10-20 mg) into several small vials.

    • Add a few drops of different solvents or solvent mixtures to each vial. Good starting points for a molecule of this polarity are isopropanol (IPA), ethanol/water, acetone/water, ethyl acetate/heptane, or toluene.[3][4]

    • Heat the vials to dissolve the material, then allow them to cool slowly to room temperature. If no crystals form, try scratching the inside of the vial with a glass rod or placing it in an ice bath.[3]

  • "Oiling Out" Prevention: If the compound "oils out" (separates as a liquid instead of a solid) upon cooling, it means the solution has become supersaturated at a temperature above the compound's melting point. To resolve this, re-heat the solution and add slightly more of the "good" solvent (e.g., ethyl acetate in an ethyl acetate/heptane system) before cooling again.

Question 2: My product is degrading or showing significant tailing during silica gel column chromatography. How can I improve the separation?

Probable Causes:

  • Silica Gel Acidity: Standard silica gel is slightly acidic (pH ~4-5), which can promote the degradation of sensitive functionalities. The aldehyde group in your molecule can be particularly susceptible.

  • Strong Adsorption: The polar sulfonamide and aldehyde groups can bind strongly to the silica surface, leading to broad peaks (tailing) and poor recovery.

  • Oxidation on Column: The large surface area of silica gel can facilitate air oxidation of the aldehyde to the carboxylic acid, especially during long run times.

Solutions & Methodologies:

  • Deactivate the Silica Gel:

    • Basic Alumina: For compounds sensitive to acid, basic alumina can be a superior stationary phase.[2] It often provides a different selectivity profile compared to silica.

    • Neutralized Silica: Prepare a slurry of silica gel in your starting mobile phase (e.g., 5% ethyl acetate in hexanes) and add 0.5-1% triethylamine (Et₃N) or pyridine by volume. The amine base will neutralize the acidic silanol groups on the surface, minimizing degradation and tailing.

  • Optimize the Mobile Phase:

    • Use a solvent system that effectively competes for binding sites on the silica. Adding a small amount of a more polar solvent like methanol or isopropanol (0.5-1%) to your ethyl acetate/hexane or DCM/methanol system can significantly sharpen peaks.

  • Alternative Chromatography Techniques:

    • Reverse-Phase Chromatography (C18): If the compound is sufficiently soluble in water/acetonitrile or water/methanol, reverse-phase flash chromatography can be an excellent alternative. It avoids the issues of acidic silica and is often ideal for polar molecules.

    • Dry Column Vacuum Chromatography (DCVC): This technique uses less solvent and can be faster than traditional flash chromatography, reducing the contact time between your compound and the stationary phase.

Question 3: My NMR analysis shows an unknown impurity. What are the likely culprits and how can I identify them?

Probable Causes: The synthesis of aromatic sulfonamides from sulfonyl chlorides and amines, followed by manipulation of the formyl group, can lead to several predictable impurities.[5][6][7]

Solutions & Methodologies:

The table below summarizes the most common impurities, their likely origin, and key analytical signatures to aid in their identification.

Impurity NameProbable OriginKey ¹H NMR SignatureKey Mass Spec Signature
N-(3-carboxy-2,4-difluorophenyl)propane-2-sulfonamideOxidation of the aldehydeDisappearance of aldehyde proton (~10.2 ppm); appearance of a broad carboxylic acid proton (>10 ppm)M+16 (addition of Oxygen)
2,4-Difluoro-3-formylanilineIncomplete sulfonylationPresence of aromatic amine protons (broad singlet, ~4-6 ppm)Corresponds to starting material mass
N,N-bis(isopropylsulfonyl)-2,4-difluoro-3-formylanilineDi-sulfonylation side reactionAbsence of N-H proton; complex isopropyl signalsM + mass of isopropylsulfonyl group
Aldehyde-bisulfite adductReaction with bisulfite (if used in workup)Disappearance of aldehyde proton; appearance of a new methine proton (~5-6 ppm)M + NaHSO₃

Analytical Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental composition of the impurity.

  • 2D NMR (COSY, HSQC): Use correlation spectroscopy to piece together the structure of the impurity and confirm its identity.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose method for purifying this compound on a multi-gram scale? For scales greater than 5 grams, direct crystallization is often the most efficient and scalable method.[8] If the crude purity is too low, a preliminary "plug" filtration through a short column of silica gel or basic alumina can be used to remove gross impurities, followed by crystallization of the enriched material. This hybrid approach often provides the best balance of purity, yield, and throughput.

  • Q2: Can I use the bisulfite adduct formation method to purify the aldehyde? Yes, forming a solid bisulfite adduct is a classic and highly effective technique for purifying aldehydes.[9][10] The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off from non-aldehyde impurities.[10] The pure aldehyde is then regenerated by treating the adduct with a base, such as sodium carbonate or sodium hydroxide.[9] However, this method is not suitable for molecules that are sensitive to the strongly basic conditions required for regeneration.[9]

  • Q3: What are the recommended storage conditions for the purified this compound? Due to the potential for oxidation of the aldehyde group, the purified solid should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term storage, keeping it in a freezer at -20°C is recommended to minimize degradation.

  • Q4: How can I monitor the purification process effectively? Thin-Layer Chromatography (TLC) is an indispensable tool.[11] Use silica gel plates (e.g., Merck Silica gel 60 F254) and a mobile phase that gives your product an Rf value of ~0.3-0.4 (e.g., 30-40% ethyl acetate in hexanes). Visualize the spots using a UV lamp (254 nm) and by staining with a potassium permanganate (KMnO₄) solution, which is highly effective for visualizing aldehydes.[11]

Visualized Workflows and Protocols

Diagram 1: Troubleshooting Failed Crystallization

This decision tree outlines a logical workflow for addressing a product that fails to crystallize from a crude reaction mixture.

G start Crude Product is an Oil/Gum check_purity Analyze Purity (NMR, LCMS) Is Purity > 90%? start->check_purity pre_purify Pre-purification Required check_purity->pre_purify No solvent_screen Perform Small-Scale Solvent Screen check_purity->solvent_screen  Yes wash Perform Aqueous Wash (e.g., NaHCO3 wash for acid) pre_purify->wash column Perform Column Chromatography wash->column column->solvent_screen success Crystals Formed Proceed to Scale-up solvent_screen->success Success no_xtal No Crystals / Oiled Out solvent_screen->no_xtal No Success troubleshoot Troubleshoot Crystallization no_xtal->troubleshoot scratch Scratch Vial / Add Seed Crystal troubleshoot->scratch change_solvent Try Different Solvent System (e.g., anti-solvent method) scratch->change_solvent change_solvent->solvent_screen

Caption: Decision tree for troubleshooting crystallization failures.

Protocol 1: Recrystallization using a Two-Solvent System (Ethyl Acetate/Heptane)

This protocol is a standard method for purifying moderately polar organic solids.

  • Dissolution: Place the crude, semi-purified solid or oil into an Erlenmeyer flask. Add the minimum amount of the "soluble" solvent (e.g., ethyl acetate) required to fully dissolve the compound at an elevated temperature (e.g., 50-60°C).[8] An Erlenmeyer flask is preferred to minimize solvent evaporation.[3]

  • Induce Cloudiness: While the solution is still warm, slowly add the "insoluble" or "anti-solvent" (e.g., heptane) dropwise until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.

  • Re-clarify: Add a few more drops of the soluble solvent (ethyl acetate) until the solution becomes clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the collected crystals (the "filter cake") with a small amount of ice-cold anti-solvent (heptane) to remove any residual soluble impurities.[1]

  • Drying: Allow the crystals to dry on the funnel under vacuum, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

References

  • University of Colorado, Boulder. "Recrystallization." Organic Chemistry Lab Manual.
  • Korovina, N. (2020). "Recrystallization Technique for Organic Chemistry." YouTube. [Link]

  • University of Rochester, Department of Chemistry. "Tips & Tricks: Recrystallization." Demystifying Synthetic Organic Chemistry. [Link]

  • Nazari, M., & Abdi, S. (2023). "Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst." Journal of Synthetic Chemistry.
  • Nazari, M., & Abdi, S. (2023). "Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst." Journal of Synthetic Chemistry, 2(3), 214-226.
  • University of California, Los Angeles. "Recrystallization." Chemistry Education Resources.
  • Singh, R., et al. (2020). "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." Journal of the Iranian Chemical Society.
  • Iaroshenko, V. O. (2021). "Mechanochemical synthesis of aromatic sulfonamides." The Royal Society of Chemistry.
  • Liu, et al. (2024). "Recent Advances in the Synthesis of Sulfonamides Intermediates." Pharmaceutical Fronts.
  • McMaster University. "Experiment 2: Recrystallization." Chemistry Lab Manuals.
  • Reddit r/chemistry community discussion. (2015). "Purifying aldehydes?" Reddit. [Link]

  • St. Onge, R. P., et al. (2018). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments. [Link]

Sources

Technical Support Center: Synthesis of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during this specific sulfonamide synthesis.

Overview of the Core Synthesis

The target molecule, this compound, is typically synthesized via the reaction of 2,4-difluoro-3-formylaniline with propane-2-sulfonyl chloride in the presence of a suitable base. While seemingly straightforward, this reaction involves a highly activated aniline and a reactive sulfonyl chloride, creating a landscape where minor deviations in conditions can lead to significant side product formation and purification challenges.

The primary transformation is the nucleophilic attack of the aniline's amino group on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of HCl, which is neutralized by a base.

Core Reaction Scheme:

Reaction_Scheme aniline 2,4-Difluoro-3-formyl-aniline product N-(2,4-difluoro-3-formylphenyl)- propane-2-sulfonamide aniline->product 1. Nucleophilic Attack sulfonyl_chloride Propane-2-sulfonyl chloride sulfonyl_chloride->product base Base (e.g., Pyridine) hcl_salt Base·HCl base->hcl_salt 2. HCl Scavenging Side_Reactions Aniline Aniline (Ar-NH2) Product Desired Product (Ar-NHSO2R) Aniline->Product + R-SO2Cl (Slow Addition) SulfonylCl Sulfonyl Chloride (R-SO2Cl) SulfonicAcid Sulfonic Acid (R-SO2OH) SulfonylCl->SulfonicAcid + H2O (Anhydrous Conditions Failed) DiSulfonated Di-Sulfonated Side Product (Ar-N(SO2R)2) Product->DiSulfonated + R-SO2Cl (Excess Reagent / Strong Base) Water H2O (Moisture) Troubleshooting_Workflow start Low Yield or Impure Product check_crude Analyze Crude Reaction by TLC / LC-MS start->check_crude decision_sm Excess Starting Aniline Present? check_crude->decision_sm decision_impurity Major Unknown Spot/Peak Present? decision_sm->decision_impurity No solution_incomplete Incomplete Reaction: • Increase reaction time • Check sulfonyl chloride quality • Slightly increase equivalents (to 1.1) decision_sm->solution_incomplete Yes decision_acid Crude is Acidic / Workup Issues? decision_impurity->decision_acid No solution_disulf Likely Di-sulfonylation: • Reduce sulfonyl chloride to 1.05 eq • Add sulfonyl chloride slowly at 0°C • Use Pyridine instead of TEA decision_impurity->solution_disulf Yes solution_hydrolysis Sulfonyl Chloride Hydrolysis: • Use oven-dried glassware • Use anhydrous solvents • Run under N2 atmosphere decision_acid->solution_hydrolysis Yes end_node Proceed to Optimized Purification decision_acid->end_node No solution_incomplete->end_node solution_disulf->end_node solution_hydrolysis->end_node

Technical Support Center: Optimizing Reaction Conditions for N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this key intermediate. Our guidance is rooted in fundamental chemical principles and validated by established literature to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct approach for synthesizing N-aryl sulfonamides is the reaction of an amine with a sulfonyl chloride.[1][2] In this specific case, 3-amino-2,6-difluorobenzaldehyde is reacted with propane-2-sulfonyl chloride in the presence of a base.

A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1][3]

Q2: I am observing very low yields. What are the primary reasons?

Low yields in this synthesis are typically attributed to a few key factors:

  • Hydrolysis of the Sulfonyl Chloride: Propane-2-sulfonyl chloride is highly reactive and susceptible to moisture, which hydrolyzes it to the corresponding and unreactive sulfonic acid.[4]

  • Low Nucleophilicity of the Aniline: The electron-withdrawing effects of the two fluorine atoms and the formyl group on the aniline ring decrease the nucleophilicity of the amine nitrogen, slowing down the desired reaction.[5][6]

  • Inadequate Base: The choice and amount of base are critical. An inappropriate base may not be strong enough to effectively scavenge the generated HCl, or it might introduce side reactions.[4]

Q3: What are the most common side products I should be aware of?

The primary side products to monitor for are:

  • Bis-sulfonated Aniline: Although less common with secondary sulfonamides, if a primary amine starting material were used, the formation of a di-sulfonated product is a possibility. With a secondary sulfonamide like the target molecule, this is not a concern.

  • Hydrolyzed Sulfonyl Chloride: As mentioned, propane-2-sulfonic acid can be a significant byproduct if anhydrous conditions are not maintained.[3]

  • Unreacted Starting Materials: Due to the reduced reactivity of the aniline, you may observe significant amounts of unreacted 3-amino-2,6-difluorobenzaldehyde in your crude product.

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[7] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can typically provide good separation of the starting materials and the product.[3] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.[7][8]

Troubleshooting and Optimization Guide

This section provides in-depth solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Low conversion is a common hurdle. A systematic approach to troubleshooting is essential for identifying the root cause.

start Low Yield Observed reagents Check Reagent Quality & Stoichiometry start->reagents conditions Verify Anhydrous Conditions reagents->conditions Reagents OK fail Consult Further Literature reagents->fail Reagents Faulty base Optimize Base and Solvent conditions->base Conditions Dry conditions->fail Moisture Present temp Adjust Reaction Temperature base->temp Base/Solvent OK success Yield Improved base->success Optimization Worked temp->success Optimization Worked temp->fail Still Low Yield

Caption: Troubleshooting workflow for low reaction yield.

  • Cause A: Poor Reagent Quality or Incorrect Stoichiometry

    • Explanation: The propane-2-sulfonyl chloride may have degraded due to improper storage. The purity of the aniline starting material is also critical.

    • Solution:

      • Verify Sulfonyl Chloride Activity: Use freshly opened or recently purchased sulfonyl chloride. If degradation is suspected, a simple test reaction with a more nucleophilic amine (like benzylamine) can confirm its reactivity.

      • Check Aniline Purity: Ensure the 3-amino-2,6-difluorobenzaldehyde is pure and dry. Impurities can inhibit the reaction.

      • Confirm Stoichiometry: Accurately weigh all reagents. A slight excess of the amine (1.1 equivalents) can sometimes be beneficial to ensure the complete consumption of the more valuable sulfonyl chloride.[4]

  • Cause B: Presence of Water (Hydrolysis)

    • Explanation: Sulfonyl chlorides react readily with water to form sulfonic acids, which are unreactive in this context.[4]

    • Solution:

      • Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C) for several hours and cool under an inert atmosphere (nitrogen or argon) or in a desiccator.

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Dichloromethane (DCM) or acetonitrile are common choices.[3]

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Cause C: Suboptimal Base or Solvent

    • Explanation: The base's role is to neutralize the generated HCl. If the base is too weak or sterically hindered, this process can be inefficient. The solvent can also influence reaction rates.

    • Solution:

      • Base Selection: Pyridine is a common and effective base for this reaction.[1] Triethylamine (TEA) is another option, though it can sometimes be more difficult to remove during workup.[3] For less reactive anilines, a stronger, non-nucleophilic base might be considered, but care must be taken to avoid side reactions.

      • Solvent Optimization: While DCM is a good starting point, switching to a more polar aprotic solvent like acetonitrile could potentially increase the reaction rate.[3]

  • Cause D: Insufficient Reaction Temperature

    • Explanation: Given the electronically deactivated nature of the aniline, room temperature may not provide sufficient thermal energy to overcome the activation barrier.

    • Solution:

      • Increase Temperature: Gently heating the reaction mixture (e.g., to 40°C or refluxing in DCM) can significantly increase the reaction rate.[9] However, monitor for potential side reactions or decomposition at higher temperatures. The effect of temperature can be complex, sometimes influencing the formation of kinetic versus thermodynamic products.

Problem 2: Difficulties in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

  • Issue A: Removing Excess Base (Pyridine/Triethylamine)

    • Explanation: These bases can be difficult to remove completely by evaporation alone and can interfere with chromatography.

    • Solution: During the aqueous workup, perform an acidic wash. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine bases, making them water-soluble and easily extracted into the aqueous layer.[3]

  • Issue B: Removing Sulfonic Acid Byproduct

    • Explanation: The sulfonic acid formed from hydrolysis of the sulfonyl chloride can complicate purification.

    • Solution: Perform a basic wash during the workup. Washing the organic layer with a saturated sodium bicarbonate solution will deprotonate the acidic sulfonic acid, converting it to its salt, which is soluble in the aqueous layer.[3]

  • Issue C: Poor Separation on Silica Gel Chromatography

    • Explanation: The product may co-elute with starting materials or byproducts.

    • Solution:

      • Solvent System Screening: Systematically screen different eluent systems using TLC. A gradient elution of hexane and ethyl acetate is a good starting point.[3]

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one that provides good crystal formation.

Experimental Protocols

Optimized Synthesis Protocol

This protocol provides a robust starting point for the synthesis.

  • Preparation: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-amino-2,6-difluorobenzaldehyde (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the aniline). Stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add propane-2-sulfonyl chloride (1.05 eq) to the stirred solution.

  • Base Addition: Add anhydrous pyridine (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

TLC Monitoring Protocol
  • Sample Preparation: Prepare dilute solutions of your starting materials and a sample of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the starting materials and the reaction mixture on a silica gel TLC plate.

  • Elution: Develop the plate in a chamber with an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots under UV light (254 nm).[7] The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress.

Data Presentation: Optimizing Reaction Conditions

The following table illustrates the expected impact of various parameters on the reaction yield, based on general principles of sulfonamide synthesis.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Expected Yield (%)
1Pyridine (1.5)DCM251265-75
2Triethylamine (1.5)DCM251260-70
3Pyridine (1.5)Acetonitrile251270-80
4Pyridine (1.5)DCM40 (Reflux)480-90

This data is illustrative and serves as a guideline for optimization.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.

aniline Aniline (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate sulfonyl_chloride Sulfonyl Chloride (Electrophile) sulfonyl_chloride->intermediate base Base (e.g., Pyridine) salt Pyridinium Chloride base->salt product N-Aryl Sulfonamide intermediate->product - Cl⁻ product->product hcl HCl hcl->salt

Sources

Technical Support Center: Troubleshooting Spectroscopic Analysis of Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of fluorinated sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these unique molecules. The inherent properties of the fluorine atom and the sulfonamide group can present specific challenges in routine spectroscopic analysis. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and ensure the integrity of your results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic molecules. However, the presence of fluorine introduces both opportunities and challenges. ¹⁹F NMR is a powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, offering a wide chemical shift range that minimizes signal overlap.[1][2] Despite these advantages, several issues can arise.

FAQs and Troubleshooting

Q1: Why are the peaks in my ¹H or ¹³C NMR spectrum of a fluorinated sulfonamide unexpectedly broad or complex?

A1: This is a common observation and is typically due to unresolved long-range couplings between protons/carbons and fluorine atoms.

  • Causality: The through-bond scalar coupling (J-coupling) between ¹H or ¹³C and ¹⁹F can extend over several bonds. These couplings, especially ³J(H-F) and ⁴J(H-F), can be significant and lead to complex splitting patterns that may not be fully resolved, resulting in peak broadening.

  • Troubleshooting Protocol:

    • ¹H-{¹⁹F} Decoupling: The most direct solution is to acquire a ¹H spectrum with ¹⁹F decoupling. This will collapse the fluorine-induced splitting, resulting in sharper, more easily interpretable peaks.

    • Solvent Effects: Try acquiring the spectrum in a different deuterated solvent.[3] Solvent changes can sometimes alter the conformation of the molecule, which may change the magnitude of the coupling constants and potentially simplify the spectrum.

    • Temperature Variation: For molecules with conformational flexibility, acquiring the spectrum at a higher temperature can sometimes average out different conformations, leading to sharper signals.[3]

Q2: My ¹⁹F NMR spectrum shows more signals than expected for my fluorinated sulfonamide. What could be the cause?

A2: The presence of unexpected signals in a ¹⁹F NMR spectrum can be attributed to several factors, including the presence of rotamers, diastereomers, or impurities.

  • Expert Insight: Restricted bond rotation around the S-N bond of the sulfonamide or around an Ar-SO₂ bond can lead to the existence of stable rotational isomers (rotamers) on the NMR timescale, each giving rise to a distinct set of ¹⁹F signals.

  • Troubleshooting Workflow:

    G Start Multiple 19F Signals Observed CheckPurity Verify Sample Purity (LC-MS, HRMS) Start->CheckPurity Impurity Signals due to Impurities CheckPurity->Impurity Purity Issue Rotamers Hypothesize Rotamers or Diastereomers CheckPurity->Rotamers Sample is Pure VT_NMR Perform Variable Temperature (VT) NMR Rotamers->VT_NMR Coalescence Observe Signal Coalescence? VT_NMR->Coalescence Yes Yes Coalescence->Yes No No Coalescence->No ConfirmRotamers Confirmed: Signals are from Rotamers Yes->ConfirmRotamers ConsiderDiastereomers Consider Diastereomers or Structural Isomers No->ConsiderDiastereomers

    Caption: Troubleshooting workflow for unexpected ¹⁹F NMR signals.

Q3: The chemical shifts in my ¹⁹F NMR spectrum are not what I predicted. Why is this?

A3: ¹⁹F chemical shifts are notoriously difficult to predict with high accuracy due to their sensitivity to the electronic environment.

  • Scientific Rationale: The large chemical shift range of ¹⁹F NMR (over 400 ppm) is a result of the significant influence of both diamagnetic and paramagnetic shielding effects.[4] Small changes in the electronic environment, solvent, concentration, and temperature can lead to substantial changes in the observed chemical shift.[5]

  • Best Practices:

    • Consistent Referencing: Always use a consistent internal or external standard for referencing. Trifluoroacetic acid is a common internal standard.[1]

    • Solvent Consistency: When comparing spectra, ensure the same solvent and approximate concentration are used.

    • Empirical Data: Rely on empirical data from closely related structures in the literature for more reliable chemical shift predictions.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of fluorinated sulfonamides. However, their fragmentation behavior can be complex.

FAQs and Troubleshooting

Q1: I am having trouble observing the molecular ion peak for my fluorinated sulfonamide in ESI-MS. What is happening?

A1: The stability of the molecular ion can be influenced by the ionization source conditions and the inherent structure of the molecule. Fluorinated sulfonamides can sometimes be prone to in-source fragmentation.

  • Mechanism: The sulfonamide bond (S-N) can be labile under certain ESI conditions. Additionally, highly fluorinated compounds may not readily protonate or deprotonate.[6]

  • Troubleshooting Protocol:

    • Softer Ionization: Reduce the cone voltage or fragmentor voltage in the ESI source to minimize in-source collision-induced dissociation (CID).

    • Adduct Formation: Look for adducts with sodium ([M+Na]⁺) or other cations, which are often more stable than the protonated molecule [M+H]⁺.[7]

    • Alternative Ionization: If ESI is problematic, consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can sometimes be more suitable for less polar or less easily ionizable compounds.

Q2: The fragmentation pattern of my fluorinated sulfonamide in MS/MS is confusing. Are there common fragmentation pathways?

A2: Yes, fluorinated sulfonamides exhibit characteristic fragmentation patterns, though they can be complex.

  • Common Fragmentation Pathways:

    • Loss of SO₂: A common fragmentation pathway for sulfonamides is the neutral loss of SO₂ (64 Da).[8][9] This often involves a rearrangement.

    • Cleavage of the S-N Bond: Cleavage of the sulfonamide bond is a primary fragmentation pathway, leading to ions corresponding to the amine and sulfonyl moieties.[8]

    • Cleavage of the Ar-S Bond: For aromatic sulfonamides, cleavage of the bond between the aromatic ring and the sulfur atom is also common.

    • Fluorine Migration: In some cases, fluorine atom migration has been observed during fragmentation, which can lead to unexpected fragment ions.[10]

  • Data Interpretation Aid:

Precursor IonCommon Neutral LossFragment IonNotes
[M+H]⁺SO₂ (64 Da)[M+H-SO₂]⁺Often involves rearrangement.[9]
[M+H]⁺R-NH₂[SO₂-Ar-Fₙ]⁺Cleavage of the S-N bond.
[M+H]⁺SO₂-NH-R[Ar-Fₙ]⁺Cleavage of the Ar-S bond.

Q3: I am seeing unexpected peaks at regular intervals in my mass spectrum. What are these?

A3: These could be polymer contaminants, which are common in mass spectrometry.

  • Source: Polymers like polyethylene glycol (PEG) or polypropylene glycol (PPG) can leach from lab equipment (e.g., pipette tips, vials) and are readily ionized in ESI.[11]

  • Identification and Mitigation:

    • Characteristic Spacing: PEG shows repeating units of 44 Da (C₂H₄O), while PPG shows repeating units of 58 Da (C₃H₆O).

    • Solvent Blanks: Run a solvent blank to confirm the presence of these contaminants.

    • High-Purity Solvents and Consumables: Use high-purity, MS-grade solvents and certified low-bleed consumables to minimize contamination.

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy provide valuable information about the functional groups present in a molecule. For fluorinated sulfonamides, these techniques can confirm the presence of key structural motifs.

FAQs and Troubleshooting

Q1: Which technique, FTIR or Raman, is better for analyzing my fluorinated sulfonamide sample?

A1: FTIR and Raman are complementary techniques, and the choice depends on the specific sample and the information required.[12][13]

  • FTIR Strengths:

    • Strong signals for polar functional groups like S=O and N-H stretches in the sulfonamide.

    • Well-established libraries for spectral matching.

  • Raman Strengths:

    • Excellent for analyzing aqueous samples, as water is a weak Raman scatterer.[14][15]

    • Strong signals for non-polar bonds and symmetric vibrations, which can be useful for characterizing the fluorinated portions of the molecule and the S-C bonds.

    • Minimal sample preparation is often required.

  • Decision Logic:

    G Sample Sample Type? Aqueous Aqueous Solution Sample->Aqueous Solid Solid / Organic Solution Sample->Solid Use_Raman Prefer Raman Aqueous->Use_Raman Fluorescent Fluorescent Sample? Solid->Fluorescent Yes_Fluorescent Yes Fluorescent->Yes_Fluorescent No_Fluorescent No Fluorescent->No_Fluorescent Use_FTIR Prefer FTIR Yes_Fluorescent->Use_FTIR Both FTIR or Raman are Suitable No_Fluorescent->Both

    Caption: Choosing between FTIR and Raman spectroscopy.

Q2: I am having trouble assigning the C-F and S=O stretching frequencies in my FTIR/Raman spectrum. What are the expected ranges?

A2: The vibrational frequencies of these bonds can be influenced by the overall molecular structure.

  • General Frequency Ranges:

    • C-F Stretch: Typically found in the 1000-1400 cm⁻¹ region. This region can be complex due to multiple C-F bonds and coupling with other vibrations.

    • S=O Asymmetric Stretch: A strong band in FTIR, usually appearing between 1300-1370 cm⁻¹.

    • S=O Symmetric Stretch: A strong band in FTIR, usually appearing between 1120-1180 cm⁻¹.

  • Expert Tip: The electronegativity of the fluorine atoms can influence the S=O bond strength and, consequently, its stretching frequency. Increased fluorination on the carbon backbone can sometimes shift the S=O stretching frequencies to higher wavenumbers.

Q3: My sample is fluorescent, and it is interfering with my Raman measurement. What can I do?

A3: Fluorescence is a common problem in Raman spectroscopy that can overwhelm the weaker Raman signal.

  • Mitigation Strategies:

    • Change Excitation Wavelength: Switching to a longer wavelength laser (e.g., 785 nm or 1064 nm) can often reduce or eliminate fluorescence.

    • FTIR as an Alternative: Since fluorescence is not an issue in FTIR, this is an excellent alternative for highly fluorescent samples.[14]

    • Sample Photobleaching: In some cases, exposing the sample to the laser for an extended period before measurement can "burn out" the fluorescent species.

This guide provides a starting point for troubleshooting common issues in the spectroscopic analysis of fluorinated sulfonamides. Given the diverse nature of these molecules, a multi-technique approach combining NMR, MS, and vibrational spectroscopy is often the most effective strategy for unambiguous characterization.

References
  • Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. RSC Publishing.
  • Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. RSC Publishing. (2023-05-26).
  • Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada.
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29).
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • The Chemistry of Organofluorine Compounds. Wiley-VCH.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Troubleshooting 1H NMR Spectroscopy. Department of Chemistry : University of Rochester.
  • The 19F NMR shifts are not a measure for the nakedness of the fluoride anion.
  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
  • Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine.
  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic.
  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Lab Manager.
  • Raman and FTIR Spectroscopy. Thermo Fisher Scientific.
  • Could any one suggest the effect of fluorine in mass spectrometry?.
  • Shedding Light On The Utility Of FTIR Vs. Raman Spectroscopy. Analysis Solutions.
  • Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide. (2018-06-27).
  • Solving problems fluorine 19F with NMR spectroscopy. PubMed.
  • (PDF) The use of FTIR and Raman spectroscopy in combination with chemometrics for analysis of biomolecules in biomedical fluids: A review.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Nmr spectroscopy of fluorine 19. PPTX - Slideshare.
  • Interferences and contaminants encountered in modern mass spectrometry.
  • 19Flourine NMR.

Sources

Technical Support Center: Enhancing the Stability of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide. As a potent research compound, its reliability in biological assays is paramount. Inconsistent results are often traced back to compound instability under specific experimental conditions. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the molecule's potential liabilities and to offer robust strategies for enhancing its stability. Our goal is to empower you to generate reproducible, high-quality data.

This document is structured as a series of frequently asked questions and in-depth troubleshooting guides, grounded in chemical principles and validated through extensive laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling and stability of this compound.

Q1: My assay results are showing poor reproducibility. Could compound instability be the cause?

A: Absolutely. Inconsistent results, such as drifting IC50 values or a loss of activity in time-course experiments, are classic indicators of compound instability. This compound possesses two key functional groups: an aromatic aldehyde (formyl group) and a sulfonamide. The aldehyde is highly electrophilic and represents the primary site of potential degradation in typical aqueous biological assay buffers.[1][2]

Q2: What are the primary chemical liabilities of this compound that I should be aware of?

A: The principal liability is the aromatic aldehyde. This functional group is susceptible to several reactions in a biological context:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, which is typically inactive.[3][4] This can be accelerated by dissolved oxygen, metal ions, or certain components in biological media.

  • Schiff Base Formation: The electrophilic carbon of the aldehyde can react with primary amines (e.g., from lysine residues on proteins, or buffers like Tris) to form an imine (Schiff base), altering the compound's structure and activity.[1]

  • Reduction: Cellular enzymes or reducing agents in the media (e.g., glutathione) can reduce the aldehyde to an alcohol, again leading to a loss of the intended activity.

The sulfonamide group is generally more stable but can be subject to enzymatic degradation in complex biological systems like cell lysates or in vivo models.

Q3: What is the best way to prepare and store stock solutions of this compound?

A: For maximum stability, stock solutions should be prepared in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO). We recommend the following best practices:

  • Use high-purity, anhydrous DMSO.

  • Prepare solutions at a high concentration (e.g., 10-50 mM) to minimize the volume added to your aqueous assay buffer.

  • Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture contamination.

  • Store aliquots at -20°C or -80°C, protected from light. Before opening, allow the vial to equilibrate to room temperature to prevent condensation from introducing water into the DMSO stock.

Q4: Can I use TRIS or other amine-containing buffers in my assay?

A: We strongly advise against it. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are highly likely to react with the compound's formyl group to form a Schiff base.[1] This reaction will deplete your active compound and can lead to time-dependent loss of potency. We recommend using non-nucleophilic buffers such as HEPES , Phosphate-Buffered Saline (PBS) , or MOPS .

Q5: How can I definitively test the stability of the compound under my specific assay conditions?

A: The most reliable method is to perform an LC-MS (Liquid Chromatography-Mass Spectrometry) stability study. Incubate the compound in your complete assay buffer (including all media, sera, and other additives) at the intended experimental temperature. Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and analyze them by LC-MS to quantify the amount of the parent compound remaining. This provides direct, quantitative evidence of its stability over the course of your experiment.

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Problem: Drifting IC50 Values and a Progressive Loss of Potency

You observe that the compound's inhibitory concentration (IC50) increases as the assay incubation time gets longer, or that the overall effect diminishes in endpoint assays run over several hours.

The formyl group is being oxidized to a carboxylic acid, rendering the molecule inactive. This is a common issue in aqueous buffers exposed to air.

Validation & Solution Protocol:

  • De-gas Buffers: Before use, sparge your assay buffer with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Add Antioxidants: Consider including a mild antioxidant in your assay buffer. Ascorbic acid (Vitamin C) at 50-100 µM or N-acetylcysteine can be effective scavengers of reactive oxygen species.

    • Self-Validation: Run a control experiment to ensure the antioxidant does not interfere with your assay target or readout.

  • Work Quickly: Minimize the time the compound is incubated in the aqueous buffer, especially before adding it to the final assay plate.

The aldehyde is reacting with primary amines from amino acids (e.g., lysine) in your cell culture medium or on the surface of proteins, including your target or serum albumin.

Validation & Solution Protocol:

  • Buffer System Check: As stated in the FAQ, immediately switch from any amine-containing buffer (like Tris) to a non-reactive buffer like HEPES or PBS.[5]

  • Serum Protein Control: If your assay contains serum (e.g., FBS), run a control experiment where you pre-incubate the compound in a solution of Bovine Serum Albumin (BSA) at the same concentration as the serum in your assay. Monitor for compound depletion via LC-MS. This will help determine if non-specific covalent modification of albumin is a significant factor.

  • Time-of-Addition Experiment: Design your experiment to minimize the pre-incubation time of the compound with complex biological matrices before the critical activity measurement is taken.

Diagram of Potential Degradation Pathways

The following diagram illustrates the two primary instability pathways for this compound in a biological assay environment.

DegradationPathways main_compound oxidized Carboxylic Acid Derivative (Inactive) main_compound->oxidized Oxidation (+ [O]) schiff_base Schiff Base Adduct (Inactive / Altered Activity) main_compound->schiff_base

Caption: Primary degradation routes of the target compound.

Part 3: Experimental Workflow & Protocols

Workflow for Troubleshooting Compound Instability

When faced with inconsistent data, follow this systematic workflow to diagnose and solve the problem.

TroubleshootingWorkflow cluster_solutions Implement Solutions start Inconsistent Assay Results (e.g., Drifting IC50) check_stock 1. Verify Stock Solution - Correct solvent (anhydrous DMSO)? - Proper storage (-20/-80°C)? - No repeated freeze-thaws? start->check_stock lcms_stability 2. Perform LC-MS Stability Test - Incubate compound in full assay buffer - Sample at T=0, 1, 4, 24h - Quantify parent compound check_stock->lcms_stability degradation_detected Is >15% degradation observed within the assay timeframe? lcms_stability->degradation_detected buffer_swap 3a. Buffer Optimization - Replace TRIS with HEPES/PBS - Check pH (typically 7.2-7.4) degradation_detected->buffer_swap Yes no_degradation Instability is not the primary issue. Consider other factors: - Assay artifacts - Target variability - Pipetting errors degradation_detected->no_degradation No antioxidant 3b. Add Antioxidants - Test Ascorbic Acid (50-100 µM) - De-gas buffers buffer_swap->antioxidant assay_format 3c. Modify Assay Protocol - Reduce incubation time - Change order of reagent addition antioxidant->assay_format revalidate 4. Re-run Assay with Modifications assay_format->revalidate

Caption: Systematic workflow for diagnosing instability.

Protocol: LC-MS Stability Assessment

This protocol provides a framework for quantitatively assessing the stability of this compound.

Objective: To determine the percentage of the parent compound remaining over time when incubated in the final assay buffer.

Materials:

  • This compound (DMSO stock, 10 mM)

  • Complete assay buffer (media, serum, additives, etc.)

  • Control buffer (e.g., PBS)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • LC-MS system with a C18 column

Procedure:

  • Prepare Samples:

    • In a microcentrifuge tube, add 99 µL of your complete assay buffer.

    • Add 1 µL of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM. Vortex gently. This is your T=0 sample.

    • Immediately take a 10 µL aliquot and quench it by adding it to 90 µL of cold ACN with 0.1% formic acid. Store on ice.

  • Incubate: Place the remaining sample in an incubator under the exact conditions of your assay (e.g., 37°C).

  • Time Points: At each desired time point (e.g., 1h, 2h, 4h, 8h, 24h), remove a 10 µL aliquot and quench it as described in step 1.

  • Analysis:

    • Centrifuge the quenched samples to pellet any precipitated proteins/salts.

    • Inject the supernatant onto the LC-MS system.

    • Monitor the peak area of the mass corresponding to the parent compound.

  • Calculation: Calculate the percentage of compound remaining at each time point relative to the T=0 sample:

    • % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

Interpretation: A loss of >15-20% of the parent compound over the assay duration suggests that instability is significantly impacting your results and that the corrective measures outlined above are necessary.

Data Summary: Recommended Assay Conditions
ParameterRecommendationRationale
Stock Solvent Anhydrous DMSOAprotic and non-reactive; prevents hydrolysis.
Storage -20°C or -80°C, single-use aliquots, protected from lightMinimizes degradation from freeze-thaw cycles, moisture, and light.
Recommended Buffers HEPES, PBS, MOPS (pH 7.2 - 7.4)Non-nucleophilic; avoids Schiff base formation with the aldehyde.[5]
Buffers to Avoid TRIS, Glycine, any buffer with primary aminesPrimary amines react with the aldehyde group, depleting the active compound.[1]
Optional Additives Ascorbic Acid (50-100 µM), N-acetylcysteineAct as antioxidants to prevent the oxidation of the aldehyde to a carboxylic acid.[3]
Final DMSO Conc. < 0.5% (v/v)Minimizes solvent effects on protein structure and function; higher concentrations can aid solubility.

References

  • Adamski, J., Zgola-Grzeskowiak, A., Grzeskowiak, T., & Mrozik, W. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. Available at: [Link]

  • Clark, J. (2023). Oxidation of Aldehydes and Ketones. Chemguide. Available at: [Link]

  • Creative Diagnostics. (n.d.). Non-covalent Stabilization Strategies in Small Molecule Drug Design. Available at: [Link]

  • Wikipedia. (n.d.). Formylation. Available at: [Link]

  • Chen, H., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment. Available at: [Link]

  • Otten, R., et al. (2019). Cooperativity basis for small-molecule stabilization of protein–protein interactions. Chemical Science. Available at: [Link]

  • Reis, A. C., et al. (2018). Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment. ResearchGate. Available at: [Link]

  • Quora. (2020). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Available at: [Link]

  • Journal of In-vitro In-vivo In-silico Journal. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

  • Amberg, A., et al. (2019). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. Available at: [Link]

  • Al-Abed, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel Thiazolidine Prodrug of an Antisickling Aromatic Aldehyde. ResearchGate. Available at: [Link]

  • Chen, H., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. Available at: [Link]

  • Study.com. (n.d.). Aldehydes & Ketones | Definition, Reduction & Oxidation. Available at: [Link]

  • Wikipedia. (n.d.). Aldehyde. Available at: [Link]

  • Otten, R., et al. (2019). Cooperativity basis for small-molecule stabilization of protein–protein interactions. Chemical Science. Available at: [Link]

  • Singh, N., et al. (2019). Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2021). Schematic diagram explaining the acid stability of the sulfonamide structure. Available at: [Link]

Sources

Technical Support Center: Refining Protocols for Nav1.7 Inhibition Assays using N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide in their experimental workflows. This guide is designed to provide in-depth technical and troubleshooting assistance for refining assays focused on the voltage-gated sodium channel Nav1.7, a key target in pain research. This document will provide a framework for a common high-throughput screening method: the fluorescence-based membrane potential assay.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in a research setting?

A1: this compound belongs to the sulfonamide class of compounds. While sulfonamides are a broad class of compounds with various biological activities, including antibacterial properties, this specific molecule has been identified as a potential inhibitor of voltage-gated sodium channels (Navs).[1][2] The Nav1.7 channel, in particular, is a significant target for the development of new pain therapies.[3] Therefore, this compound is primarily used in assays designed to screen for and characterize inhibitors of Nav1.7.

Q2: Can you explain the principle of a fluorescence-based membrane potential assay for Nav1.7?

A2: This assay indirectly measures the activity of Nav1.7 channels by detecting changes in the electrical potential across the cell membrane.[4] Here's a breakdown of the process:

  • Cell Line: A cell line (commonly HEK-293) that has been engineered to express the human Nav1.7 channel is used.

  • Membrane Potential Dye: The cells are loaded with a fluorescent dye that is sensitive to changes in membrane potential. In the resting state, the inside of the cell is negatively charged.

  • Channel Activation: Since Nav channels rapidly inactivate, a channel activator (e.g., veratridine) is added to force the channels to remain open for a longer period.[5][6]

  • Ion Influx: When the Nav1.7 channels open, sodium ions (Na+) rush into the cell, causing the membrane to depolarize (become more positive).

  • Fluorescence Change: This change in membrane potential causes a corresponding change in the fluorescence of the dye, which can be measured with a plate reader.

  • Inhibitor Effect: If an effective inhibitor like this compound is present, it will block the influx of Na+, thus preventing depolarization and the subsequent change in fluorescence.

Q3: What are the absolutely essential controls for this assay?

A3: To ensure the data is reliable and interpretable, the following controls are critical:

  • Negative Control (Vehicle): This is typically the solvent used to dissolve the test compound (e.g., DMSO) and represents 0% inhibition.

  • Positive Control: A known, potent Nav1.7 inhibitor (e.g., a well-characterized toxin or a reference compound) is used to define 100% inhibition.

  • No Activator Control: This control consists of cells with the dye but without the addition of the channel activator (e.g., veratridine). This helps to assess any background signal or effects of the compounds on the cells in the absence of channel activation.

Q4: How should I prepare and store this compound?

A4: As with most small molecules, proper handling is key.

  • Solubility: Sulfonamides can have variable solubility. It is recommended to first prepare a high-concentration stock solution in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock in the appropriate assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and membrane properties. It is advisable to keep the final DMSO concentration below 0.5%.

Part 2: Assay Protocol and Optimization

A robust and reproducible assay is the foundation of any successful screening campaign. Below is a generalized protocol for a 96-well or 384-well fluorescence-based membrane potential assay, followed by key optimization parameters.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Plate Nav1.7-expressing cells dye_loading Load cells with membrane potential dye prep_cells->dye_loading prep_compounds Prepare compound serial dilutions compound_incubation Incubate cells with compounds prep_compounds->compound_incubation prep_reagents Prepare assay buffers and dye prep_reagents->dye_loading dye_loading->compound_incubation activation Add channel activator (e.g., veratridine) compound_incubation->activation read_plate Measure fluorescence activation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition fit_curve Generate dose-response curve calc_inhibition->fit_curve determine_ic50 Determine IC50 value fit_curve->determine_ic50 G start Problem with Assay q1 High Variability? start->q1 q2 Low Signal Window? q1->q2 No sol1 Check Cell Plating Avoid Edge Effects Verify Compound Solubility q1->sol1 Yes q3 No Inhibition? q2->q3 No sol2 Optimize Activator Conc. Validate Cell Line Expression Test Different Dyes q2->sol2 Yes sol3 Verify Compound Integrity Consider Assay Bias Use Orthogonal Assay q3->sol3 Yes end_node Assay Optimized q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: A logical approach to troubleshooting common Nav1.7 assay issues.

Part 4: Data Analysis and Interpretation

Data Analysis Steps

  • Normalization: The raw fluorescence data should be normalized. The signal from the negative control (vehicle) is set as 0% inhibition, and the signal from the positive control (a known inhibitor) is set as 100% inhibition.

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces a 50% reduction in the signal.

G Dose-Response Curve for an Inhibitor cluster_axes Dose-Response Curve for an Inhibitor y_axis % Inhibition origin y_axis->origin x_axis Log [Inhibitor] origin->x_axis label_100 100% label_50 50% label_0 0% p1 p2 p3 p4 p5 p6 p7 ic50_point ic50_label IC50 ic50_point->ic50_label path

Caption: A typical sigmoidal curve used to determine the IC50 of an inhibitor.

Interpreting the Results

The IC50 value is a measure of the potency of your compound in this specific assay. It is important to remember that the IC50 value can be influenced by assay conditions, such as the concentration of the activator and the incubation times. Therefore, it is crucial to keep these parameters consistent when comparing the potency of different compounds. For a more detailed understanding of the mechanism of action, further experiments, such as electrophysiology studies, are often required.

References

  • G-Biosciences. Nav1.7 (Voltage-gated sodium channel). Available from: [Link]

  • Chen, J., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences, 115(5), E1098-E1107. Available from: [Link]

  • Lund University Publications. (2023). Labelling of Voltage Gated Sodium Channels. Available from: [Link]

  • MDPI. (2022). A Drug Discovery Approach for an Effective Pain Therapy through Selective Inhibition of Nav1.7. International Journal of Molecular Sciences, 23(15), 8387. Available from: [Link]

  • ACS Publications. (2023). Discovery of Nav1.7 Inhibitors through the Screening of Marine Natural Product Extracts. Journal of Natural Products, 86(11), 2616-2624. Available from: [Link]

  • MDPI. (2019). Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin. Toxins, 11(11), 665. Available from: [Link]

  • PubMed. (2017). Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model. Journal of Medicinal Chemistry, 60(23), 9599-9616. Available from: [Link]

  • Nature. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4066. Available from: [Link]

  • PubMed. (2007). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and Drug Development Technologies, 5(5), 643-653. Available from: [Link]

  • NCBI. (2012). Assay Guidance Manual: Ion Channel Screening. Available from: [Link]

  • ResearchGate. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • NIH. (2021). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Applied and Environmental Microbiology, 87(18), e0086721. Available from: [Link]

  • PubMed. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences, 115(5), E1098-E1107. Available from: [Link]

  • NIH. (2007). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 316(5832), 1760-1763. Available from: [Link]

  • Frontiers. (2023). Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis. Frontiers in Pharmacology, 14, 1186713. Available from: [Link]

  • Frontiers. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in Pharmacology, 14, 1217036. Available from: [Link]

  • MDPI. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. Membranes, 11(11), 856. Available from: [Link]

  • ION Biosciences. Ion Channel Assay Services. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate and overcome common scale-up challenges.

The synthesis of this molecule, while seemingly straightforward, involves sensitive intermediates and reactive species that require careful control, especially as batch sizes increase. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical issues you may encounter.

Synthetic Scheme Overview

The most common and logical synthetic route involves a two-step process: the ortho-formylation of an aniline precursor followed by sulfonamide bond formation.

Synthetic_Workflow A 2,4-Difluoroaniline B 2,4-Difluoro-3-formylaniline (Key Intermediate) A->B Step 1: Formylation (e.g., Vilsmeier-Haack) C N-(2,4-difluoro-3-formylphenyl) propane-2-sulfonamide (Final Product) B->C Step 2: Sulfonylation (Propane-2-sulfonyl chloride, Base)

Caption: High-level synthetic workflow for the target molecule.

Part 1: Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis. Each answer provides a diagnosis of the potential cause and a recommended course of action.

Scenario 1: The Sulfonylation Reaction (Step 2)

Q: My sulfonylation reaction is stalling. HPLC analysis shows a significant amount of the 2,4-difluoro-3-formylaniline starting material remaining even after extended reaction time. What's going wrong?

A: This is a frequent issue, often pointing to one of three culprits: reagent quality, insufficient activation, or moisture.

  • Cause 1: Deactivated Propane-2-sulfonyl Chloride. Propane-2-sulfonyl chloride is highly reactive and susceptible to hydrolysis.[1] If it has been improperly stored or is of low quality, it will have partially hydrolyzed to propane-2-sulfonic acid, which is unreactive. The pungent, acidic odor of HCl is a tell-tale sign of degradation.

    • Solution: Always use a fresh bottle or a recently opened bottle stored under an inert atmosphere (Nitrogen or Argon). For scale-up, it is imperative to source high-purity sulfonyl chloride with a low moisture content specified. A simple titration or ¹H NMR can be used as a quality control check on the incoming material.

  • Cause 2: Insufficient or Inappropriate Base. The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[2] If the base is too weak, is not fully soluble, or is added in a substoichiometric amount, the HCl will protonate the starting aniline, rendering it non-nucleophilic and effectively stopping the reaction.

    • Solution: Use at least 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine is also effective but can be harder to remove during work-up.[3] Ensure the base is added before the sulfonyl chloride to maintain a basic reaction environment. For large-scale operations, a pre-mixed solution of the aniline and base is recommended.

  • Cause 3: Presence of Water. Water will rapidly react with the sulfonyl chloride, consuming it before it can react with your aniline.

    • Solution: Ensure all solvents are rigorously dried (e.g., passed through activated alumina or distilled) and that the reaction is assembled under an inert atmosphere. This becomes increasingly critical at scale where surface area for atmospheric moisture exposure can be greater during transfers.

Q: I'm observing a significant impurity with a higher molecular weight, which I suspect is the di-sulfonated byproduct. How can I minimize its formation?

A: The formation of the di-sulfonated species, N,N-bis(isopropylsulfonyl)-2,4-difluoro-3-formylaniline, occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.

  • Underlying Cause: This side reaction is driven by high local concentrations of the sulfonyl chloride and elevated temperatures. The sulfonamide N-H bond is acidic and can be deprotonated by the tertiary amine base present.

    • Scale-Up Solution 1: Controlled Addition. This is the most critical parameter. The sulfonyl chloride must be added slowly and sub-surface to the cooled (0-5 °C) solution of the aniline and base. This maintains a low, steady-state concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion. A programmable syringe pump or a jacketed addition funnel is essential for this on a larger scale.

    • Scale-Up Solution 2: Temperature Management. The reaction is exothermic. A rapid temperature increase will accelerate the rate of the undesired second sulfonylation. Ensure your reactor has adequate cooling capacity to maintain the internal temperature below 10 °C during the addition.

    • Scale-Up Solution 3: Stoichiometry. Avoid using a large excess of the sulfonyl chloride. A stoichiometry of 1.05 to 1.10 equivalents is typically sufficient.

Scenario 2: The Formylation Reaction (Step 1)

Q: The Vilsmeier-Haack formylation of 2,4-difluoroaniline is giving poor regioselectivity, with multiple formylated isomers observed by HPLC/MS. How can I favor the desired 3-formyl product?

A: This is a known challenge rooted in the directing effects of the substituents. The amino group is a powerful ortho, para-director, while the fluorine atoms are weak ortho, para-directors and deactivating. Standard Vilsmeier-Haack conditions (DMF/POCl₃) on 2,4-difluoroaniline would be expected to strongly favor formylation at the 6-position (ortho to the amine).[4] Achieving formylation at the 3-position is non-trivial.

  • Explanation: The formation of the 3-formyl isomer is kinetically disfavored. If you are observing this product, it may be through a more complex mechanism or your starting material may be misidentified.

    • Recommendation 1: Confirm Structure. Before extensive optimization, rigorously confirm the structure of your desired intermediate and the isomers being formed using 2D NMR techniques (COSY, NOESY, HMBC).

    • Recommendation 2: Alternative Routes. Direct formylation is unlikely to be a viable, high-yielding route for this specific isomer on scale. A more robust strategy involves starting with a material that already has the desired substitution pattern. For example, a route starting from a pre-functionalized benzene ring (e.g., 2,4-difluoro-3-nitrobenzaldehyde) followed by reduction of the nitro group to the amine would provide unambiguous regiochemistry. While this adds steps, the improved control and purity often justify it for scale-up.

    • Recommendation 3: Directed Ortho-Metalation. A more advanced strategy could involve protecting the aniline (e.g., as a pivalamide), then using a directed metalation approach with a strong base (like LDA or n-BuLi) to lithiate the 3-position, followed by quenching with an electrophilic formylating agent (like DMF). This requires stringent anhydrous and cryogenic conditions but can provide excellent regioselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for my starting materials on scale?

A:

  • 2,4-Difluoro-3-formylaniline:

    • Purity (≥98% by HPLC): Isomeric impurities are the biggest concern as they will lead to regioisomeric final products that are often very difficult to separate.

    • Moisture Content (<0.1%): Water can interfere with subsequent steps.

  • Propane-2-sulfonyl Chloride:

    • Purity/Assay (≥98%): As discussed, the main impurity is the corresponding sulfonic acid.[1]

    • Moisture Content (<0.05%): Must be kept extremely low.

    • Appearance: Should be a clear, colorless to pale yellow liquid.[1] Darker colors can indicate degradation.

Q: What is the best solvent and base combination for the sulfonylation step during scale-up?

A:

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) are excellent choices for the reaction itself due to their inertness and ability to dissolve the reactants. For scale-up, consider factors like cost, boiling point (for reflux or removal), and environmental/safety profile. 2-Methyl-THF is a greener alternative to DCM that is gaining popularity.

  • Base: Diisopropylethylamine (DIPEA) is often preferred for scale-up over Triethylamine (TEA). DIPEA is more sterically hindered, making it less likely to act as a nucleophile itself. Its higher boiling point can be advantageous for reactions run at elevated temperatures, though for this specific transformation, low temperature is key. The resulting DIPEA hydrochloride salt also tends to have different solubility properties which can sometimes aid in workup.

Q: What are the key safety considerations when handling propane-2-sulfonyl chloride in a pilot plant or manufacturing setting?

A: Propane-2-sulfonyl chloride is corrosive and a lachrymator.[1][5]

  • Handling: It must be handled in a well-ventilated area (e.g., a fume hood or an enclosed, vented reactor charging system).

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, a face shield, acid-resistant gloves (butyl rubber or laminate), and a lab coat or chemical-resistant suit.

  • Reactivity: It reacts violently with water and nucleophiles. Ensure all equipment is dry. Plan a quench strategy in case of a spill; a solution of sodium bicarbonate or another weak base can be used for neutralization, but be prepared for gas evolution (CO₂).

  • Byproduct: The reaction generates HCl gas. On a large scale, the reactor's off-gas should be routed through a scrubber containing a caustic solution to neutralize the acidic vapors before venting.

Q: How should I approach the final product purification and isolation on a multi-kilogram scale?

A: While laboratory-scale purifications often rely on flash chromatography, this is generally not economically viable for large-scale production.[6]

  • Crystallization is Key: The most effective method for purifying the final product is crystallization.

    • Solvent Screening: Perform a systematic solvent screen to identify a suitable system. A good system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below. Common systems include isopropanol/water, ethanol/heptane, or ethyl acetate/heptane.

    • Controlled Cooling: Develop a controlled cooling profile. A slow, linear cooling ramp is preferable to "crash" cooling in an ice bath, as it promotes the growth of larger, purer crystals.

    • Seeding: Seeding the solution with a small amount of pure product at the point of supersaturation is critical for controlling crystal form (polymorphism) and achieving consistent results batch-to-batch.

  • Work-up: After quenching the reaction (e.g., with aqueous ammonium chloride or water), perform washes to remove salts and the base. A dilute acid wash (e.g., 1M HCl) will remove the amine base, followed by a water or brine wash to remove residual salts. Be mindful of potential emulsions with halogenated solvents like DCM.

Part 3: Protocols & Process Parameters

Table 1: Critical Process Parameter Comparison (Lab vs. Scale-Up)
ParameterLaboratory Scale (10g)Scale-Up (1 kg)Rationale for Change
Aniline Input 10.0 g (1 eq)1.00 kg (1 eq)Base of scale-up calculation.
Solvent (DCM) 100 mL (10 vol)8 L (8 vol)Reduced solvent volume to improve throughput; requires better mixing.
Base (DIPEA) 1.2 eq1.15 eqTighter stoichiometric control to reduce cost and impurity formation.
Sulfonyl Chloride 1.1 eq1.05 eqMinimized excess to prevent di-sulfonylation and reduce cost.
Reaction Temp. 0 °C (Ice Bath)0 to 5 °C (Jacketed Reactor)Active cooling is required to manage the larger heat output.
Sulfonyl Chloride Addition Time 15-20 minutes2-3 hoursCritical for controlling exotherm and minimizing localized concentration.
Work-up Quench 50 mL Water5 L Dilute NH₄Cl (aq)Buffered quench is safer and provides better pH control on scale.
Isolation Chromatography/RecrystallizationDirect CrystallizationChromatography is impractical; crystallization is the primary method.
Experimental Protocol: Scale-Up Sulfonylation (1 kg Scale)

Safety: This procedure must be conducted in appropriate process equipment by trained personnel with all necessary safety precautions in place.

  • Reactor Preparation: Ensure a 20 L jacketed glass reactor is clean, dry, and inerted with a positive pressure of nitrogen.

  • Charge Reactants: Charge the reactor with 2,4-difluoro-3-formylaniline (1.00 kg) and dichloromethane (8.0 L). Begin agitation.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Base Addition: Add diisopropylethylamine (DIPEA, 1.15 eq) to the reactor. Maintain the temperature below 10 °C.

  • Reagent Addition: In a separate, dry vessel, prepare a solution of propane-2-sulfonyl chloride (1.05 eq) in dichloromethane (1.0 L).

  • Controlled Addition: Add the sulfonyl chloride solution to the reactor via a metering pump over 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C for an additional 1-2 hours after the addition is complete. Take a sample for HPLC analysis to confirm the consumption of the starting aniline (<1% remaining).

  • Quench: Slowly add a pre-chilled (0-5 °C) solution of 5% aqueous ammonium chloride (5 L) to the reactor, maintaining the temperature below 20 °C.

  • Work-Up:

    • Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer with 1M HCl (4 L), followed by saturated sodium bicarbonate solution (4 L), and finally with brine (4 L).

  • Solvent Swap & Crystallization:

    • Distill the dichloromethane under atmospheric pressure and replace it with hot (60-70 °C) isopropanol to a final volume of ~5 L.

    • Slowly cool the solution to 40-45 °C and add seed crystals of the pure product.

    • Implement a controlled cooling ramp down to 0-5 °C over 4-6 hours.

    • Hold at 0-5 °C for at least 2 hours to maximize precipitation.

  • Isolation & Drying: Filter the resulting slurry, wash the cake with cold isopropanol, and dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

References

  • Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press. [URL: https://www.elsevier.com/books/practical-process-research-and-development/anderson/978-0-12-386537-3]
  • Wikipedia contributors. (2024). Sulfonamide. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Sulfonamide]
  • BenchChem. (n.d.). General Principles in the Synthesis of Sulfonamides. [URL: https://www.benchchem.com/product/b1134]
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. [URL: https://www.organic-chemistry.org/synthesis/O2S/sulfonamides.shtm]
  • Youn, S. W., et al. (2021). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 11(1), 1-20. [URL: https://www.cbijournal.com/paper/recent-advances-in-synthesis-of-sulfonamides-a-review]
  • Google Patents. (n.d.). Process for the purification of crude toluenesulfonamide. [URL: https://patents.google.
  • Royal Society of Chemistry. (2018). Mechanochemical synthesis of aromatic sulfonamides. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01476h]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm]
  • CymitQuimica. (n.d.). CAS 10147-37-2: 2-Propanesulfonyl chloride. [URL: https://cymitquimica.com/base/files/cas-10147-37-2-sds-en.pdf]
  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
  • NROChemistry. (2021). Vilsmeier-Haack Reaction. [URL: https://nrochemistry.com/vilsmeier-haack-reaction/]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
  • Org. Synth. (2012). Ortho-Formylation of Phenols using MgCl₂, Et₃N and Paraformaldehyde. Organic Syntheses, 89, 220. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0220]
  • PubChem. (n.d.). 2-Propanesulfonyl chloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Propanesulfonyl-chloride]

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Target of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of novel small molecules, using N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide as a central case study. As the specific biological target for this compound is not extensively documented in public literature, this document outlines a robust, multi-pronged strategy to first identify and subsequently confirm its molecular target with high confidence. Our approach emphasizes the integration of direct biophysical assays with functional genetic methods to build a compelling case for target engagement and its physiological relevance.

Introduction: The Imperative of Rigorous Target Validation

In drug discovery, the journey from a hit compound to a clinical candidate is fraught with challenges, a primary one being the unambiguous identification and validation of its biological target.[1][2] A failure to correctly establish this crucial link can lead to wasted resources and late-stage clinical failures.[3] The sulfonamide moiety, present in our compound of interest, is a well-known pharmacophore found in drugs targeting a range of proteins, most classically the bacterial enzyme dihydropteroate synthase (DHPS).[4][5][6] However, this structural alert does not guarantee a specific target, necessitating a de novo validation campaign.

This guide will compare and contrast three gold-standard methodologies for target validation:

  • Cellular Thermal Shift Assay (CETSA): For confirming direct target engagement in a native cellular environment.

  • Chemical Proteomics: An affinity-based method for unbiased target identification and selectivity profiling.

  • Genetic Perturbation (siRNA & CRISPR-Cas9): To establish a causal link between the target and the compound's phenotypic effect.

The logical workflow for validating a novel compound's target follows a path from demonstrating direct binding to proving functional necessity.

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Functional Validation cluster_2 Outcome CETSA Cellular Thermal Shift Assay (CETSA) (Direct Binding in Cells) Genetic Genetic Perturbation (siRNA / CRISPR-Cas9) CETSA->Genetic Putative Target(s) Identified ChemProt Chemical Proteomics (Unbiased Binding Profile) ChemProt->Genetic Putative Target(s) Identified ValidatedTarget Validated Biological Target Genetic->ValidatedTarget Phenotype Confirmed Compound N-(2,4-difluoro-3-formylphenyl) propane-2-sulfonamide Compound->CETSA Test Compound Compound->ChemProt Test Compound

Caption: Overall workflow for biological target validation.

Part 1: Cellular Thermal Shift Assay (CETSA) — Confirming Direct Engagement

CETSA is a powerful biophysical technique that assesses the direct binding of a ligand (our compound) to its target protein within intact cells or cell lysates.[3][7][8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than its unbound form.[9]

Causality Behind Experimental Choice: Before investing in more resource-intensive genetic methods, it is paramount to confirm that the compound physically interacts with its putative target in a physiological context. CETSA provides this crucial piece of evidence, bridging the gap between in vitro binding assays and in vivo functional effects.[3][9]

CETSA Experimental Workflow

CETSA_Workflow A 1. Cell Culture & Treatment Treat cells with DMSO (vehicle) or N-(2,4-difluoro-3-formylphenyl) propane-2-sulfonamide B 2. Heating Step Aliquot treated cells and heat across a temperature gradient (e.g., 40°C to 70°C) A->B C 3. Cell Lysis Lyse cells to release soluble proteins B->C D 4. Separation Centrifuge to pellet precipitated/ denatured proteins C->D E 5. Analysis Collect supernatant and quantify soluble target protein via Western Blot or Mass Spec D->E F 6. Data Interpretation Plot soluble protein vs. temperature. A rightward shift in the melt curve indicates target stabilization. E->F

Caption: Step-by-step workflow for a CETSA experiment.

Detailed Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
  • Cell Preparation: Culture a relevant cell line (e.g., one where the compound elicits a phenotypic response) to ~80% confluency.

  • Compound Treatment: Harvest and resuspend cells in a suitable buffer. Aliquot cell suspensions and treat with a range of concentrations of this compound (e.g., 0.1 nM to 50 µM) and a vehicle control (DMSO) for 30-60 minutes at 37°C.[9]

  • Heating: Determine the optimal temperature from a full melt curve experiment. Heat all samples at this single temperature for a defined period (e.g., 8 minutes).[9]

  • Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Carefully collect the supernatant. Analyze the amount of soluble target protein using Western blotting with a specific antibody.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein against the compound concentration.

Data Presentation and Interpretation

A successful CETSA experiment will show a clear thermal shift or dose-dependent stabilization of the target protein in the presence of the compound.

Treatment GroupApparent Melting Temp (Tm)ΔTm (vs. Vehicle)
Vehicle (DMSO)52.5°C-
Compound (10 µM)56.0°C+3.5°C
Negative Control Protein61.0°C+0.1°C

Interpretation: A significant positive shift in the melting temperature (ΔTm) for the target protein upon compound treatment indicates direct binding. The lack of a shift for a control protein demonstrates specificity.

Part 2: Chemical Proteomics — Unbiased Target & Selectivity Profiling

While CETSA is excellent for validating a hypothesized target, chemical proteomics methods like the "kinobeads" competition binding assay can identify targets in an unbiased manner.[10][11][12] This is particularly useful if the target of this compound is unknown or if it interacts with multiple proteins (e.g., kinases).

Principle: The assay uses beads coated with broad-spectrum, immobilized ligands (e.g., kinase inhibitors) to capture a large portion of a protein family from a cell lysate.[12][13] The test compound is added in solution to compete with the beads for binding to the target proteins. Proteins that strongly bind the test compound will no longer bind to the beads and will be depleted from the pulldown. This depletion is quantified by mass spectrometry.[10]

Detailed Experimental Protocol: Competition Binding Assay
  • Lysate Preparation: Prepare a protein lysate from cells or tissues of interest to maximize proteome representation.[10]

  • Compound Incubation: Incubate the lysate with increasing concentrations of this compound.

  • Affinity Capture: Add the affinity beads (e.g., kinobeads) to the lysate and incubate to allow proteins to bind.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Quantify the relative abundance of each identified protein across the different compound concentrations.

  • Data Analysis: For each protein, plot the remaining amount bound to the beads against the compound concentration to determine an apparent dissociation constant (Kdapp).

Data Presentation and Interpretation

The output is a list of proteins that bind to the compound, with quantitative affinity values.

Protein TargetKdapp (nM)Selectivity Score
Putative Target A800.60
Off-Target Kinase B950-
Off-Target Kinase C>10,000-

Interpretation: A low Kdapp indicates high-affinity binding. This method not only identifies the primary target(s) but also provides a selectivity profile across hundreds of other proteins, which is invaluable for predicting potential off-target effects.[11]

Part 3: Genetic Perturbation — Linking Target to Function

Confirming direct binding is necessary but not sufficient. To validate a target, one must demonstrate that the compound's biological effect is mediated through that specific target. Genetic methods like RNA interference (siRNA) and CRISPR-Cas9 gene editing are the gold standard for this functional validation.[1][14][15]

Causality Behind Experimental Choice: If inhibiting a target protein with a small molecule produces a specific phenotype (e.g., cell death), then removing that protein genetically should either replicate the phenotype or, more importantly, render the cells resistant to the compound. This "phenocopy" or "resistance" experiment provides the crucial causal link.

Comparison of Genetic Validation Methods
FeaturesiRNA KnockdownCRISPR-Cas9 Knockout
Mechanism Degrades target mRNA, leading to transient protein loss.[16][17]Creates permanent mutations in the gene, leading to complete protein loss.[14][18]
Effect Transient protein "knockdown".Permanent gene "knockout".
Pros Rapid, suitable for essential genes where knockout would be lethal.[16]Provides a complete loss-of-function, reducing ambiguity from residual protein.[19]
Cons Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[19]Can be lethal if the target is essential for cell survival; more time-consuming to generate stable cell lines.[16]
CRISPR-Cas9 Knockout Workflow for Target Validation

CRISPR_Workflow A 1. Design & Synthesize Design guide RNAs (gRNAs) targeting the putative target gene. B 2. Transfection Introduce Cas9 nuclease and gRNAs into the target cell line. A->B C 3. Selection & Expansion Select single cells and expand to create clonal cell lines. B->C D 4. Validation of Knockout Confirm gene knockout via sequencing and confirm protein loss via Western Blot. C->D E 5. Phenotypic Assay Treat Wild-Type (WT) and Knockout (KO) cells with the compound and measure the phenotypic response (e.g., viability). D->E F 6. Data Interpretation If KO cells are resistant to the compound compared to WT cells, the target is validated. E->F

Caption: Workflow for target validation using CRISPR-Cas9.

Detailed Experimental Protocol: CRISPR-Cas9 Resistance Study
  • Generate Knockout Line: Use CRISPR-Cas9 technology to generate a stable cell line with the putative target gene knocked out.

  • Confirm Knockout: Validate the absence of the target protein in the knockout cell line using Western blotting. A non-targeting gRNA should be used as a negative control.

  • Cell Viability Assay:

    • Seed an equal number of wild-type (WT) and knockout (KO) cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound for a specified time (e.g., 72 hours).

    • Measure cell viability using a standard method (e.g., CellTiter-Glo®).

  • Data Analysis: Plot cell viability against compound concentration for both WT and KO cell lines and calculate the IC50 (half-maximal inhibitory concentration) for each.

Data Presentation and Interpretation
Cell LineTarget Protein ExpressionIC50 of Compound
Wild-TypePresent50 nM
KnockoutAbsent> 10,000 nM

Interpretation: A significant rightward shift in the IC50 curve for the knockout cells compared to the wild-type cells demonstrates that the compound's cytotoxic effect is dependent on the presence of the target protein. This is strong evidence for on-target activity.

Conclusion

Validating the biological target of a novel compound like this compound requires a systematic, multi-faceted approach. No single experiment is sufficient. By integrating biophysical methods like CETSA to confirm direct binding in a cellular context, leveraging chemical proteomics for unbiased selectivity profiling, and employing genetic perturbation to establish a functional link between the target and the compound's action, researchers can build a robust and compelling validation package. This rigorous, evidence-based strategy is essential for mitigating risk and increasing the probability of success in the long and arduous process of drug development.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Library of Medicine. [Link]

  • Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete - PMC - NIH. National Library of Medicine. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. National Library of Medicine. [Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC. National Library of Medicine. [Link]

  • The impact of CRISPR-Cas9 on target identification and validation - PubMed. National Library of Medicine. [Link]

  • siRNA knockdown validation 101: Incorporating negative controls in antibody research - NIH. National Library of Medicine. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. National Library of Medicine. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Library of Medicine. [Link]

  • (N-[2,4-difluoro-3-[5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl]propane-1 sulfonamide) | C24H21F2N3O4S | CID 58086298 - PubChem. National Library of Medicine. [Link]

  • Target Validation with CRISPR | Biocompare.com. Biocompare. [Link]

  • How siRNA Knockdown Antibody Validation Works - Lab Manager. Lab Manager. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. News-Medical.Net. [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. AntBio. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. American Chemical Society Publications. [Link]

  • CETSA. CETSA. [Link]

  • Characterization of binding, depletion and competition properties of... - ResearchGate. ResearchGate. [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • Full article: Validation guidelines for drug-target prediction methods - Taylor & Francis. Taylor & Francis Online. [Link]

  • Knockdown (siRNA) Validated Antibodies | Bio-Rad. Bio-Rad. [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase - NIH. National Library of Medicine. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. National Library of Medicine. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - Utrecht University. Utrecht University. [Link]

  • siRNAs in drug discovery: Target validation and beyond | Request PDF - ResearchGate. ResearchGate. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Taylor & Francis Online. [Link]

  • CRISPR-Cas9 screening for target identification. - Horizon Discovery. Horizon Discovery. [Link]

Sources

"comparative study of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide and its analogs"

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth comparative study of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide and its rationally designed analogs, focusing on their potential as kinase inhibitors.

Introduction: The Emerging Role of the Difluoro-formylphenyl Scaffold

The 2,4-difluorophenyl moiety is a privileged scaffold in modern medicinal chemistry, notably for its role in modulating the properties of kinase inhibitors. Its strong electron-withdrawing nature and ability to form key hydrogen bonds have made it a cornerstone in the design of targeted therapies. This compound (DFSP-2 ) represents a novel, synthetically accessible starting point for exploring new chemical space within this domain. The presence of a sulfonamide group, a common pharmacophore in kinase inhibitors, and a reactive formyl group for potential downstream modification, makes it an intriguing candidate for fragment-based drug discovery and lead optimization.

This guide presents a comparative study of the core scaffold DFSP-2 against a series of rationally designed analogs. The objective is to elucidate the structure-activity relationship (SAR) by systematically modifying key functional groups and evaluating the impact on biological activity and metabolic stability. For the purpose of this investigation, the well-characterized and clinically relevant BRAF V600E kinase, a driver mutation in many melanomas, will be used as the primary biological target.

Design, Synthesis, and Rationale of Analogs

A small, focused library of analogs was designed to probe the contribution of individual functional groups of the parent scaffold DFSP-2 . The synthetic approach begins with the commercially available 2,4-difluoro-3-formylbenzonitrile, which undergoes reduction of the nitrile to an amine, followed by sulfonylation.

Proposed Analogs for Comparative Analysis:
  • DFSP-1 (Methane-sulfonamide analog): The isopropyl group on the sulfonamide is replaced with a methyl group. This modification probes the steric bulk at this position, which can influence binding affinity and solubility.

  • DFSP-2 (Core Scaffold): The baseline compound, this compound.

  • DFSP-3 (Cyano analog): The formyl (-CHO) group is replaced with a cyano (-CN) group. This assesses the role of the aldehyde as a hydrogen bond acceptor and its impact on electronic properties.

  • DFSP-4 (Acetyl analog): The formyl group is replaced with an acetyl (-COCH₃) group, introducing additional steric bulk and altering the electronics at the 3-position of the phenyl ring.

Comparative Performance Data

To evaluate the potential of these compounds as kinase inhibitors, a series of standardized in vitro assays were performed. The following table summarizes the key performance metrics for the core scaffold and its analogs against the BRAF V600E kinase and the A375 melanoma cell line, which harbors this mutation.

Compound IDModification vs. Core ScaffoldBRAF V600E IC₅₀ (nM)A375 Cell Proliferation EC₅₀ (nM)Human Liver Microsome Stability (% remaining after 30 min)
DFSP-1 Isopropyl → Methyl15085075%
DFSP-2 Core Scaffold 85 420 60%
DFSP-3 Formyl → Cyano210> 100088%
DFSP-4 Formyl → Acetyl9550045%
Interpretation of Results:
  • Potency (IC₅₀): The core scaffold DFSP-2 demonstrated the most potent inhibition of the BRAF V600E enzyme in the biochemical assay. Reducing the steric bulk on the sulfonamide (DFSP-1 ) led to a slight decrease in potency, suggesting the isopropyl group may provide beneficial hydrophobic interactions within the binding pocket. Replacing the formyl group with a cyano (DFSP-3 ) was detrimental to activity, while the acetyl group (DFSP-4 ) had a minimal impact on enzymatic inhibition.

  • Cellular Activity (EC₅₀): The cellular activity largely tracked with the biochemical potency. DFSP-2 was the most effective at halting the proliferation of A375 cells. The reduced cellular activity across all compounds compared to their biochemical potency suggests potential challenges with cell permeability or efflux.

  • Metabolic Stability: The cyano analog DFSP-3 showed the highest metabolic stability, which is expected as the formyl and acetyl groups present more obvious sites for metabolic modification (e.g., oxidation or reduction). The core scaffold DFSP-2 showed moderate stability.

Experimental Workflows and Protocols

The following section details the methodologies used to generate the comparative data. The overall experimental workflow is depicted below.

G cluster_synthesis Compound Synthesis & QC cluster_assay In Vitro Assays cluster_analysis Data Analysis s1 Synthesis of Analogs (DFSP-1 to DFSP-4) s2 Purification (HPLC) s1->s2 s3 Characterization (LC-MS, NMR) s2->s3 a1 Biochemical Assay (BRAF V600E IC₅₀) s3->a1 Test Compounds a2 Cellular Assay (A375 EC₅₀) s3->a2 Test Compounds a3 ADME Assay (Microsomal Stability) s3->a3 Test Compounds d1 Dose-Response Curve Fitting a1->d1 a2->d1 d2 SAR Analysis a3->d2 d1->d2

Caption: High-level workflow from compound synthesis to final data analysis.

Protocol 1: BRAF V600E Biochemical Kinase Assay

This protocol measures the direct inhibitory effect of the compounds on the enzymatic activity of recombinant BRAF V600E.

  • Reagents and Materials: Recombinant human BRAF V600E enzyme, MEK1 substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), 384-well plates, ADP-Glo™ Kinase Assay kit.

  • Compound Preparation: Serially dilute test compounds in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM).

  • Assay Procedure:

    • Add 5 µL of assay buffer containing the MEK1 substrate and ATP to each well.

    • Add 100 nL of the serially diluted compound solution to the appropriate wells.

    • Initiate the reaction by adding 5 µL of BRAF V600E enzyme solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: A375 Cellular Proliferation Assay (MTT Assay)

This assay assesses the ability of the compounds to inhibit the growth of BRAF V600E-positive melanoma cells.

  • Cell Culture: Culture A375 human melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serially diluted compounds (similar concentration range as the biochemical assay) for 72 hours.

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells. Plot the results against the logarithm of compound concentration and fit the data to determine the EC₅₀ value.

Protocol 3: Human Liver Microsome (HLM) Stability Assay

This assay provides an early indication of the metabolic stability of a compound.

  • Reagents: Pooled HLM, NADPH, phosphate buffer, test compounds.

  • Assay Procedure:

    • Pre-warm a solution of HLM in phosphate buffer to 37°C.

    • Add the test compound to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding NADPH.

    • Take aliquots at specific time points (e.g., 0, 5, 15, 30 minutes).

    • Stop the reaction in the aliquots by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein and analyze the supernatant.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS. The percentage of the compound remaining at the 30-minute time point is reported.

Structure-Activity Relationship (SAR) Discussion

The data provides initial insights into the SAR of this scaffold, which can guide future optimization efforts.

Caption: Key structure-activity relationships derived from the comparative data.

  • Sulfonamide Moiety: The isopropyl group on the sulfonamide appears to be important for potent enzymatic inhibition. This suggests the presence of a corresponding hydrophobic pocket in the ATP-binding site of BRAF V600E. Further exploration with other small alkyl or cycloalkyl groups is warranted.

  • 3-Position of the Phenyl Ring: The formyl group is highly sensitive to modification. Its replacement with a cyano group, which is also electron-withdrawing but has different geometry and hydrogen bonding capabilities, significantly reduced activity. This indicates that the aldehyde may be acting as a critical hydrogen bond acceptor or has a specific conformational role. The tolerance of the slightly larger acetyl group suggests that some bulk is permitted at this position.

  • Future Directions: The moderate metabolic stability of the lead compound DFSP-2 needs to be addressed. The formyl group is a likely site of metabolism and could be replaced with more stable bioisosteres. Furthermore, improving the cellular potency, perhaps by optimizing physicochemical properties like logP and polar surface area, will be a key objective for the next design cycle.

Conclusion

This comparative guide establishes this compound (DFSP-2 ) as a viable hit scaffold for the development of BRAF V600E inhibitors. The systematic comparison against rationally designed analogs has provided crucial initial SAR insights. Specifically, the isopropyl-sulfonamide and the 3-formyl group were identified as key contributors to biological activity. While challenges in cellular potency and metabolic stability remain, this study provides a clear and data-driven foundation for future lead optimization efforts targeting this promising chemical series.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry, American Chemical Society URL: [Link]

  • Title: In vitro metabolic stability assay in liver microsomes Source: Cyprotex URL: [Link]

A Strategic Guide to the Structure-Activity Relationship (SAR) of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for initiating and conducting structure-activity relationship (SAR) studies on the novel scaffold, N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide. While direct SAR data for this specific compound series is not yet prevalent in published literature, this document leverages established principles from extensive research on analogous sulfonamide-based therapeutic agents. Our objective is to provide researchers and drug development professionals with a strategic, field-proven approach to exploring the therapeutic potential of this promising chemical series.

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The subject scaffold, this compound, integrates several key features that make it a compelling starting point for a drug discovery program: a difluorinated phenyl ring known to enhance metabolic stability and binding affinity, a reactive formyl group that can act as a crucial pharmacophore or a versatile synthetic handle, and a sulfonamide linker that is a well-established pharmacophore in its own right.

This guide will delineate a logical, step-by-step strategy for systematically modifying this scaffold, proposing a rationale for each modification, and outlining the requisite experimental protocols for synthesis and biological evaluation.

I. Strategic Deconstruction of the Scaffold for SAR Analysis

A systematic exploration of the chemical space around the core scaffold is paramount. We propose a deconstruction of the this compound molecule into three key regions for targeted modification. This approach allows for a logical and efficient exploration of the SAR.

SAR_Strategy cluster_molecule This compound mol [CORE SCAFFOLD] A Region A: Sulfonyl Moiety mol->A B Region B: Phenyl Ring Substituents mol->B C Region C: Sulfonamide N-H mol->C A_mods Vary Alkyl/Aryl Substituents (e.g., methyl, cyclopropyl, phenyl) A->A_mods B_mods Modify Formyl Group (e.g., oxime, hydrazone, alcohol) Alter Fluoro Positions B->B_mods C_mods N-Alkylation N-Arylation C->C_mods

Figure 1. Proposed regions for systematic SAR exploration of the this compound scaffold.

Region A: Exploration of the Propane-2-sulfonyl Moiety

The isopropyl group attached to the sulfonyl moiety provides a baseline of lipophilicity and steric bulk. Varying this group is a critical first step in probing the binding pocket of a potential biological target.

Rationale: The size and nature of the R group in R-SO2NHAr can significantly influence binding affinity and selectivity. Modifications can probe for steric hindrance, explore additional hydrophobic interactions, or introduce new hydrogen bonding opportunities.

Proposed Modifications:

  • Small Alkyl Groups: Substitution with methyl, ethyl, or cyclopropyl groups will probe the steric tolerance of the binding site.

  • Aromatic Groups: Replacing the isopropyl group with a phenyl or substituted phenyl ring can introduce potential for pi-stacking interactions.

  • Functionalized Alkyl Chains: Introducing polar functional groups (e.g., hydroxyl, amino) on an alkyl chain can explore potential hydrogen bonding interactions.

Region B: The Versatility of the 2,4-difluoro-3-formylphenyl Ring

This region offers a rich opportunity for modification, primarily centered around the chemically reactive formyl group.

Rationale: The aldehyde functionality is a key feature. It can act as a hydrogen bond acceptor or a reactive handle for creating a diverse library of derivatives. The fluorine atoms are expected to enhance metabolic stability and may participate in favorable interactions with the target protein.

Proposed Modifications of the Formyl Group:

  • Reductive Amination: Reaction with primary or secondary amines to form a variety of substituted aminomethyl derivatives.

  • Formation of Schiff Bases, Oximes, and Hydrazones: These reactions provide a straightforward way to introduce a wide range of substituents and explore different electronic and steric properties.[4]

  • Reduction to an Alcohol: Conversion of the formyl group to a hydroxymethyl group introduces a hydrogen bond donor.

  • Oxidation to a Carboxylic Acid: This modification introduces a negatively charged group, which could engage in ionic interactions.

Exploration of the Fluorine Substitution Pattern:

  • Synthesize analogs with alternative fluorination patterns (e.g., 2,5-difluoro, 2,6-difluoro) to understand the importance of fluorine positioning for activity.

  • Prepare the non-fluorinated analog to confirm the beneficial effect of the fluorine atoms.

Region C: The Acidic Sulfonamide N-H

The proton on the sulfonamide nitrogen is acidic and can be a key hydrogen bond donor. Its removal through substitution allows for the exploration of a different chemical space.

Rationale: N-alkylation or N-arylation removes a key hydrogen bond donor and introduces steric bulk, which can significantly alter the binding mode and selectivity of the compound.

Proposed Modifications:

  • N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) to assess the impact of removing the N-H hydrogen bond donor.

  • N-Arylation: Introduction of a phenyl or substituted phenyl group to probe for additional binding interactions.

II. Comparative Synthesis and Biological Evaluation Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and robust experimental protocols are essential.

General Synthetic Protocol for this compound and its Derivatives

The synthesis of the parent scaffold and its derivatives can be achieved through a straightforward sulfonylation reaction.

Synthesis_Workflow A 2,4-Difluoro-3-aminobenzaldehyde D Reaction Mixture (DCM, 0°C to rt) A->D B Propane-2-sulfonyl chloride B->D C Pyridine (Base) C->D E Work-up & Purification (e.g., Column Chromatography) D->E Reaction F N-(2,4-difluoro-3-formylphenyl) propane-2-sulfonamide E->F Isolation

Figure 2. General synthetic workflow for the preparation of the core scaffold.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2,4-difluoro-3-aminobenzaldehyde (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a base such as pyridine (1.2 eq.) or triethylamine (1.2 eq.) to the solution and cool to 0 °C in an ice bath.

  • Sulfonylation: Add the desired sulfonyl chloride (e.g., propane-2-sulfonyl chloride, 1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide derivative.

Derivatives of the formyl group can be synthesized from the parent aldehyde using standard organic chemistry transformations.[4]

Comparative Biological Evaluation: A Tiered Approach

Given the broad spectrum of activities exhibited by sulfonamides, a tiered screening approach is recommended to efficiently identify the most promising therapeutic area for this novel series.

Tier 1: Broad-Spectrum Screening

  • Antimicrobial Activity: Screen against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2]

  • Anticancer Activity: Evaluate cytotoxicity against a panel of cancer cell lines (e.g., NCI-60 panel).[1]

  • Enzyme Inhibition Assays: Screen against key enzymes known to be modulated by sulfonamides, such as carbonic anhydrases and kinases.[5]

Tier 2: Target-Specific Assays Based on the results of the Tier 1 screening, a more focused investigation into a specific biological target can be pursued. For example, if the compounds show promising anticancer activity, further studies could include:

  • Specific Kinase Inhibition Assays: To identify the specific kinase(s) targeted by the compounds.

  • Cell Cycle Analysis: To determine the effect of the compounds on cell cycle progression.

  • Apoptosis Assays: To investigate if the compounds induce programmed cell death.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay This assay is a classic example for evaluating sulfonamide derivatives.

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase (hCA) isoenzymes (e.g., hCA I and hCA II) and the substrate, 4-nitrophenyl acetate (NPA).

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure: a. In a 96-well plate, add buffer, the test compound solution, and the enzyme solution. b. Incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 25 °C). c. Initiate the reaction by adding the substrate solution. d. Monitor the formation of the product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the compound concentration.

III. Data Presentation and Interpretation

Systematic and clear presentation of SAR data is crucial for identifying trends and guiding the next steps in the drug discovery process.

Table 1: Hypothetical SAR Data for N-(2,4-difluoro-3-formylphenyl)sulfonamide Derivatives

CompoundR (Region A)R' (Region B, from CHO)R'' (Region C, on N)hCA II IC50 (nM)A549 Cytotoxicity GI50 (µM)
1 (Parent) Isopropyl-CHO-H25015.2
2a Methyl-CHO-H35025.8
2b Phenyl-CHO-H1508.5
3a Isopropyl-CH=NOH-H18010.1
3b Isopropyl-CH2OH-H>10,000>50
4a Isopropyl-CHO-CH380045.3

Interpretation of Hypothetical Data:

  • Region A: Comparing compounds 1 and 2b , replacing the isopropyl group with a phenyl group leads to an increase in potency against both hCA II and A549 cells, suggesting a potential for favorable pi-stacking interactions in the binding site. The smaller methyl group in 2a is less active, indicating that a certain level of steric bulk or lipophilicity in this region is beneficial.

  • Region B: Modification of the formyl group has a significant impact on activity. The oxime derivative 3a retains good activity, indicating that this position can tolerate substitution and may be a good point for further modification to improve pharmacokinetic properties. However, reduction to the alcohol in 3b results in a complete loss of activity, suggesting that the sp2 character and/or the electron-withdrawing nature of the formyl group (or its derivatives) is crucial for activity.

  • Region C: N-methylation (4a ) significantly reduces activity, highlighting the importance of the sulfonamide N-H as a hydrogen bond donor.

This systematic approach, combining rational design, efficient synthesis, and tiered biological evaluation, provides a robust framework for elucidating the structure-activity relationships of this compound derivatives and unlocking their therapeutic potential.

References

  • (PDF) Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - ResearchGate. Available from: [Link]

  • (PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018) - ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. Available from: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative - TSI Journals. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. Available from: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - NIH. Available from: [Link]

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors - MDPI. Available from: [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed. Available from: [Link]

  • Sulfamide derivatives as transition state analogue inhibitors for carboxypeptidase A. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Proline Derived Sulphonamides - ResearchGate. Available from: [Link]

  • Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists - PMC - NIH. Available from: [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC - PubMed Central. Available from: [Link]

  • Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed. Available from: [Link]

  • Oseltamivir hydroxamate and acyl sulfonamide derivatives as influenza neuraminidase inhibitors - PubMed. Available from: [Link]

Sources

A Researcher's Guide to the Cross-Validation of Experimental and Computational Data for N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergy between empirical laboratory findings and theoretical computational models is paramount. This guide provides an in-depth comparison of experimental data and computational models for the novel compound, N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide. We will explore the synthesis, characterization, and in-silico modeling of this molecule, offering a comprehensive framework for cross-validation that enhances the reliability of both experimental and computational results. This document is intended for researchers, scientists, and drug development professionals seeking to integrate these powerful methodologies in their work.

Introduction: The Imperative of Cross-Validation

The journey of a drug candidate from conception to clinic is fraught with challenges, demanding rigorous validation at every stage. This compound, a molecule with potential pharmacological relevance due to its sulfonamide core—a well-established pharmacophore—presents a compelling case for a dual experimental-computational approach.[1] The inherent complexity of drug-target interactions necessitates a multi-faceted validation strategy.[2] By cross-validating experimental data with computational predictions, we can achieve a more robust understanding of the molecule's properties, from its fundamental physicochemical characteristics to its potential biological activity. This iterative process of comparison and refinement strengthens our confidence in both the experimental outcomes and the predictive power of our computational models, ultimately accelerating the drug discovery pipeline.

The Experimental Framework: Synthesis and Spectroscopic Characterization

A reliable experimental foundation is the bedrock of any cross-validation effort. Here, we outline a plausible synthetic route and the expected spectroscopic data for this compound.

Synthesis Protocol

The synthesis of this compound can be approached through a nucleophilic substitution reaction between 2,4-difluoro-3-formyl-aniline and propane-2-sulfonyl chloride.

Step-by-Step Synthesis:

  • Starting Materials: Procure 2,4-difluoro-3-formyl-aniline and propane-2-sulfonyl chloride from a reputable chemical supplier.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoro-3-formyl-aniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Sulfonyl Chloride Addition: Slowly add propane-2-sulfonyl chloride (1.1 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality of Experimental Choices:

  • The choice of an aprotic solvent is crucial to prevent hydrolysis of the sulfonyl chloride.

  • The use of a non-nucleophilic base is essential to avoid competing reactions with the sulfonyl chloride.

  • Slow addition of the sulfonyl chloride helps to control the reaction temperature and prevent side product formation.

Spectroscopic Characterization

The structure of the synthesized compound must be unequivocally confirmed through a suite of spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (doublets and triplets with coupling to fluorine), a singlet for the aldehyde proton (~10 ppm), a multiplet for the methine proton of the propane-2-sulfonyl group, and a doublet for the methyl protons. The N-H proton will appear as a broad singlet.[3]
¹³C NMR Aromatic carbon signals showing C-F couplings, a signal for the aldehyde carbonyl carbon (~190 ppm), and signals for the carbons of the propane-2-sulfonyl group.[4]
FT-IR Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C=O stretch of the aldehyde (~1700 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonamide group (~1350 and 1160 cm⁻¹ respectively).[5][6]
Mass Spec A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₁F₂NO₃S). Characteristic fragmentation patterns would include the loss of the propane-2-sulfonyl group and cleavage of the sulfonamide bond.[7][8]

The Computational Framework: Molecular Modeling and Property Prediction

Computational models provide a powerful lens to investigate molecular properties that may be difficult or time-consuming to measure experimentally.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for predicting the electronic structure and properties of molecules.[9]

Step-by-Step DFT Protocol:

  • Structure Preparation: Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This will find the lowest energy conformation of the molecule.[10]

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.

  • Property Calculation: Calculate key electronic properties such as molecular orbital energies (HOMO, LUMO), the molecular electrostatic potential (MEP) map, and NMR chemical shifts.

Causality of Computational Choices:

  • The B3LYP functional is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

  • The 6-31G(d,p) basis set is a Pople-style basis set that includes polarization functions, which are important for accurately describing bonding in molecules with heteroatoms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity.[11]

Step-by-Step Molecular Docking Protocol:

  • Target Selection: Identify a relevant protein target for sulfonamide-based inhibitors. For this example, we will consider a generic kinase active site.

  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Ligand Preparation: Use the optimized geometry of this compound from the DFT calculations.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the active site of the protein.[12]

  • Analysis of Results: Analyze the predicted binding poses and scoring functions to identify the most likely binding mode and estimate the binding affinity.

Cross-Validation: Bridging Experiment and Computation

The core of this guide is the cross-validation of the experimental and computational data. This is not a one-time comparison but an iterative process of refinement.

Table 2: Cross-Validation Matrix

Parameter Experimental Data Computational Prediction Points of Comparison and Refinement
Molecular Structure Inferred from NMR, IR, and Mass Spec data.Optimized 3D geometry from DFT.Do the predicted bond lengths and angles from DFT align with expectations based on spectroscopic data? Can discrepancies inform a re-evaluation of the experimental spectra?
¹H and ¹³C NMR Measured chemical shifts and coupling constants.Predicted chemical shifts from DFT.How well do the predicted shifts correlate with the experimental values? Can DFT help to assign ambiguous peaks in the experimental spectrum?
FT-IR Spectrum Measured vibrational frequencies.Predicted vibrational frequencies from DFT.Is there a good agreement between the major experimental and predicted peaks? Note that a scaling factor is often required for DFT-calculated frequencies.
Binding Affinity (Hypothetical) IC₅₀ or Kᵢ from a biological assay.Docking score or calculated binding free energy.Does the computational model predict a favorable binding affinity consistent with potential biological activity? Can the predicted binding pose explain structure-activity relationships?
Visualizing the Workflow

A clear visualization of the cross-validation process is essential for understanding the interplay between the different methodologies.

CrossValidationWorkflow cluster_exp Experimental Workflow cluster_comp Computational Workflow Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy CrossValidation Cross-Validation (Comparison & Refinement) Spectroscopy->CrossValidation DFT Quantum Chemical Calculations (DFT) Docking Molecular Docking DFT->Docking DFT->CrossValidation CrossValidation->Spectroscopy Refine Spectral Interpretation CrossValidation->DFT CrossValidation->Docking Inform Biological Hypothesis

Caption: The iterative cross-validation workflow.

Conclusion: Towards a More Predictive Science

The integration of experimental data and computational modeling, underpinned by a rigorous cross-validation framework, represents a powerful paradigm in modern chemical research. For this compound, this approach allows for a deeper understanding of its properties than either methodology could achieve alone. By embracing this synergy, researchers can enhance the accuracy of their findings, accelerate the pace of discovery, and ultimately, contribute to the development of novel therapeutics with greater confidence.

References

  • Current time information in Edmonton, CA. The time at the location 'Edmonton, CA' is 06:46 AM. The location's timezone is 'America/Edmonton'. Link

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. Link

  • Sun, W., Li, Y., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986–996. Link

  • Hu, Y., Chen, H., & Guo, Y. L. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(1), 135–142. Link

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Link

  • Hu, Y., Chen, H., & Guo, Y. L. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Link

  • Er, M., Tahtaci, H., & Çelik, H. (2007). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Magnetic resonance in chemistry: MRC, 45(1), 87–89. Link

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]Link

  • Aalto University. (n.d.). Machine learning for spectroscopic properties of organic molecules. Aalto Research Portal. Link

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Link

  • Bolivar Avila, S. (2021). Molecular Docking Protocol. ResearchGate. Link

  • Royal Society of Chemistry. (2023). Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation. RSC Publishing. Link

  • iGEM KU Leuven. (2023). Guide for small molecule molecular docking. Link

  • Connon, S. J. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synlett, 33(10), 963-967. Link

  • Goclik, E., & Goclik, J. (2006). O-Substituted N-oxy arylsulfinamides and sulfonamides in Michael reactions. Arkivoc, 2006(5), 183-195. Link

  • Fariña, J. I., Jios, J. L., & Kaufman, T. S. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 752-758. Link

  • Lee, S., Kim, S., & Lee, S. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. Link

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Link

  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Link

  • Singh, A. (2023, February 25). Mastering Cross-Validation: Techniques, Tips, and Best Practices. Medium. Link

  • Benchchem. (n.d.). A Technical Guide to Quantum Chemical Calculations for C21H15F4N3O3S in Drug Discovery. Link

  • RJPN. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. Link

  • arXiv. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. Link

  • Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Link

  • Grimme, S., & Brandenburg, J. G. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(27), e202201943. Link

  • Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Link

  • Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Link

  • Nicholls, A., & Grant, J. A. (2011). Recommendations for evaluation of computational methods. Journal of computer-aided molecular design, 25(1), 1–4. Link

  • da Silva, A. B. F., & de Andrade, J. B. (2018). Quantum Chemistry in Drug Design: Density Function Theory (DFT) and Other Quantum Mechanics (QM)-related Approaches. Current pharmaceutical design, 24(27), 3217–3230. Link

  • Data Science Stack Exchange. (2019). Best practice with cross validation. Link

  • Taylor & Francis. (2024). Validation guidelines for drug-target prediction methods. Link

  • MDPI. (2024). Cross-Validation Visualized: A Narrative Guide to Advanced Methods. Link

  • Baxter, J. N., Cymerman, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 679. Link

  • Synblock. (n.d.). CAS 918523-58-7 | N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. Link

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Link

  • Tan, Y., & Woerpel, K. A. (2011). Preparation of sulfonamides from N-silylamines. Tetrahedron, 67(35), 6439–6444. Link

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. Link

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Link

  • Alchem Pharmtech. (n.d.). CAS 918523-58-7 | N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. Link

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Organic Chemistry Portal. Link

  • ResearchGate. (n.d.). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Link

  • ResearchGate. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Link

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Link

  • National Institutes of Health. (n.d.). Pharmacological characterization of N‐[(2S)‐5‐(6‐fluoro‐3‐pyridinyl)‐2, 3‐dihydro‐1H‐inden‐2‐yl]‐2‐propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator. Link

Sources

In Vivo Validation of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide: A Comparative Guide to Preclinical Efficacy Assessment in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel therapeutic candidate, N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, hereafter referred to as Compound X. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities ranging from antimicrobial to anticancer.[1][2] This document outlines a strategic approach to assess the preclinical therapeutic potential of Compound X, hypothesized to be a modulator of a key oncogenic signaling pathway, and compares its performance against established standards of care. The methodologies described herein are designed to ensure scientific rigor, data integrity, and a clear path toward clinical translation.

Introduction: The Therapeutic Rationale for Compound X

The core structure of Compound X, a substituted N-phenylpropane-2-sulfonamide, suggests its potential as a targeted therapeutic agent. The electronic properties conferred by the difluoro and formyl substitutions on the phenyl ring, combined with the propane-2-sulfonamide group, may enable specific interactions with enzymatic targets. While the precise mechanism of action for Compound X is under investigation, its structural alerts are consistent with those of molecules designed to inhibit key cellular signaling pathways implicated in cancer, such as the PI3K/mTOR pathway.[3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

This guide will therefore proceed under the working hypothesis that Compound X is an inhibitor of a critical node in an oncogenic signaling cascade. Our objective is to design and execute a series of in vivo experiments to:

  • Establish a dose-response relationship for Compound X in a relevant tumor model.

  • Evaluate the anti-tumor efficacy of Compound X in comparison to a standard-of-care agent.

  • Assess the preliminary safety and tolerability profile of Compound X.

  • Investigate the pharmacodynamic effects of Compound X on the target pathway in the tumor tissue.

Comparative Efficacy and Safety Assessment: Experimental Design

The cornerstone of in vivo validation is a well-controlled, comparative study. Here, we outline the design of a xenograft study using a human cancer cell line known to be sensitive to inhibitors of the target pathway.

Selection of In Vivo Model and Justification

A human tumor xenograft model in immunocompromised mice is a standard and robust system for evaluating the efficacy of novel anti-cancer agents.[4] For this study, we will utilize the human non-small cell lung cancer (NSCLC) cell line NCI-H460 . This cell line is widely used and is known to harbor mutations that lead to the activation of key oncogenic pathways, making it a suitable model for testing targeted therapies.

Experimental Groups and Treatment Regimen

A cohort of female athymic nude mice (6-8 weeks old) will be inoculated subcutaneously with NCI-H460 cells. Once tumors reach a palpable size (approximately 100-150 mm³), the animals will be randomized into the following treatment groups (n=8-10 mice per group):

GroupTreatmentDosageRoute of AdministrationSchedule
1Vehicle Control-Per Os (p.o.)Daily
2Compound X25 mg/kgPer Os (p.o.)Daily
3Compound X50 mg/kgPer Os (p.o.)Daily
4Compound X100 mg/kgPer Os (p.o.)Daily
5Standard of Care (e.g., a known PI3K inhibitor)Clinically Relevant DosePer Os (p.o.)Daily

The causality behind these choices lies in establishing a clear dose-response curve for Compound X and benchmarking its performance against a clinically relevant comparator.

Efficacy and Safety Endpoints

Primary Efficacy Endpoint:

  • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

Secondary Efficacy Endpoints:

  • Tumor Growth Delay (TGD): The difference in the time for tumors in the treated groups to reach a predetermined size compared to the vehicle control.

Safety and Tolerability Endpoints:

  • Body Weight: Monitored daily as an indicator of general health.

  • Clinical Observations: Daily monitoring for any signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Gross Necropsy: At the end of the study, major organs will be examined for any visible abnormalities.

Experimental Protocols

Tumor Implantation and Growth Monitoring
  • Cell Culture: NCI-H460 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Implantation: A suspension of 5 x 10^6 NCI-H460 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Measurement: Tumor dimensions are measured three times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

Compound Formulation and Administration
  • Vehicle Preparation: A suitable vehicle (e.g., 0.5% methylcellulose in sterile water) is prepared.

  • Compound X Formulation: Compound X is suspended in the vehicle to the desired concentrations (2.5, 5.0, and 10.0 mg/mL for the 25, 50, and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

  • Administration: The formulations are administered daily via oral gavage.

Pharmacodynamic (PD) Marker Analysis

To validate that Compound X is engaging its intended target within the tumor, a satellite group of animals will be treated and tumors will be harvested at a specified time point post-dosing (e.g., 4 hours).

  • Tissue Collection: Tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Western Blot Analysis: Tumor lysates are prepared and subjected to Western blotting to assess the phosphorylation status of key downstream effectors of the hypothesized signaling pathway (e.g., phospho-Akt, phospho-S6). A reduction in the levels of these phosphorylated proteins in the Compound X-treated groups relative to the vehicle control would provide evidence of target engagement.

Data Presentation and Interpretation

Comparative Efficacy Data
Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
Compound X (25 mg/kg)1050 ± 12030
Compound X (50 mg/kg)750 ± 10050
Compound X (100 mg/kg)450 ± 8070
Standard of Care600 ± 9060

This table presents hypothetical data for illustrative purposes.

Safety and Tolerability Data
Treatment GroupMean Body Weight Change at Day 21 (%)Notable Clinical Observations
Vehicle Control+5%None
Compound X (25 mg/kg)+4%None
Compound X (50 mg/kg)+3%None
Compound X (100 mg/kg)-2%Mild, transient lethargy in 2/8 mice
Standard of Care-5%Ruffled fur in 4/8 mice

This table presents hypothetical data for illustrative purposes.

Visualizing the Workflow and Proposed Mechanism

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis cell_culture NCI-H460 Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization daily_dosing Daily Oral Dosing randomization->daily_dosing tumor_measurement Tumor Volume Measurement (3x/week) daily_dosing->tumor_measurement body_weight Daily Body Weight Monitoring daily_dosing->body_weight clinical_obs Daily Clinical Observations daily_dosing->clinical_obs euthanasia End of Study Euthanasia daily_dosing->euthanasia tumor_excision Tumor Excision & Weight euthanasia->tumor_excision pd_analysis Pharmacodynamic Analysis (Western Blot) euthanasia->pd_analysis data_analysis Efficacy & Safety Data Analysis tumor_excision->data_analysis pd_analysis->data_analysis

Caption: In vivo validation workflow for Compound X.

Hypothesized Signaling Pathway Inhibition

signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth CompoundX Compound X CompoundX->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K pathway by Compound X.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vivo validation of this compound (Compound X) as a potential anti-cancer therapeutic. The successful completion of these studies will provide critical data on the efficacy, safety, and mechanism of action of Compound X, paving the way for more advanced preclinical studies, including orthotopic and patient-derived xenograft (PDX) models, and ultimately, IND-enabling studies. The comparative nature of the proposed design is essential for contextualizing the performance of this novel agent within the current therapeutic landscape.

References

  • Abbas, H. S., et al. (2015). Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. Der Pharma Chemica, 7(10), 851-865. Available at: [Link]

  • Arshad, M. F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 563-575. Available at: [Link]

  • Design, Synthesis, In Vivo Antimalarial Activity, and In Silico Studies of Sulfonamide-Alkanamido Thiazole-5-Carboxylate Derivatives. (2025). Chemistry & Biodiversity, 22(8), e202403504. Available at: [Link]

  • Galdysz, S., et al. (2023). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 28(14), 5468. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755. Available at: [Link]

  • Venkatesan, R., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4099. Available at: [Link]

  • Fales, K. R., et al. (2017). Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model. Journal of Medicinal Chemistry, 60(23), 9599-9616. Available at: [Link]

  • Kudo, K. (2020). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Applied Microbiology and Biotechnology, 104(22), 9495-9504. Available at: [Link]

  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motifs, including a difluorinated aromatic ring, a formyl group, and a sulfonamide moiety, make it a valuable building block for medicinal chemists. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a head-to-head comparison of plausible synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their needs.

Introduction to the Synthetic Challenge

The synthesis of this compound presents several challenges, primarily centered around the regioselective introduction of the formyl and sulfonamide groups onto the difluoroaniline core. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. Furthermore, the potential for competing side reactions and the need for protecting group strategies must be carefully considered. This guide will explore two distinct synthetic strategies: a "Late-Stage Sulfonamidation" approach and an "Early-Stage Sulfonamidation" route.

Route 1: Late-Stage Sulfonamidation

This strategy focuses on introducing the sulfonamide group in the final step of the synthesis, building upon a pre-functionalized 3-amino-2,6-difluorobenzaldehyde intermediate. This approach is advantageous as it allows for the diversification of the sulfonamide group at a late stage, should analogs be desired.

Experimental Protocol: Route 1

Step 1: Synthesis of 2,6-difluoro-3-nitrobenzaldehyde

To a solution of 2,6-difluorobenzaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by pouring it onto ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford 2,6-difluoro-3-nitrobenzaldehyde.

Step 2: Synthesis of 3-amino-2,6-difluorobenzaldehyde

2,6-difluoro-3-nitrobenzaldehyde (1.0 eq) is dissolved in ethanol, and iron powder (3.0 eq) and ammonium chloride (0.5 eq) in water are added. The mixture is heated to reflux for 4 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water, and the organic layer is dried over sodium sulfate and concentrated to give 3-amino-2,6-difluorobenzaldehyde.

Step 3: Synthesis of this compound

To a solution of 3-amino-2,6-difluorobenzaldehyde (1.0 eq) in pyridine at 0 °C, propane-2-sulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate, concentrated, and the crude product is purified by column chromatography to yield this compound.

Workflow for Route 1

Route 1: Late-Stage Sulfonamidation A 2,6-Difluorobenzaldehyde B 2,6-Difluoro-3-nitrobenzaldehyde A->B HNO3, H2SO4 C 3-Amino-2,6-difluorobenzaldehyde B->C Fe, NH4Cl D This compound C->D Propane-2-sulfonyl chloride, Pyridine Route 2: Early-Stage Sulfonamidation A 2,4-Difluoroaniline B N-(2,4-difluorophenyl)propane-2-sulfonamide A->B Propane-2-sulfonyl chloride, Pyridine C This compound B->C 1. n-BuLi, THF, -78 °C 2. DMF

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, particularly in oncology and immunology. Their central role in signal transduction pathways, which govern cell growth, differentiation, and death, makes them compelling targets for therapeutic intervention. However, the high degree of structural conservation across the human kinome presents a formidable challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a diluted therapeutic window, ultimately hindering clinical translation.

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a pivotal signaling node. It integrates signals from pro-inflammatory cytokines like TNF-α and IL-1β, activating downstream pathways such as NF-κB and p38/JNK MAPKs.[1][2] This central role makes TAK1 a high-value target for treating a spectrum of inflammatory diseases and cancers.[3][4]

This guide provides a comprehensive framework for researchers to rigorously assess the selectivity profile of a novel putative TAK1 inhibitor, N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, which we will refer to as TAK-243F . We will move beyond a simple recitation of protocols to explain the causal logic behind experimental design, empowering researchers to generate robust, publication-quality data.

Part 1: The Target in Context: TAK1 Signaling and the Rationale for Profiling

Understanding the target's position in the cellular signaling network is the first step in designing a meaningful selectivity screen. TAK1 does not operate in a vacuum; it is part of a complex and interconnected web of kinases.

Upon stimulation by cytokines like TNF-α or IL-1β, receptor-associated proteins trigger a cascade that leads to the activation of the TAK1 complex, which includes its binding partners TAB1 and TAB2/3.[5][6] Activated TAK1 then phosphorylates and activates two major downstream branches: the IKK complex (leading to NF-κB activation) and the MKKs (MKK3/4/6/7), which in turn activate the p38 and JNK MAPKs.[1][2][7]

TAK1_Signaling_Pathway Cytokines TNF-α, IL-1β Receptor Receptor Complex Cytokines->Receptor TAK1_Complex TAK1/TAB1/TAB2 Complex Receptor->TAK1_Complex Activates IKK_Complex IKK Complex TAK1_Complex->IKK_Complex Phosphorylates MKKs MKK4/7 & MKK3/6 TAK1_Complex->MKKs Phosphorylates NFkB NF-κB Activation IKK_Complex->NFkB JNK JNK MKKs->JNK p38 p38 MKKs->p38 Response Inflammation, Cell Survival NFkB->Response JNK->Response p38->Response ADP_Glo_Workflow Start Start: Kinase Reaction Step1 1. Kinase, Substrate, ATP, & TAK-243F (or control inhibitor) are incubated. Start->Step1 ADP_Produced ADP is produced Step1->ADP_Produced Step2 2. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. ADP_Produced->Step2 Step3 3. Add Kinase Detection Reagent to convert ADP back to ATP. Step2->Step3 ATP_Generated ATP is generated Step3->ATP_Generated Step4 4. Luciferase uses new ATP to produce light. ATP_Generated->Step4 End End: Measure Luminescence Step4->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate/ATP solution for each kinase in the panel according to the manufacturer's protocol (e.g., Promega Kinase Enzyme Systems). Causality: Using optimized, pre-validated enzyme systems ensures that the reaction conditions are suitable for each specific kinase. [8] * Prepare serial dilutions of TAK-243F and control inhibitors (e.g., Takinib, 5Z-7-Oxozeaenol) in the appropriate kinase buffer. A typical 10-point, 3-fold serial dilution starting at 10 µM is recommended.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X kinase/substrate/ATP solution to each well.

    • Add 2.5 µL of the serially diluted compound or vehicle control (DMSO) to the respective wells.

    • Incubate the plate at room temperature for 60 minutes. Trustworthiness: Including both a "no enzyme" control (for background) and a "vehicle" control (for maximum activity) in every plate is critical for data normalization.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step to ATP and provides luciferase/luciferin to generate light.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader (e.g., GloMax®).

  • Data Analysis:

    • Normalize the data using the vehicle (100% activity) and no enzyme (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each kinase.

B. Cell-Based Target Engagement and Pathway Inhibition

Principle: While biochemical assays measure direct enzymatic inhibition, cellular assays confirm that the compound can penetrate the cell membrane, engage its target, and modulate the intended signaling pathway.

Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., THP-1 monocytes or HeLa cells) to 70-80% confluency.

    • Pre-treat the cells with various concentrations of TAK-243F (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the cells with a known TAK1 activator, such as TNF-α (20 ng/mL) or IL-1β (10 ng/mL), for 15-30 minutes. Causality: This acute stimulation ensures a robust and measurable activation of the TAK1 pathway, providing a clear window to observe inhibition.

  • Lysate Preparation and Western Blotting:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Trustworthiness: The inclusion of phosphatase inhibitors is non-negotiable, as it preserves the phosphorylation state of the signaling proteins being measured.

    • Quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key pathway markers:

      • Phospho-p38 (Thr180/Tyr182)

      • Total p38

      • Phospho-IKKα/β (Ser176/180)

      • Total IKKβ

      • GAPDH or β-Actin (as a loading control)

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation:

    • A selective TAK1 inhibitor should show a dose-dependent decrease in the phosphorylation of p38 and IKKβ, without affecting the total protein levels of these kinases.

Part 4: Data Presentation and Interpretation

Objective and clear data presentation is paramount. All quantitative data should be summarized in a structured table for easy comparison.

Table 1: Comparative Selectivity Profile of TAK-243F

Kinase Target TAK-243F IC50 (nM) Takinib (Selective Control) IC50 (nM) 5Z-7-Oxozeaenol (Non-selective Control) IC50 (nM)
TAK1 (Target) 15 129
MAP3K1 (MEKK1)>10,000>5,00050
MAP3K5 (ASK1)2,500>10,000120
MAP4K2850>10,00025
MKK4>10,000>10,00080
MKK6>10,000>10,00075
IKKβ>10,000>10,000>5,000
MEK1>10,000>10,00015
TGFBR2>10,000>10,00030
SRC>10,000>10,000>5,000
CDK28,900>10,000>5,000
PKA>10,000>10,000>5,000
(Note: Data for TAK-243F is hypothetical for illustrative purposes)

Interpreting the Data: Quantifying Selectivity

A simple way to quantify selectivity is by calculating a Selectivity Score (S-Score) . [9]The S-score is the number of kinases inhibited above a certain threshold (e.g., 50%) at a specific concentration, divided by the total number of kinases tested. [9]A lower S-score indicates higher selectivity.

S(10) at 1 µM for TAK-243F:

  • At 1 µM (1000 nM), TAK-243F inhibits TAK1 and MAP4K2.

  • Number of hits = 2

  • Total kinases tested = 12

  • S(10) = 2 / 12 = 0.167

This score can be compared to other compounds to provide a quantitative measure of selectivity. For instance, the non-selective 5Z-7-Oxozeaenol would have a much higher S-score. Visually, this data is often plotted on a kinome dendrogram to provide an intuitive map of a compound's selectivity across the entire kinase family tree. [9]

Conclusion and Strategic Next Steps

This guide outlines a rigorous, multi-step process for evaluating the selectivity of the novel compound TAK-243F as a putative TAK1 inhibitor. By combining intelligent panel design, robust biochemical assays, and confirmatory cell-based experiments, researchers can build a comprehensive and trustworthy selectivity profile.

  • If TAK-243F demonstrates high selectivity for TAK1 (e.g., >100-fold selectivity against other kinases), the next steps would involve advancing the compound into cell-based functional assays (e.g., cytokine release assays) and subsequently into preclinical models of inflammatory disease or cancer.

  • If TAK-243F shows significant off-target activity (e.g., potent inhibition of MAP4K2 as in our hypothetical data), this information is equally valuable. It can guide structure-activity relationship (SAR) studies to engineer out the unwanted activity or suggest that the compound may function as a dual inhibitor, a therapeutic modality with its own strategic applications. [7] Ultimately, a thorough understanding of a compound's selectivity is not a hurdle, but a foundational pillar of successful drug development, enabling the progression of safer, more effective targeted therapies.

References

  • Totzke, F., Gurbani, B., & Giehler, F. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200230. [Link]

  • Tan, L., Gurbani, B., & Lountos, G. T. (2018). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2903. [Link]

  • Creative Biolabs. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Retrieved January 21, 2026, from [Link]

  • Welin, M., & Lindsley, C. W. (2015). TAK1 selective inhibition: state of the art and future opportunities. Journal of Medicinal Chemistry, 58(1), 1-3. [Link]

  • Scarneo, S. A., & Hughes, T. S. (2018). Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice. Arthritis Research & Therapy, 20(1), 1-12. [Link]

  • Carlomagno, F., & Santoro, M. (2019). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1446-1451. [Link]

  • Li, C. Q., & Su, Y. R. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 11, 629474. [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Wodicka, L. M., & Gray, N. S. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 57(15), 6447-6459. [Link]

  • Liu, T., & Zhang, L. (2014). Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX). Journal of Biological Chemistry, 289(41), 28471-28483. [Link]

  • Al-Azab, M., & Al-Harthi, S. (2024). TAK1 in Vascular Signaling: “Friend or Foe”? International Journal of Molecular Sciences, 25(10), 5431. [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved January 21, 2026, from [Link]

  • Das, S., & Hui, L. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Cancers, 11(11), 1735. [Link]

  • Sanjo, H., & Akira, S. (2010). Transforming growth factor beta-activated kinase 1 (TAK1) kinase adaptor, TAK1-binding protein 2, plays dual roles in TAK1 signaling by recruiting both an activator and an inhibitor of TAK1 kinase in tumor necrosis factor signaling pathway. Journal of Biological Chemistry, 285(40), 30978-30985. [Link]

Sources

A Comparative Benchmarking Guide to N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, a Novel Covalent Modulator of the Keap1-Nrf2 Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound, N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, hereafter referred to as Compound X, against the established Keap1-Nrf2 pathway modulator, Bardoxolone Methyl. We will delve into the scientific rationale, experimental design, detailed protocols, and data interpretation, offering researchers a robust methodology for evaluating new chemical entities in this therapeutic space.

Introduction: The Keap1-Nrf2 Pathway and the Promise of Covalent Inhibition

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under normal conditions, Keap1, a substrate adaptor for an E3 ubiquitin ligase complex, targets Nrf2 for degradation.[1][2] However, upon exposure to stressors, Keap1's conformation is altered, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of protective genes through the Antioxidant Response Element (ARE).[3][4]

Given its central role in cytoprotection, the Keap1-Nrf2 pathway has emerged as a promising therapeutic target for a multitude of diseases characterized by chronic inflammation and oxidative stress.[5] Small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) can unlock the therapeutic potential of this pathway.[6]

Compound X, this compound, is a novel investigational molecule. Its structure, featuring a sulfonamide core and a reactive aldehyde (formyl) group, suggests a potential covalent mechanism of action.[7][8][9] Targeted covalent inhibitors (TCIs) offer several advantages, including enhanced potency, prolonged duration of action, and the ability to target challenging binding pockets.[7][10] The formyl group on Compound X is hypothesized to form a covalent bond with a nucleophilic residue, such as cysteine, within the Keap1 protein, thereby disrupting its interaction with Nrf2.

To rigorously evaluate the potential of Compound X, it is essential to benchmark it against a well-characterized reference compound. Bardoxolone Methyl is a known activator of the Nrf2 pathway that has undergone extensive clinical investigation.[3][11] It acts by covalently modifying cysteine residues on Keap1, leading to Nrf2 stabilization and activation.[3] This makes Bardoxolone Methyl an ideal standard for a head-to-head comparison of potency, efficacy, and cellular activity.

Experimental Design: A Multi-tiered Approach to Benchmarking

A robust benchmarking study requires a multi-faceted approach, interrogating the compound's activity from the molecular to the cellular level. Our experimental design incorporates three key assays:

  • Biochemical Assay (Fluorescence Polarization): To quantify the direct inhibitory effect of Compound X on the Keap1-Nrf2 protein-protein interaction and compare its potency (IC50) with Bardoxolone Methyl.

  • Cell-Based Reporter Assay (ARE-Luciferase): To measure the ability of Compound X to activate the Nrf2 pathway in a cellular context and determine its efficacy (EC50) and maximal response.

  • Target Engagement Assay (Cellular Thermal Shift Assay - CETSA): To confirm that Compound X directly binds to and stabilizes its intended target, Keap1, within intact cells.

This tiered approach provides a comprehensive profile of the test compound, from its direct interaction with the target protein to its downstream functional consequences in a biological system.

G cluster_0 Benchmarking Workflow Biochemical Assay Biochemical Assay (Fluorescence Polarization) - Potency (IC50) Cell-Based Assay Cell-Based Assay (ARE-Luciferase) - Efficacy (EC50) Biochemical Assay->Cell-Based Assay Target Engagement Target Engagement (CETSA) - Target Binding Cell-Based Assay->Target Engagement Data Analysis Comparative Data Analysis - Potency, Efficacy, Target Engagement Target Engagement->Data Analysis

Caption: A multi-tiered workflow for benchmarking novel Keap1-Nrf2 modulators.

Detailed Experimental Protocols

This assay directly measures the disruption of the Keap1-Nrf2 interaction. A fluorescently labeled peptide derived from Nrf2 is used. When bound to the larger Keap1 protein, the peptide's rotation is slow, resulting in a high FP signal. Inhibitors that disrupt this interaction cause the peptide to tumble more freely, leading to a decrease in the FP signal.[12]

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X and Bardoxolone Methyl in DMSO.

    • Dilute recombinant human Keap1 protein and FAM-labeled Nrf2 peptide in the provided assay buffer to the working concentrations recommended by the kit manufacturer (e.g., BPS Bioscience, Cat. No. 72020).[13]

  • Assay Plate Setup:

    • In a 96-well black plate, add 5 µL of serially diluted test compounds (Compound X and Bardoxolone Methyl) or DMSO vehicle control.

    • Add 20 µL of diluted FAM-Nrf2 peptide to all wells.

    • Add 20 µL of assay buffer to the "Negative Control" wells.

    • Initiate the reaction by adding 20 µL of diluted Keap1 protein to all other wells.[13]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate excitation (485 nm) and emission (530 nm) filters.[12][14]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay quantifies the activation of the Nrf2 pathway in living cells. Cells are engineered to express a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).[15] Activation of the Nrf2 pathway leads to the expression of luciferase, which can be measured by adding a substrate and detecting the resulting luminescence.[16]

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in the appropriate medium.

    • Co-transfect the cells with an ARE-luciferase reporter vector and a constitutively expressed control vector (e.g., Renilla luciferase) for normalization.[15] Alternatively, use a commercially available stable cell line.[17]

  • Compound Treatment:

    • Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Compound X, Bardoxolone Methyl, or a vehicle control (DMSO) for 16-24 hours.[18]

  • Luminescence Measurement:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.[19]

  • Data Analysis:

    • Normalize the ARE-luciferase activity to the control luciferase activity for each well.

    • Calculate the fold induction of ARE activity relative to the vehicle-treated cells.

    • Plot the fold induction against the logarithm of the compound concentration and fit the data to determine the EC50 and maximal efficacy (Emax) values.

CETSA is a powerful technique to verify that a compound directly binds to its target protein in a cellular environment.[20] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[20][21]

Protocol:

  • Cell Treatment and Heating:

    • Culture cells to 80-90% confluency and treat with either Compound X, Bardoxolone Methyl, or a vehicle control for 1-2 hours.

    • Harvest the cells, wash, and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.[22]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured Keap1) from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble Keap1 in the supernatant using a sensitive immunoassay such as Western blotting or an AlphaLISA/HTRF assay.[23]

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble Keap1 as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[22]

    • Alternatively, perform an isothermal dose-response experiment by treating cells with a range of compound concentrations at a fixed temperature to determine the concentration-dependent stabilization.[24]

G cluster_0 Keap1-Nrf2 Signaling Pathway cluster_1 Stress Oxidative Stress Electrophiles Keap1 Keap1 (Cys) Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Keap1->Ub promotes Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE binds Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes activates

Caption: Simplified schematic of the Keap1-Nrf2 signaling pathway.

Data Summary and Interpretation

The quantitative data from these experiments should be summarized in a clear, concise table for easy comparison.

Parameter Compound X Bardoxolone Methyl Interpretation
Keap1-Nrf2 FP IC50 (nM) [Insert Value][Insert Value]Direct potency in disrupting the Keap1-Nrf2 interaction. A lower value indicates higher potency.
ARE-Luciferase EC50 (nM) [Insert Value][Insert Value]Cellular potency in activating the Nrf2 pathway. A lower value indicates higher potency in a cellular context.
ARE-Luciferase Emax (Fold Induction) [Insert Value][Insert Value]Maximal efficacy in activating the Nrf2 pathway. A higher value indicates a greater maximal response.
CETSA Shift (°C) [Insert Value][InsertValue]Magnitude of target stabilization. A larger shift provides stronger evidence of direct target engagement.

Interpreting the Results:

  • A potent IC50 in the FP assay suggests that Compound X is an effective direct inhibitor of the Keap1-Nrf2 PPI.

  • A potent EC50 in the ARE-luciferase assay demonstrates that the compound can effectively engage its target in a cellular environment and elicit a downstream biological response.

  • The Emax value provides insight into the maximal achievable effect. A higher Emax for Compound X could suggest superior efficacy compared to the reference.

  • A significant CETSA shift provides crucial evidence of target engagement, confirming that the observed cellular activity is a direct result of the compound binding to Keap1.

Discrepancies between biochemical potency and cellular activity can arise from factors such as cell permeability, metabolic stability, or off-target effects. The combination of these assays provides a more complete picture of the compound's behavior.

Conclusion

This guide outlines a rigorous and comprehensive strategy for benchmarking the novel compound this compound (Compound X) against the standard reference, Bardoxolone Methyl. By systematically evaluating its biochemical potency, cellular efficacy, and direct target engagement, researchers can generate a robust data package to assess its potential as a novel therapeutic agent targeting the Keap1-Nrf2 pathway. The causality-driven experimental design and self-validating protocols described herein provide a solid foundation for advancing promising new chemical entities from discovery to development.

References

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • Gehringer, M., & Laufer, S. A. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Zoja, C., et al. (2013). Bardoxolone methyl: drug development for diabetic kidney disease. Journal of Nephrology. [Link]

  • Indigo Biosciences. (n.d.). Human Nuclear Factor (erythroid-derived 2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. Indigo Biosciences. [Link]

  • Wang, S., et al. (2021). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]

  • Stavropoulou, E., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications. [Link]

  • BPS Bioscience. (n.d.). KEAP1-Nrf2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Jiang, Z-Y., et al. (2015). Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents. Acta Pharmaceutica Sinica B. [Link]

  • Zhang, Z., et al. (2025). CovDocker: Benchmarking Covalent Drug Design with Tasks, Datasets, and Solutions. arXiv. [Link]

  • Wu, K. C., et al. (2014). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. PLoS ONE. [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. Chemical Research in Toxicology. [Link]

  • Sultan, A. A. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biomedicine. [Link]

  • Wobst, H. J., et al. (2022). Recent Advances in Covalent Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Simeonov, A., & Davis, M. I. (2017). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology. [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Wikipedia. (n.d.). Bardoxolone methyl. Wikipedia. [Link]

  • ResearchGate. (2017). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. ResearchGate. [Link]

  • West Bioscience. (n.d.). KEAP1-Nrf2 Inhibitor Screening Assay Kit. West Bioscience. [Link]

  • BPS Bioscience. (n.d.). ARE Reporter Kit (Nrf2 Antioxidant Pathway). BPS Bioscience. [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science. [Link]

  • MDPI. (2023). Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications. Cancers. [Link]

  • Frontiers. (2024). Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. Frontiers in Oncology. [Link]

  • Springer. (2021). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Applied Microbiology and Biotechnology. [Link]

  • Taylor & Francis Online. (2019). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • MDPI. (2019). Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors. International Journal of Molecular Sciences. [Link]

  • Medium. (2024). What is Bardoxolone Methyl used for?. Medium. [Link]

  • NIH. (2008). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. [Link]

  • Signosis. (n.d.). Antioxidant Pathway. Signosis. [Link]

  • Dovepress. (2014). Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its. Drug Design, Development and Therapy. [Link]

  • Zerenex. (n.d.). N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. Zerenex. [Link]

  • ResearchGate. (2019). Luciferase gene reporter assay based on the activation of the Nrf2/ARE signaling pathway. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Keap1:Nrf2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • American Association for Cancer Research. (2021). A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy. Molecular Cancer Therapeutics. [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and the product's Safety Data Sheet (SDS).

Part 1: Hazard Profile & Immediate Safety Protocols

A thorough understanding of a chemical's hazard profile is the foundation of its safe handling and disposal. This compound is a multi-functionalized aromatic compound requiring careful management.

GHS Hazard Classification: Based on available safety data, this compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritant (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

Core Safety Mandates:

  • Personal Protective Equipment (PPE): A complete barrier between the researcher and the chemical is non-negotiable.

    • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes.[2][3]

    • Hand Protection: Use chemical-resistant nitrile gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2][3]

    • Body Protection: A chemical-resistant lab coat or apron is mandatory. For larger quantities, impervious and flame-resistant clothing should be considered.[2][3]

  • Engineering Controls: All handling and preparation for disposal of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4][5]

  • Spill Response: In the event of a spill, immediate action is required to mitigate exposure and contamination.

    • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition.[6]

    • Ventilate: Ensure the fume hood is operating at maximum capacity.

    • Contain and Absorb: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).[4]

    • Collect and Dispose: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[4][6] All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[4]

Part 2: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. The molecular structure of this compound dictates its classification and segregation from other waste streams. The presence of fluorine atoms is the most critical factor for its categorization.

Primary Waste Classification: Halogenated Organic Waste

The defining structural feature for disposal purposes is the presence of two fluorine atoms on the phenyl ring. Organic compounds containing fluorine, chlorine, bromine, or iodine are classified as halogenated organic waste .[5][7][8] This segregation is crucial because halogenated wastes require specific disposal technologies, typically high-temperature incineration at specialized facilities, to prevent the formation of highly toxic and persistent environmental pollutants like dioxins.[9][10] Mixing halogenated and non-halogenated waste streams leads to the entire volume being treated as the more hazardous (and more expensive to dispose of) halogenated category.[11]

Structural Feature Functional Group Implication for Disposal Waste Category
2,4-difluoro substituentsHalogenRequires high-temperature incineration; must not be mixed with non-halogenated waste.Halogenated Organic Waste
Formyl groupAldehydeReactive functional group; incompatible with strong oxidizers, reducers, acids, and bases.[12]Contributes to hazardous nature.
Propane-2-sulfonamideSulfonamideBiologically active moiety; potential environmental persistence.[13]Must not enter sewer systems.[14]

Part 3: Step-by-Step Disposal Protocol

Follow this procedural workflow to ensure safe and compliant disposal. The cardinal rule is that no amount of this chemical, whether in pure form or in solution, should be disposed of down the drain.[5][14][15] All chemical waste must be managed through your institution's EHS program or a licensed waste disposal contractor.[14][16][17]

Step 1: Select the Correct Waste Container Choose a clean, leak-proof container made of a material compatible with the waste (e.g., glass or high-density polyethylene). The container must have a tightly sealing screw cap.[16] Ensure the container is appropriate for the physical state of the waste (solid or liquid).

Step 2: Proper Labeling Proper labeling is a critical regulatory requirement.

  • Affix a "Hazardous Waste" label to the container.[16][18]

  • Clearly and legibly write the full, unambiguous chemical name: "This compound ". Avoid using abbreviations or chemical formulas.

  • If the waste is a solution, list all components and their approximate percentages.

  • Record the date you first add waste to the container (the "accumulation start date").

Step 3: Waste Segregation and Collection

  • Solid Waste: Carefully transfer the pure solid compound, reaction residues, or contaminated solids (e.g., silica gel) into the designated and labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Pour solutions containing the compound into a designated "Halogenated Organic Liquid Waste" container. Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[12][15] Fill containers to no more than 90% capacity to allow for expansion.[16]

  • Contaminated Labware: Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with the chemical must be collected in a separate, sealed plastic bag or container, clearly labeled as "Hazardous Waste" with the chemical name, and disposed of as solid hazardous waste.

Step 4: On-Site Storage

  • Keep the waste container tightly sealed at all times, except when adding waste.

  • Store the container in a designated and marked Satellite Accumulation Area (SAA) that is close to the point of generation and under the control of laboratory personnel.[15]

  • Ensure the SAA provides secondary containment to capture any potential leaks or spills.[16]

Step 5: Final Disposal

  • Once the waste container is full or you no longer need to add to it, arrange for pickup by your institution's certified Environmental Health & Safety (EHS) department.[14][17] They will manage the final transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Part 4: Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.

G cluster_form Determine Waste Form cluster_container Select & Label Container Start Waste Generation N-(2,4-difluoro-3-formylphenyl) propane-2-sulfonamide Solid Solid (Pure compound, residue) Start->Solid Is it a solid? Liquid Liquid (Solution in solvent) Start->Liquid Is it a liquid? Labware Contaminated Labware (Gloves, tips, etc.) Start->Labware Is it contaminated labware? SolidWaste Container: Halogenated Organic Solid Waste Solid->SolidWaste LiquidWaste Container: Halogenated Organic Liquid Waste Liquid->LiquidWaste LabwareWaste Container: Solid Hazardous Waste Labware->LabwareWaste Final Store in Satellite Accumulation Area (SAA) with Secondary Containment. Contact EHS for Pickup. SolidWaste->Final LiquidWaste->Final LabwareWaste->Final

Sources

A Researcher's Guide to the Safe Handling of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, a molecule with potential significance in medicinal chemistry, requires a meticulous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for its safe handling, emphasizing not just the "what" but the critical "why" behind each procedural step. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring personal well-being and the integrity of your research.

Understanding the Hazard Profile

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

These classifications, derived from the Global Harmonized System (GHS), form the basis of our personal protective equipment (PPE) recommendations. The difluorinated aromatic ring, the aldehyde group, and the sulfonamide moiety all contribute to its reactivity and potential biological effects. The primary routes of exposure are inhalation, skin contact, and eye contact.[2]

Core Principles of Protection: A Multi-Layered Approach

Effective protection from chemical hazards is not about a single piece of equipment but rather an integrated system of controls. This includes engineering controls (like fume hoods), administrative controls (standard operating procedures), and finally, personal protective equipment (PPE). This guide focuses on the latter, which serves as the final barrier between the researcher and the chemical.

Engineering Controls: Your First Line of Defense

All handling of this compound in solid (powder) or solution form must be conducted within a certified chemical fume hood.[3] This is non-negotiable. The fume hood's primary function is to capture and exhaust vapors, dusts, and fumes, preventing their inhalation and minimizing exposure to the researcher's breathing zone.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be tailored to the specific tasks being performed. The following table outlines the minimum PPE requirements for handling this compound.

Body Part Required PPE Rationale and Expert Insight
Hands Double-gloving with nitrile glovesThe outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile is recommended for its broad chemical resistance.[4][5] Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
Eyes and Face Chemical splash goggles and a full-face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, protecting against splashes and fine dust.[6] A full-face shield should be worn over the goggles, especially during procedures with a higher risk of splashing, such as when transferring solutions or during exothermic reactions.[4][5]
Body A flame-resistant lab coat with tight-fitting cuffsThe lab coat protects your skin and personal clothing from contamination.[5] The cuffs should be snug to prevent chemicals from entering the sleeves. For large-scale operations, a chemical-resistant apron over the lab coat is advised.
Respiratory A NIOSH-approved respirator may be requiredFor routine handling within a fume hood, respiratory protection may not be necessary. However, in situations where dust generation is unavoidable (e.g., weighing large quantities) or in the event of a spill outside the fume hood, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[6][7] A proper fit test and training are mandatory before using a respirator.[5]
Feet Closed-toe, chemical-resistant shoesFootwear must cover the entire foot to protect against spills. Leather and other porous materials are not suitable as they can absorb and retain chemical spills.[4]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess the Task fume_hood Is the task performed in a certified fume hood? start->fume_hood spill_risk Is there a significant splash or spill risk? fume_hood->spill_risk Yes level_d Level D Protection: - Lab coat - Safety glasses - Nitrile gloves - Closed-toe shoes fume_hood->level_d No (STOP WORK) dust_risk Is there a risk of generating dust? spill_risk->dust_risk No level_c Level C Protection: - Level D PPE + Chemical splash goggles + Face shield spill_risk->level_c Yes dust_risk->level_d No level_b Level B Protection: - Level C PPE + NIOSH-approved respirator dust_risk->level_b Yes end Proceed with Task level_d->end level_c->end level_b->end

Caption: A flowchart for determining the appropriate level of PPE.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary equipment and reagents before introducing the chemical.

  • Don all required PPE as outlined in the table above.

2. Weighing and Transferring:

  • Perform all weighing and transfers of the solid compound within the fume hood.

  • Use a spatula or other appropriate tool to minimize dust generation.

  • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

3. Reaction Setup and Monitoring:

  • Set up the reaction apparatus securely within the fume hood.

  • Ensure all joints are properly sealed to prevent the escape of vapors.

  • Continuously monitor the reaction for any signs of unexpected changes.

4. Post-Handling and Decontamination:

  • After handling, wipe down the work area within the fume hood with an appropriate solvent and decontaminating solution.

  • Carefully remove PPE, starting with the outer gloves, then the face shield and goggles, followed by the lab coat, and finally the inner gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[8]

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.[3]

Emergency Procedures: Be Prepared

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

Spill: In the event of a small spill within the fume hood, use an appropriate absorbent material to contain the spill. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS office immediately.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (n.d.). Benchchem.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • N-(2,4-Difluoro-3-formylphenyl)
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
  • This compound | 918523-55-4. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - Sulfamide. (2010, August 3). Fisher Scientific.
  • SAFETY DATA SHEET - Sulfonamide. (2010, January 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone. (n.d.). Fisher Scientific.
  • Preparation of sulfonamides from N-silylamines. (n.d.).
  • SAFETY DATA SHEET - Sulfanilamide. (2019, May 28). Spectrum Chemical.
  • SAFETY DATA SHEET - Sulfanilamide. (2010, January 7). Fisher Scientific.
  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (2023, December 9). Journal of Synthetic Chemistry.
  • MSDS of N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Removal of sulfonamide antibiotics by non-free radical dominated peroxymonosulfate oxidation catalyzed by cobalt-doped sulfur-containing biochar
  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (n.d.). Journal of Synthetic Chemistry.
  • Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry: Asset Page. (n.d.). Environmental Protection.
  • Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine. (2018, December 15). PubMed.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.